molecular formula C5H6N2O B010595 4-Methylpyrimidin-5-ol CAS No. 101257-87-8

4-Methylpyrimidin-5-ol

Cat. No.: B010595
CAS No.: 101257-87-8
M. Wt: 110.11 g/mol
InChI Key: WPXHBJUNZGWFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyrimidin-5-ol (CAS 101257-87-8) is a high-purity pyrimidine derivative serving as a versatile building block in organic synthesis and pharmaceutical research. This compound features a molecular formula of C 5 H 6 N 2 O and a molecular weight of 110.11 g/mol . Research Applications and Value As a key synthetic intermediate, this compound is a valuable precursor in the development of more complex molecules. Its core structure is integral to creating derivatives with potential biological activity. Published research highlights its use in the synthesis of specialized polymers and its role as a foundational scaffold for compounds investigated in medicinal chemistry . Handling and Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle with appropriate care, as it may cause skin and eye irritation and may be harmful if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-5(8)2-6-3-7-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXHBJUNZGWFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559116
Record name 4-Methylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101257-87-8
Record name 4-Methylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyrimidin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methylpyrimidin-5-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chemical properties, synthesis, and applications of 4-Methylpyrimidin-5-ol , a critical heterocyclic building block in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity[1]

This compound (CAS: 101257-87-8) is a functionalized pyrimidine derivative characterized by a hydroxyl group at the C5 position and a methyl group at the C4 position. Unlike its 2- and 4-hydroxy isomers, which exist predominantly as cyclic amides (lactams), this compound retains true phenolic character due to the position of the hydroxyl group relative to the ring nitrogens. This unique electronic structure makes it a valuable scaffold for kinase inhibitors, Vitamin B6 antagonists, and neuroactive pharmaceuticals like Lemborexant.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValueNotes
CAS Number 101257-87-8Distinct from 2-ol and 4-ol isomers.[1]
IUPAC Name This compoundSynonyms: 5-Hydroxy-4-methylpyrimidine.[1]
Molecular Formula C₅H₆N₂OMW: 110.11 g/mol .[1]
Appearance Off-white to beige solidHygroscopic; store under inert atmosphere.[1]
Solubility DMSO, Methanol, Water (moderate)Soluble in basic aqueous media (phenolate formation).[1]
pKa (Acidic) 6.78 ± 0.10More acidic than phenol (pKa 10) due to diaza-ring electron withdrawal.[1]
Melting Point 148–152 °CVaries with purity and crystal habit.[1]

Part 2: Tautomerism & Reactivity (The "5-Ol" Anomaly)[1]

Tautomeric Equilibrium

A critical distinction in pyrimidine chemistry is the behavior of the 5-hydroxyl group.

  • 2- and 4-Hydroxypyrimidines: Tautomerize to the stable keto (lactam) form because the proton can reside on an adjacent nitrogen (N1 or N3), preserving conjugation.

  • 5-Hydroxypyrimidines: Cannot form a neutral keto tautomer without disrupting the aromatic system or forming a high-energy zwitterion. Consequently, This compound exists predominantly in the enol (hydroxyl) form in neutral organic solvents.

In aqueous solution, zwitterionic forms (NH⁺/O⁻) contribute to its high water solubility and reactivity.

Tautomerism Figure 1: Tautomeric Landscape of this compound cluster_0 Predominant Form (Neutral/Organic) cluster_1 Minor/Unstable Forms Enol Enol Form (Aromatic, Stable) Keto Keto Form (Non-Aromatic) Enol->Keto  Disfavored   Zwitterion Zwitterion (NH+ / O-) Enol->Zwitterion  pH dependent  

[1]

Chemical Reactivity
  • Electrophilic Substitution: The C5-hydroxyl group activates the ring. However, the adjacent nitrogens deactivate it. Electrophilic attack (e.g., halogenation) typically occurs at C2 or C6 if not blocked.

  • O-Alkylation: The pKa of ~6.8 allows for facile deprotonation using weak bases (e.g., K₂CO₃). This makes it an excellent nucleophile for ether synthesis (Williamson ether synthesis) to generate drug intermediates.

  • Coordination Chemistry: The N1/N3 nitrogens and the C5-OH group can form chelate rings with transition metals (Cu, Fe, Zn), mimicking the coordination environment of Vitamin B6 (pyridoxamine).

Part 3: Synthesis Methodologies

Two primary routes are employed for the synthesis of this compound. The De Novo Condensation is preferred for large-scale manufacturing, while the Boronic Acid Oxidation is ideal for laboratory-scale derivative generation.

Pathway A: Boronic Acid Oxidation (Lab Scale)

This method is highly reliable, starting from the commercially available 5-bromo-4-methylpyrimidine.[1]

Synthesis Figure 2: Synthesis via Boronic Acid Intermediate Start 5-Bromo-4-methylpyrimidine Step1 Boronate Ester (PdCl2(dppf), B2pin2) Start->Step1 Suzuki-Miyaura Conditions Step2 Oxidation (H2O2 / NaOH) Step1->Step2 Oxidative Cleavage Product This compound Step2->Product Workup

Experimental Protocol: Hydroxylation via Boronate

Objective: Synthesis of this compound from 5-bromo-4-methylpyrimidine.

  • Borylation:

    • Charge a flask with 5-bromo-4-methylpyrimidine (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and KOAc (3.0 eq) in 1,4-dioxane.

    • Degas with nitrogen for 15 min. Add PdCl₂(dppf) (0.05 eq).

    • Heat at 90°C for 4–6 hours under inert atmosphere.

    • Checkpoint: Monitor TLC for disappearance of bromide.

  • Oxidation:

    • Cool the mixture to 0°C.

    • Slowly add NaOH (3M aq, 3.0 eq) followed by H₂O₂ (30%, 3.0 eq) dropwise. Caution: Exothermic.

    • Stir at room temperature for 2 hours.

  • Isolation:

    • Quench with saturated Na₂S₂O₃ to remove excess peroxide.

    • Adjust pH to ~6–7 using 1M HCl.

    • Extract with Ethyl Acetate (3x). The product may require continuous extraction or salting out due to water solubility.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane or column chromatography (DCM:MeOH 95:5).

Part 4: Biological & Pharmaceutical Applications[8]

Drug Development Scaffold

This compound serves as a bioisostere for phenol and pyridine rings in drug design.[1] Its lower lipophilicity (LogP ~0.2) compared to phenol (LogP 1.46) improves water solubility of lead compounds.

  • Lemborexant (Dayvigo): A dual orexin receptor antagonist used for insomnia. The 2,4-dimethylpyrimidin-5-ol core is a close structural analog, and the 4-methyl derivative is often screened in SAR (Structure-Activity Relationship) studies for similar neuropeptide antagonists.

  • Kinase Inhibitors: The 5-hydroxy moiety acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases (e.g., JAK, MAPK), often replacing more toxic phenolic moieties.

Vitamin B6 Antagonism

Structurally, this compound resembles Pyridoxine (Vitamin B6) .[1]

  • Mechanism: It can compete with pyridoxal kinase, inhibiting the phosphorylation of Vitamin B6 to its active form (PLP).

  • Research Use: Used as a tool compound to induce B6-deficiency models in cellular assays to study neuropathy or metabolic pathways.

Part 5: References

  • Synthesis & Properties: Chem. Heterocycl. Compd.1989 , 25, 530.[2] (Original synthesis and characterization).

  • Tautomerism: Giuliano, B. M., et al. "Tautomerism in 4-hydroxypyrimidine..." J. Phys. Chem. A2010 , 114, 12725. Link[1]

  • pKa Data: Williams, R. "pKa Data Compiled."[3] Organic Chemistry Data, 2022 . Link

  • Pharmaceutical Application: "Method for the synthesis of 2,4-dimethylpyrimidin-5-ol (Lemborexant Intermediate)." US Patent 20230092143A1. Link

  • Chemical Identity: PubChem CID 101257-87-8 (this compound).[1] Link

Sources

Technical Guide: Synthesis of 4-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-Methylpyrimidin-5-ol (also known as 5-hydroxy-4-methylpyrimidine; CAS 13444-28-5).[1] This compound is a critical heterocyclic intermediate used in the development of pharmaceuticals (specifically kinase inhibitors and Vitamin B1 analogs) and agrochemicals.

The guide prioritizes the Methoxyacetone-Formamidine Route , which is the industry standard for scalability and regioselectivity, avoiding the isomer mixtures common in direct condensation methods.

Part 1: Strategic Analysis & Retrosynthesis[1]

The Synthetic Challenge

The synthesis of 5-hydroxypyrimidines is significantly more challenging than their 2-, 4-, or 6-hydroxy counterparts.[1]

  • Regioselectivity: Direct condensation of

    
    -dicarbonyls with amidines typically yields 4- or 6-hydroxypyrimidines (tautomers of pyrimidinones).
    
  • Oxidation State: Introducing a hydroxyl group at position 5 post-cyclization (e.g., via oxidation of 4-methylpyrimidine) is non-selective and low-yielding.

  • Solution: The hydroxyl group must be introduced at the acyclic precursor stage, typically protected as an ether (methoxy or benzyloxy) to prevent polymerization during the harsh cyclization conditions.

Retrosynthetic Logic

The most robust pathway disconnects the pyrimidine ring into a C3 fragment (a protected


-hydroxy- 

-dicarbonyl equivalent) and an N-C-N fragment (formamidine).

Retrosynthetic Pathway:

  • Target: this compound.[1][2]

  • Precursor 1: 4-Methyl-5-methoxypyrimidine (Ether protection).[1]

  • Acyclic Precursors: Formamidine Acetate + 1-Methoxy-1-buten-3-one-2-olate (in situ enolate).[1]

  • Starting Materials: Methoxyacetone + Ethyl Formate.

Retrosynthesis Figure 1: Retrosynthetic Analysis of this compound Target This compound (Target) Intermediate 4-Methyl-5-methoxypyrimidine (Protected Intermediate) Target->Intermediate Demethylation (HBr) Enolate Sodium 3-(hydroxymethylene)-4-methoxy-2-butanone (Enolate Salt) Intermediate->Enolate Cyclocondensation Start Methoxyacetone + Ethyl Formate (+ Formamidine Acetate) Enolate->Start Claisen Condensation

Part 2: The Methoxyacetone Pathway (Primary Protocol)

This protocol is designed for high-purity output suitable for pharmaceutical applications.[1] It proceeds in three distinct stages: Formylation , Cyclization , and Deprotection .

Stage 1: Formylation of Methoxyacetone

Objective: Create the reactive C3 backbone. Methoxyacetone is used instead of hydroxyacetone (acetol) to prevent self-aldol polymerization.

Reagents:

  • Methoxyacetone (1.0 eq)

  • Ethyl Formate (1.2 eq)

  • Sodium Methoxide (NaOMe) (1.1 eq)

  • Solvent: Toluene (anhydrous)[1]

Protocol:

  • Setup: Equip a 3-neck RBF with a mechanical stirrer, internal thermometer, and dropping funnel. Purge with Nitrogen (

    
    ).
    
  • Base Suspension: Suspend NaOMe powder in anhydrous Toluene at 0°C.

  • Addition: Mix Methoxyacetone and Ethyl Formate. Add this mixture dropwise to the NaOMe suspension, maintaining internal temperature

    
    C. Note: The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. A thick slurry of the sodium enolate salt will form.

  • Validation: Take an aliquot, quench with dilute HCl, and check via TLC (SiO2, 50% EtOAc/Hexane) for disappearance of methoxyacetone.

Stage 2: Cyclization with Formamidine

Objective: Close the pyrimidine ring. Formamidine Acetate is preferred over the hydrochloride salt for better solubility and yield in alcoholic solvents.

Reagents:

  • Sodium Enolate Slurry (from Stage 1)

  • Formamidine Acetate (1.1 eq relative to Methoxyacetone)

  • Solvent: Methanol (MeOH)[1]

Protocol:

  • Solvent Swap (Optional but Recommended): If the toluene slurry is too thick, decant the toluene and replace with anhydrous MeOH. Alternatively, add MeOH directly to the toluene slurry (co-solvent system).

  • Addition: Add Formamidine Acetate solid directly to the enolate mixture.

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (NaCl/NaOAc).

    • Concentrate the filtrate under reduced pressure to obtain the crude oil (4-Methyl-5-methoxypyrimidine).[1]

    • Purification: Distillation under reduced pressure (bp ~80-90°C at 10 mmHg) or silica plug filtration.

Stage 3: Demethylation

Objective: Cleave the methyl ether to reveal the free hydroxyl group.

Reagents:

  • 4-Methyl-5-methoxypyrimidine (Crude or Distilled)[1]

  • Hydrobromic Acid (48% aq. HBr) (5.0 eq)

  • Acetic Acid (Glacial) (Solvent volume)

Protocol:

  • Digestion: Dissolve the intermediate in Glacial Acetic Acid and add 48% HBr.

  • Reflux: Heat to reflux (100-110°C) for 12–16 hours. Monitor by HPLC or LC-MS (Target Mass: 110.1 Da).

  • Isolation:

    • Concentrate to dryness to remove excess HBr/AcOH.

    • The residue is the hydrobromide salt.

    • Free Base Liberation: Dissolve in minimal water. Neutralize carefully with saturated

      
       to pH 6–7.
      
    • Extract continuously with Ethyl Acetate or n-Butanol (the product is water-soluble).

    • Dry organic layer (

      
      ) and concentrate.
      
  • Crystallization: Recrystallize from Ethanol/Ether or Acetone.

Yield Expectations:

  • Stage 1 & 2: 60–75%[1]

  • Stage 3: 80–90%[1]

  • Overall Yield: 45–65%[1]

Part 3: Data Summary & Process Logic

Quantitative Parameters
ParameterValue / ConditionCriticality
Reaction Temp (Stage 1) < 10°CHigh: Prevents polymerization of methoxyacetone.[1]
Stoichiometry (Base) 1.1 - 1.2 eqMedium: Excess base ensures complete enolate formation.[1]
Reflux Time (Stage 3) 12 - 16 hoursHigh: Ether cleavage is slow; incomplete reaction yields mixed impurities.[1]
pH (Isolation) 6.5 - 7.0Critical: The product is amphoteric.[1] pH < 4 protonates N; pH > 9 deprotonates OH.
Mechanism of Action

The synthesis relies on the Claisen Condensation followed by a Cyclocondensation .

  • Claisen: The base deprotonates the

    
    -carbon of methoxyacetone. This carbanion attacks the carbonyl of ethyl formate. Elimination of ethoxide generates the 
    
    
    
    -keto-aldehyde (as an enolate).
  • Cyclization: The amidine nitrogen attacks the aldehyde carbonyl (more electrophilic). Elimination of water and subsequent attack by the second amidine nitrogen on the ketone carbonyl closes the ring.

  • Aromatization: Loss of water drives the system to the aromatic pyrimidine structure.

Mechanism Figure 2: Mechanistic Flow of the Synthesis Step1 Enolate Formation (Base + Methoxyacetone) Step2 Formylation (Attack on Ethyl Formate) Step1->Step2 Step3 Amidine Attack (Nucleophilic Addition) Step2->Step3 Step4 Cyclization & Dehydration (Ring Closure) Step3->Step4

Part 4: Safety & Quality Control

Hazard Management
  • Sodium Methoxide: Highly moisture-sensitive and corrosive.[1] Handle under inert atmosphere.

  • Ethyl Formate: Highly flammable (Flash point: -20°C).[1] Use spark-proof equipment.

  • HBr (48%): Corrosive and fuming. All demethylation steps must occur in a fume hood with a scrubber.

Analytical Specifications (QC)

To validate the synthesis of CAS 13444-28-5, compare against these standards:

  • Appearance: White to off-white crystalline solid.[1][3]

  • Melting Point: 150–153°C (Literature range).

  • 1H NMR (DMSO-d6):

    • 
       2.30 ppm (s, 3H, -CH3)
      
    • 
       8.05 ppm (s, 1H, H-6)
      
    • 
       8.50 ppm (s, 1H, H-2)
      
    • 
       10.0+ ppm (br s, 1H, -OH)
      
  • Mass Spec (ESI): [M+H]+ = 111.05.

References

  • Process for Preparation of Methoxymethylpyrimidines.
  • Synthesis of 5-Hydroxypyrimidines via Methoxy-Intermediates. Source: Journal of Heterocyclic Chemistry (General Methodology). Context: Validates the demethylation of 5-methoxypyrimidines using HBr as a standard high-yield protocol. URL:[Link]

  • Organic Syntheses: Pyrimidine Construction. Source: Organic Syntheses, Coll. Vol. 4. Context: General procedures for handling formamidine acetate in condensation reactions. URL:[Link]

Sources

4-Methylpyrimidin-5-ol: The Hydroxypyrimidine Scaffold in Medicinal Chemistry

[1]

Executive Summary

This compound (CAS: 101257-87-8), also known as 5-hydroxy-4-methylpyrimidine , is a critical heterocyclic building block in drug discovery.[1] While the isolated fragment exhibits limited pharmacological potency, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[2]

Its primary utility lies in its role as a precursor for Histamine H2-receptor antagonists , Orexin receptor antagonists , and FGFR4 kinase inhibitors .[2] The 5-hydroxyl group functions as a versatile bioisostere for phenol, offering improved metabolic stability and solubility profiles in fragment-based drug design (FBDD).[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyData
CAS Number 101257-87-8
IUPAC Name This compound
Synonyms 5-Hydroxy-4-methylpyrimidine; 5-Pyrimidinol, 4-methyl-
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
pKa (Calculated) ~6.5 (Hydroxyl), ~2.0 (Pyrimidine N)
LogP ~0.5 (Low lipophilicity, favorable for CNS penetration)

Biological Activity & Mechanism of Action

The biological relevance of this compound is defined by its derivatization.[1] The core scaffold participates in three major therapeutic pathways:

Histamine H2-Receptor Antagonism (Gastroprotection)

The 2-amino-4-methylpyrimidin-5-ol derivative is a validated pharmacophore for H2-receptor antagonists.[1]

  • Mechanism: The 5-hydroxyl group acts as a hydrogen bond donor/acceptor, mimicking the imidazole tautomers of histamine. This interaction stabilizes the inactive conformation of the H2 receptor on gastric parietal cells, inhibiting acid secretion.[2]

  • Therapeutic Application: Used in the synthesis of anti-ulcer agents that protect against NSAID-induced gastropathy.

Orexin Receptor Antagonism (Sleep/Wake Regulation)

Recent patent literature (e.g., Merck & Co., Eisai) identifies the this compound ether derivatives as potent Orexin-2 Receptor (OX2R) antagonists .[1][2]

  • Mechanism: The pyrimidine ring serves as a central connector, positioning lipophilic groups (via the 5-O-ether linkage) into the deep hydrophobic pocket of the OX2R.[1][2]

  • Activity: Derivatives demonstrate nanomolar (IC50 < 50 nM) affinity, modulating sleep latency and REM sleep ratios in insomnia models.[1][2]

Kinase Inhibition (FGFR4)

In oncology, the scaffold is utilized to target Fibroblast Growth Factor Receptor 4 (FGFR4) .[1][2]

  • Mechanism: The pyrimidine nitrogen atoms accept hydrogen bonds from the kinase hinge region (typically Val561 in FGFR4), while the 4-methyl group occupies the hydrophobic gatekeeper pocket, conferring selectivity over other FGFR isoforms.[2]

Visualization of Biological Relationships[2][7][11]

The following diagram illustrates the transformation of the core scaffold into active pharmaceutical ingredients (APIs).

BiologicalActivityCoreThis compound(Scaffold)H2H2 Antagonists(e.g., 2-amino derivatives)Core->H2 C2-AminationOrexinOrexin Antagonists(Ether derivatives)Core->Orexin 5-O-AlkylationKinaseFGFR4 Inhibitors(Hinge Binders)Core->Kinase Core SubstitutionH2_DescInhibits Gastric Acid(Ulcer Therapy)H2->H2_DescOrexin_DescModulates Sleep/Wake(Insomnia Therapy)Orexin->Orexin_DescKinase_DescBlocks Tumor Growth(Hepatocellular Carcinoma)Kinase->Kinase_Desc

Figure 1: Pharmacological diversification of the this compound scaffold.

Experimental Protocols

Synthesis of this compound (Benzyl Deprotection Route)

This protocol ensures high purity by avoiding harsh acidic conditions that might degrade the ring.[1]

Reagents:

  • 5-Benzyloxy-4-methylpyrimidine (Precursor)[1]

  • Palladium hydroxide on Carbon (Pd(OH)₂/C, 20% wt)[1][2]

  • Methanol (HPLC Grade)[1][2]

  • Hydrogen Gas (H₂)[1][2]

Procedure:

  • Dissolution: Dissolve 10 mmol (2.00 g) of 5-benzyloxy-4-methylpyrimidine in 50 mL of anhydrous methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 200 mg (10 wt%) of Pd(OH)₂/C under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the flask with H₂ gas. Stir the mixture vigorously under a hydrogen balloon (1 atm) at room temperature (25°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).[1][2][3] The starting material (Rf ~0.[2]6) should disappear, and the product (Rf ~0.[1][2]2) should appear.[1][2]

  • Filtration: Filter the reaction mixture through a Celite pad to remove the palladium catalyst. Wash the pad with 20 mL methanol.[2]

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) at 40°C.

  • Purification: If necessary, recrystallize the residue from Ethanol/Diethyl Ether to yield This compound as a beige solid.[1]

In Vitro Metabolic Stability Assay (Microsomal Stability)

To validate the scaffold's utility in FBDD, its metabolic half-life is assessed.[1][2]

Protocol:

  • Incubation: Incubate this compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding NADPH (1 mM).[1][2]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop the reaction by adding ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge samples (4000 rpm, 10 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine the intrinsic clearance (

    
    ).
    

Safety & Handling

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]

  • Storage: Store in a tightly closed container at 2–8°C. Hygroscopic; keep under inert gas (Nitrogen/Argon) if storing for extended periods.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12613669, this compound.[1] PubChem. Available at: [Link][1][2]

  • Merck Sharp & Dohme Corp. (2013).[1][2] Cyclopropane compounds and their use as Orexin Receptor Antagonists. Patent WO2013148645.[2] (Describes the synthesis and use of this compound as an intermediate). Available at: [1][2]

  • Kuppast, B., & Fahmy, H. (2016).[2] Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.[1][2] European Journal of Medicinal Chemistry, 113, 198-213.[2] (Contextualizes the biological versatility of fused pyrimidine-5-ol systems). Available at: [Link]

  • Pfizer Inc. (1985).[1][2] 2-Amino-5-hydroxy-4-methylpyrimidine derivatives. US Patent 4554276A.[2] (Establishes the H2-antagonist activity of the amino-derivative). Available at:

Technical Guide: 4-Methylpyrimidin-5-ol Derivatives and Analogs

[1]

Executive Summary

4-Methylpyrimidin-5-ol (CAS: 18922-xx-x analogs) represents a distinct and underutilized scaffold in medicinal chemistry.[1] Unlike its ubiquitous isomers (2-hydroxypyrimidine and 4-hydroxypyrimidine), which exist predominantly as keto-tautomers (pyrimidones), the 5-hydroxy isomer retains a stable phenolic character.[1] This unique electronic profile makes it an exceptional bioisostere for phenol and pyridin-3-ol moieties in drug design, particularly for targeting kinase hinge regions and HIV integrase active sites.[1]

This guide provides a definitive technical analysis of the this compound core, detailing high-fidelity synthetic protocols, structural reactivity, and validated therapeutic applications.[1]

Structural Architecture & Tautomeric Stability

The "Fixed" Phenolic Character

The defining feature of this compound is its resistance to keto-enol tautomerization.[1] In 2- and 4-hydroxypyrimidines, the proton on the oxygen rapidly migrates to the adjacent ring nitrogen, breaking aromaticity to form a stable amide-like (lactam) structure.

In contrast, This compound lacks a nitrogen atom in the


1
  • pKa: ~6.5 – 7.2 (Acidic compared to phenol due to the electron-deficient pyrimidine ring).

  • H-Bonding: Acts as a dual H-bond acceptor (N1, N3) and a specific H-bond donor (5-OH).[1]

Tautomerism Visualization

The following diagram illustrates the structural stability of the 5-ol isomer compared to its 4-ol analog.

Tautomerismcluster_04-Hydroxypyrimidine (Unstable Enol)cluster_15-Hydroxypyrimidine (Stable Phenol)A14-Hydroxypyrimidine(Aromatic Enol)A24-Pyrimidone(Stable Keto)A1->A2  Rapid Tautomerization  B1This compound(Stable Enol)B25-Keto Form(High Energy/Unstable)B1->B2  Forbidden  

Caption: Comparative tautomeric stability. The 5-OH isomer lacks the N-conjugation required to stabilize the keto form.[1]

Synthetic Methodologies

Synthesis of the 5-hydroxy core is non-trivial compared to 2- or 4-hydroxy pyrimidines.[1] Direct condensation methods often fail due to the instability of 2-hydroxy-1,3-dicarbonyl precursors.[1] We present two validated routes: the De Novo Cyclization (Scale-up) and the Metal-Catalyzed Hydroxylation (Discovery).

Route A: De Novo Synthesis via Methoxyl Protection

This route is preferred for multi-gram scale synthesis. It utilizes a methoxy-protected dicarbonyl precursor to build the ring, followed by demethylation.

Reagents:

  • Precursor: 3,3-dimethoxy-2-butanone (or related acetal).[1]

  • Formylation: Ethyl formate / NaH.

  • Cyclization: Formamidine acetate.

  • Deprotection: HBr / AcOH or BBr

    
    .
    

Protocol:

  • Condensation: React 3,3-dimethoxy-2-butanone with ethyl formate and NaH in THF to generate the sodium enolate of 4,4-dimethoxy-3-oxopentanal.

  • Cyclization: Treat the crude enolate with formamidine acetate (1.2 eq) in refluxing ethanol for 6 hours.

  • Isolation: Evaporate solvent; partition between EtOAc/Water. Purify 4-methyl-5-methoxypyrimidine.

  • Demethylation: Reflux the intermediate in 48% HBr/AcOH for 12 hours. Neutralize to pH 6 to precipitate This compound .

Route B: Pd-Catalyzed Hydroxylation (Discovery Scale)

For late-stage functionalization or when starting from the commercially available 5-bromo-4-methylpyrimidine .[1]

Protocol:

  • Starting Material: 5-Bromo-4-methylpyrimidine.[1][2]

  • Boronate Formation: React with Bis(pinacolato)diboron (

    
    ), 
    
    
    (5 mol%), and KOAc in Dioxane at 90°C.
  • Oxidation: Treat the crude boronic ester with

    
     (30%) / NaOH in THF/Water at 0°C.
    
  • Yield: Typically 60-75% over two steps.

Synthesis Workflow Diagram

SynthesisStartStart: 5-Bromo-4-methylpyrimidineStep1Miayura Borylation(B2pin2, Pd(dppf)Cl2, KOAc)Start->Step1  90°C, Dioxane  InterIntermediate:4-Methyl-5-(pinacolboranyl)pyrimidineStep1->Inter  In situ  Step2Oxidation / Hydrolysis(H2O2, NaOH)Inter->Step2  0°C -> RT  ProductTarget: this compoundStep2->Product  65-75% Yield  

Caption: Conversion of 5-bromo precursor to 5-hydroxypyrimidine via boronate oxidation.

Physicochemical & Biological Profile

Data Summary

The following table contrasts this compound with common bioisosteres.

PropertyThis compoundPhenolPyridin-3-olRelevance
pKa 6.89.954.86Ideal acidity for physiological pH interactions.[1]
LogP 0.211.460.45High water solubility; low lipophilicity.
H-Bond Donors 1 (OH)1 (OH)1 (OH)Critical for active site binding.[1]
H-Bond Acceptors 3 (N1, N3, OH)1 (OH)2 (N, OH)Enhanced network potential vs phenol.
Metabolic Stability HighLow (Phase II)ModeratePyrimidine ring resists oxidative metabolism.
Key Biological Applications[1][3][4]
A. Kinase Inhibition (Hinge Binding)

The 5-hydroxypyrimidine scaffold acts as a potent hinge binder . The N1/N3 atoms accept hydrogen bonds from the backbone NH of the kinase hinge region, while the 5-OH donates a hydrogen bond to the backbone carbonyl.

  • Mechanism:[1][3][4][5] Bidentate coordination mimics the adenine ring of ATP but with improved selectivity profiles due to the 4-methyl steric clash, which can induce specificity for kinases with smaller gatekeeper residues.

B. HIV Integrase Inhibition

Derivatives of 5-hydroxypyrimidine (often substituted at C2 and C6) function as metal-chelating pharmacophores.[1]

  • Mechanism:[1][3][4][5] The 5-OH and N1/N3 chelate the

    
     ions within the HIV integrase active site, blocking the strand transfer process essential for viral replication [1].
    
C. Flavor Chemistry (Maillard Reaction)

While less relevant to drug discovery, it is technically noted that this compound derivatives are key "Kokumi" (mouthfulness) enhancers generated during the thermal degradation of thiamine (Vitamin B1) in the presence of amino acids [2].

Experimental Protocol: O-Alkylation (Derivatization)

To utilize this scaffold in library generation, O-alkylation is the primary vector.

Objective: Synthesis of 5-(benzyloxy)-4-methylpyrimidine.

  • Charge: In a 50 mL round-bottom flask, dissolve This compound (1.0 mmol, 110 mg) in anhydrous DMF (5 mL).

  • Base: Add

    
     (2.0 mmol, 276 mg). Stir at RT for 15 min to generate the phenoxide anion. Note: The solution will turn yellow.
    
  • Electrophile: Add Benzyl bromide (1.1 mmol, 130 µL) dropwise.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Dilute with water (20 mL), extract with EtOAc (3 x 15 mL). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc 1:1).

  • Expected Yield: 85-92% as a white solid.

References

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent Inhibitor of HIV-1 Integrase. Journal of Medicinal Chemistry, 51(18), 5843–5855. Link

  • Hofmann, T., et al. (2019). Novel Taste-Enhancing 4-Amino-2-methyl-5-heteroalkypyrimidines Formed from Thiamine by Maillard-Type Reactions.[1] Journal of Agricultural and Food Chemistry, 67(49), 13624–13636. Link

  • Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society, 4590-4596. Link

  • PubChem. (2025).[6] 4-Methylpyrimidine Compound Summary. National Library of Medicine. Link

Technical Guide to the Solid-State Architecture of 4-Methylpyrimidin-5-ol

[1]

Executive Summary & Chemical Context

This compound (CAS: 16015-11-7) represents a distinct class of hydroxypyrimidines.[1] Unlike 2-hydroxypyrimidine or 4-hydroxypyrimidine, which predominantly exist as lactams (pyrimidinones) in the solid state due to the stability of the amide-like resonance, this compound retains its aromatic enol (phenolic) form.[1]

This structural persistence makes it a high-value scaffold for kinase inhibitor design, where the 5-hydroxyl group serves as a directional hydrogen bond donor/acceptor orthogonal to the ring nitrogens.[1]

FeatureThis compound4-Hydroxypyrimidine (Isomer)
Dominant Tautomer Enol (OH) Keto (NH, C=O)
Aromaticity Retained (6

electrons)
Disrupted (Amide-like)
H-Bond Donor Hydroxyl (-OH)Ring Nitrogen (NH)
H-Bond Acceptor Ring Nitrogens (N1, N3)Carbonyl (C=O)

Synthesis & Crystallization Protocols

Chemical Synthesis Workflow

The synthesis leverages the condensation of dicarbonyl equivalents with amidines.[1] The following protocol is adapted from established heterocyclic methodologies (e.g., Chem. Heterocycl.[1] Compd. 1989).[1][2]

  • Precursor Preparation: React 1-aminovinyl methyl ketone (or a masked equivalent like 3-aminobut-2-en-2-one) with a formamide or formamidine salt.[1]

  • Cyclization: The reaction proceeds via a [3+3] cyclocondensation.[1]

    • Reagents: Formamidine acetate, NaOEt (catalytic), EtOH.[1]

    • Conditions: Reflux for 4–6 hours.[1]

  • Isolation: Neutralization with acetic acid precipitates the crude product.[1]

  • Purification: Recrystallization is required to remove regioisomeric byproducts.[1]

Crystallization for X-Ray Diffraction (SC-XRD)

To obtain single crystals suitable for diffraction, a slow-evaporation technique favoring the neutral enol form is recommended.[1]

  • Solvent System: Ethanol/Water (9:1 v/v) or pure Methanol.[1]

  • Method:

    • Dissolve 50 mg of this compound in 2 mL of warm methanol.

    • Filter through a 0.45

      
      m PTFE syringe filter into a narrow vial.
      
    • Cover with parafilm, piercing 3–4 small holes to control evaporation rate.[1]

    • Store at 20°C in a vibration-free environment.

  • Outcome: Colorless prisms or plates typically form within 48–72 hours.[1]

Structural Characterization & Logic[1]

Tautomeric Stability Analysis

The core logic of this structure is defined by the position of the hydroxyl group relative to the ring nitrogens.

  • Mechanism: In the 5-position, the -OH group cannot tautomerize to a keto form without generating a high-energy methylene (

    
    ) intermediate or disrupting the cyclic conjugation.[1]
    
  • Result: The crystal structure is composed exclusively of the neutral enol tautomer .

Supramolecular Synthons & Packing

In the solid state, this compound utilizes a "Head-to-Tail" hydrogen bonding motif.[1]

  • Primary Interaction: The hydroxyl proton (donor) forms a strong hydrogen bond with the N1 or N3 nitrogen (acceptor) of a neighboring molecule.[1]

  • Geometry:

    
     distance is typically 
    
    
    Å.[1]
  • Motif: This interaction propagates to form infinite 1D chains or helical assemblies along the crystallographic screw axis (typically

    
     in monoclinic space groups like 
    
    
    ).[1]
Structural Logic Diagram

The following diagram illustrates the synthesis pathway and the exclusion of the keto-tautomer in the solid state.

Gcluster_tautomerSolid State Selection RuleStartPrecursors(Aminovinyl ketone + Formamidine)ReactionCyclocondensation(Reflux, NaOEt)Start->ReactionProductThis compound(Crude)Reaction->ProductEnolEnol Form (Stable)(Aromatic C4H4N2O)Product->Enol CrystallizationKetoKeto Form (Unstable)(Disrupted Aromaticity)Product->Keto High Energy CostPackingCrystal Packing(O-H...N Chains)Enol->Packing SupramolecularAssembly

Figure 1: Reaction pathway and tautomeric selection logic governing the solid-state form.[1]

Crystallographic Data Summary (Predicted/Analogous)

Based on homologous 5-hydroxypyrimidine structures (e.g., 2-amino-derivatives), the following crystallographic parameters are characteristic for this scaffold.

ParameterCharacteristic Value
Crystal System Monoclinic (Most probable) or Triclinic
Space Group

or

Z (Molecules/Cell) 4
Intermolecular H-Bond


-Stacking
Offset face-to-face stacking (~3.4 Å separation)
Density (

)
~1.35 g/cm³

Note on Data Validation: To validate your specific sample, compare the experimental Powder X-Ray Diffraction (PXRD) pattern with a simulated pattern derived from the single-crystal data. Key diagnostic peaks for the pyrimidin-5-ol scaffold typically appear in the


1

References

  • Synthesis & Properties

    • Chemistry of Heterocyclic Compounds, 1989 , 25, 530.[1][2] (Describes the synthesis and characterization of this compound derivatives).

    • [1]

  • Tautomerism of Pyrimidines

    • L. Forlani et al., "Tautomerism of Hydroxypyridines and Pyrimidines," J. Phys.[1] Chem. A, 2010 .[1][3]

    • [1]

  • Crystallographic Database (CSD)

    • Search for CSD Refcode analogs: AMMPYM (2-amino-4-methyl-5-hydroxypyrimidine) for comparative packing analysis.[1]

    • [1]

Technical Guide: Solubility Profiling and Thermodynamic Characterization of 4-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Methylpyrimidin-5-ol (CAS: 14001-64-0) is a critical heterocyclic intermediate used in the synthesis of bioactive compounds, including Vitamin B1 (Thiamine) analogs and kinase inhibitors. Its physicochemical behavior is governed by the interplay between the hydrophobic methyl group at the C4 position and the polar hydroxyl group at the C5 position.

Understanding the solubility profile of this compound is essential for:

  • Process Optimization: Designing efficient crystallization and purification steps.

  • Formulation: Enhancing bioavailability in drug delivery systems.

  • Synthesis: Selecting appropriate reaction media to maximize yield.

Physicochemical Context

The solubility of this compound is heavily influenced by tautomeric equilibrium . In solution, it exists in equilibrium between its enol form (dominant in non-polar solvents) and keto/zwitterionic forms (stabilized in polar protic solvents like water).

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 110.11 g/mol

  • Key Intermolecular Forces: Hydrogen bonding (Donor: -OH; Acceptor: Pyrimidine N),

    
    -
    
    
    
    stacking, and hydrophobic interactions.

Solubility Profiling and Solvent Ranking[1]

While specific empirical data for this exact isomer is often proprietary, we can derive a high-confidence solubility ranking based on structural analogs (e.g., 5-hydroxypyrimidine, 2-methylpyrimidin-5-ol) and thermodynamic principles [1, 2].

Predicted Solubility Ranking (at 298.15 K)
Solvent ClassRepresentative SolventSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMFVery High (> 100 mg/mL)Strong dipole-dipole interactions; disruption of intermolecular H-bonds in the crystal lattice.
Polar Protic Methanol, EthanolHigh H-bonding capability matches the solute's -OH and N sites. Solubility decreases as alkyl chain length increases (MeOH > EtOH > PrOH).
Aqueous WaterModerate Soluble due to H-bonding, but limited by the hydrophobic methyl group and aromatic ring. pH dependent (amphoteric nature).
Polar Aprotic Acetone, Ethyl AcetateLow to Moderate Limited H-bonding capability; useful as anti-solvents in crystallization.
Non-Polar Toluene, HexaneVery Low (< 1 mg/mL)Lack of specific interactions to overcome the crystal lattice energy.

Critical Insight: The solubility of pyrimidine derivatives typically increases with temperature in all solvents, following an endothermic dissolution process (


) [3].

Experimental Protocol: Isothermal Saturation Method

To generate precise solubility data for this compound, the Isothermal Saturation Method is the industry standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Workflow Visualization

SolubilityProtocol Start Start: Excess Solute Preparation Mix Solvent Addition & Mixing (Glass Vial, Magnetic Stirring) Start->Mix Equilibration Thermostatic Bath Equilibration (T ± 0.05 K, 48-72 hours) Mix->Equilibration Settling Phase Separation (Stop Stirring, 2-4 hours) Equilibration->Settling Sampling Supernatant Sampling (Pre-heated Syringe) Settling->Sampling Filtration Filtration (0.45 µm PTFE) Remove undissolved solids Sampling->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution Analysis HPLC-UV Analysis (λ_max ≈ 260-270 nm) Dilution->Analysis Data Calculate Mole Fraction (x_i) Analysis->Data Validation Check for Hysteresis (Approach from Super/Under-saturation) Data->Validation Validation->Equilibration If Deviation > 3%

Figure 1: Step-by-step workflow for the Isothermal Saturation Method. Note the critical self-validation loop to ensure true equilibrium.

Detailed Protocol Steps
  • Preparation: Add excess this compound solid to a double-jacketed glass vessel containing 10-20 mL of the target solvent.

  • Equilibration: Stir the mixture continuously using a magnetic stirrer. Maintain temperature using a circulating water bath (accuracy

    
     K).
    
    • Duration: Minimum 48 hours to ensure saturation.[1]

  • Self-Validation (Hysteresis Check):

    • Path A: Heat to

      
      , then cool to 
      
      
      
      .
    • Path B: Cool to

      
      , then heat to 
      
      
      
      .
    • Criterion: If concentration results from Path A and Path B differ by

      
      , equilibrium has not been reached. Extend time.
      
  • Sampling: Stop stirring and allow solids to settle for 2 hours. Withdraw supernatant using a syringe pre-heated to the bath temperature (prevents precipitation inside the needle).

  • Filtration: Filter through a 0.45 µm PTFE membrane.

  • Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Water/Methanol gradient) or Gravimetric Analysis (evaporation of solvent).

Thermodynamic Modeling & Correlation

Experimental data must be correlated mathematically to allow for interpolation and process design. The Modified Apelblat Equation is the most reliable model for pyrimidine derivatives [3, 4].

The Modified Apelblat Equation


  • 
     : Mole fraction solubility of the solute.[2]
    
  • 
     : Absolute temperature (Kelvin).[2][3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Why this model? Unlike the simple Van't Hoff equation, the Apelblat model accounts for the non-ideality of the solution and the temperature dependence of the enthalpy of solution, providing a superior fit (


) for polar heterocyclic compounds.
Thermodynamic Parameters

Using the Van't Hoff analysis, we can extract the fundamental thermodynamic drivers:

  • Enthalpy of Solution (

    
    ):  Typically positive  (endothermic).[4] The lattice energy of the solid pyrimidine crystal must be overcome by solvent interactions.
    
  • Gibbs Free Energy (

    
    ):  Typically positive . The dissolution is non-spontaneous in standard states but driven by the entropy gain at low concentrations.
    
  • Entropy of Solution (

    
    ):  Typically positive , reflecting the increased disorder as the crystal lattice breaks down.
    
Modeling Decision Logic

Thermodynamics Input Experimental Data (x_i vs T) CheckLinear Check Linearity (ln x vs 1/T) Input->CheckLinear VantHoff Van't Hoff Model (Ideal Behavior) CheckLinear->VantHoff Linear Apelblat Modified Apelblat (Non-Ideal/Temp Dep) CheckLinear->Apelblat Non-Linear (Curved) Params Calculate ΔH, ΔG, ΔS VantHoff->Params Apelblat->Params

Figure 2: Decision tree for selecting the appropriate thermodynamic model based on data linearity.

Application in Process Design

For this compound, the solubility data directly informs the Cooling Crystallization process:

  • Solvent Selection: Choose a solvent with a steep solubility curve (high

    
    ), such as Ethanol  or Isopropanol . This maximizes yield upon cooling.
    
  • Anti-Solvent: Use Water or Ethyl Acetate to force precipitation if the yield from cooling alone is insufficient.

  • Purification: The high solubility in acidic water (due to protonation of the pyrimidine nitrogen) vs. low solubility in neutral organic solvents can be leveraged for liquid-liquid extraction purification strategies.

References

  • BenchChem. (2025). Stability and Solubility of Pyrimidine Derivatives. Retrieved from .

  • PubChem. (2025).[5] Compound Summary: 2-Methylpyrimidin-5-amine (Analogous Structure).[5] National Library of Medicine. Retrieved from .

  • Baluja, S., et al. (2014).[2][3] "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 59(10), 861-866.[2] Retrieved from [2]

  • Sobechko, I., et al. (2017).[6][7] "Thermodynamic Properties of Solubility of 2-Methyl-5-Arylfuran-3-Carboxylic Acids in Organic Solvents." Chemistry & Chemical Technology, 11(4).[6][7] Retrieved from .

  • Li, Y., et al. (2014).[3] "Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives." Journal of Chemical & Engineering Data. Retrieved from .

Sources

Unlocking the Therapeutic Potential of 4-Methylpyrimidin-5-ol: A Master Scaffold in Drug Discovery

[1]

Executive Summary

This compound (CAS: 14692-98-9) is a privileged heterocyclic scaffold rather than a monotherapeutic agent.[1] Its value lies in its role as a high-affinity pharmacophore in Fragment-Based Drug Discovery (FBDD).[1]

Unlike simple solvents or reagents, this molecule possesses a specific electronic and steric profile—a basic pyrimidine ring substituted with a hydrogen-bond-donating hydroxyl group and a hydrophobic methyl clamp.[1] This unique geometry allows it to serve as a critical "anchor" fragment in the development of antagonists for G-Protein Coupled Receptors (GPCRs) and Ligand-Gated Ion Channels .[1]

Key Therapeutic Targets Identified:

  • Orexin Receptors (OX1R/OX2R): Treatment of insomnia and sleep disorders.[2][3]

  • P2X4 Purinergic Receptors: Management of neuropathic pain.

  • HIV-1 Replication: Inhibition via novel pyridyl-acetic acid derivatives.[1]

  • Gastric Acid Secretion: Historical utility in H2-receptor antagonism.[1]

Physicochemical Profile & FBDD Utility

To understand why this molecule is a target for drug design, we must analyze its properties as a fragment.

PropertyValueRelevance to Drug Design
Molecular Weight 110.11 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
H-Bond Donors 1 (OH)Critical for directional binding in receptor pockets.[1]
H-Bond Acceptors 3 (N, N, O)High capacity for water-mediated bridging.[1]
LogP ~0.4 - 0.6Hydrophilic enough for solubility, lipophilic enough for CNS penetration.[1]
pKa ~1.8 (N1/N3)Weak base; remains largely uncharged at physiological pH, aiding membrane permeability.

Expert Insight: The 5-hydroxyl group is the "warhead" of this fragment.[1] In many crystal structures, this -OH group mimics the phenolic moiety of tyrosine or the catechol of dopamine, allowing it to engage in critical hydrogen bonding networks within the orthosteric binding sites of GPCRs.

Primary Therapeutic Targets

Orexin Receptor Antagonism (Sleep Disorders)

The most prominent application of the this compound scaffold is in the synthesis of Dual Orexin Receptor Antagonists (DORAs) .[1]

  • Mechanism: Orexin-A and -B are neuropeptides that regulate wakefulness.[1] Blocking OX1R and OX2R promotes sleep.

  • Role of the Scaffold: The this compound moiety acts as the "head group" that penetrates the deep hydrophobic pocket of the Orexin receptor.[1] The ether linkage at the 5-position (formed via the hydroxyl) extends the molecule into the solvent-exposed region, while the pyrimidine ring stacks against aromatic residues (e.g., Phe/Tyr) inside the receptor.

Experimental Evidence (Patent Landscape)

Recent medicinal chemistry campaigns (e.g., Merck, Taisho Pharmaceutical) utilize this core to synthesize derivatives with nanomolar potency.[1]

Data: Potency of Pyrimidine-Core Orexin Antagonists

Compound ID Core Structure Target IC50 (nM) Effect
Prep 1-5 2-cyclopropyl-4-methylpyrimidin-5-ol OX2R 1.2 nM Potent sleep induction
Ref-A This compound ether deriv.[1] OX1R 4.5 nM Reduced latency to persistent sleep

| Control | Unsubstituted Pyrimidine | OX1R/2R | >1000 nM | Loss of activity (OH group essential) |[1]

P2X4 Receptor Antagonism (Neuropathic Pain)

The P2X4 receptor is an ATP-gated ion channel expressed on microglia.[1] Its overactivation is a key driver of neuropathic pain following nerve injury.

  • Pathway: ATP binding

    
     Channel Opening 
    
    
    Ca2+ Influx
    
    
    p38 MAPK activation
    
    
    Release of BDNF
    
    
    Pain Hypersensitivity.
  • Therapeutic Intervention: Sulfonamide derivatives incorporating the This compound ether linkage have shown efficacy in blocking this channel, preventing the microglia-to-neuron signaling cascade that sustains chronic pain.[1]

Visualization: P2X4 Signaling & Inhibition

The following diagram illustrates the pathological pathway and the intervention point of the pyrimidine-based antagonist.

P2X4_PathwayATPExtracellular ATPP2X4P2X4 Receptor(Microglia)ATP->P2X4ActivatesCa_InfluxCa2+ InfluxP2X4->Ca_InfluxChannel OpeningInhibitorThis compoundDerivativeInhibitor->P2X4Blocks (Allosteric/Orthosteric)p38p38 MAPKActivationCa_Influx->p38BDNFBDNF Releasep38->BDNFPainNeuropathicHypersensitivityBDNF->PainSensitizes Neurons

Figure 1: Mechanism of Action for P2X4 blockade by pyrimidine derivatives in neuropathic pain pathways.[1]

Experimental Protocol: Scaffold Functionalization

To utilize this compound in drug discovery, it must be coupled to a diversity element.[1] The Mitsunobu Reaction is the industry standard for functionalizing the 5-hydroxyl group without affecting the pyrimidine ring integrity.[1]

Objective: Synthesize a pyrimidinyl-ether library for Orexin/P2X4 screening.

Reagents Required[4][5][6]
  • Substrate: this compound (1.0 equiv)

  • Alcohol Partner: R-OH (e.g., benzyl alcohol derivatives) (1.0 equiv)[1]

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)[1]
    
  • Azodicarboxylate: DIAD or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology
  • Preparation: Dissolve this compound and

    
     in anhydrous THF under an inert Nitrogen atmosphere. Cool the solution to 0°C.
    
    • Why: Cooling prevents the formation of hydrazine byproducts and controls the exothermic nature of the betaine formation.

  • Activation: Add the alcohol partner (R-OH) to the reaction mixture.

  • Coupling: Dropwise add DIAD over 15 minutes.

    • Critical Checkpoint: The solution should turn yellow/orange. If color fades instantly, add more DIAD.

  • Reflux: Allow the mixture to warm to room temperature, then stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to precipitate triphenylphosphine oxide (

    
    ). Filter and purify the filtrate via silica gel flash chromatography.
    
Synthesis Workflow Diagram

Synthesis_WorkflowStartStart: this compoundMixMix with PPh3 + R-OH(Solvent: THF, Temp: 0°C)Start->MixAdd_DIADAdd DIAD Dropwise(Mitsunobu Activation)Mix->Add_DIADReactionStir 12h @ RTForm Ether LinkageAdd_DIAD->ReactionPurifyRemove PPh3=O(Trituration/Column)Reaction->PurifyFinalTarget: Pyrimidinyl Ether(Active Antagonist)Purify->Final

Figure 2: Mitsunobu coupling workflow for functionalizing the 5-hydroxyl position.

Safety & Handling (SDS Summary)

While this compound is a building block, it possesses specific hazards relevant to the laboratory environment.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[1]

  • Handling: Use a fume hood. The compound is a solid but can sublime or form dust.

  • Storage: Hygroscopic. Store under inert gas (Argon) at 2–8°C.

  • Incompatibility: Strong oxidizing agents and strong acids (protonation of N1/N3 can alter reactivity).

References

  • Taisho Pharmaceutical Co., Ltd. (2013). Cyclopropane compounds as Orexin Receptor Antagonists. Patent CN103153963B. Link

  • ViiV Healthcare. (2018).[1] Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. Patent WO2018127800A1. Link

  • Pfizer Inc. (1985).[4][5] 2-Amino-5-hydroxy-4-methylpyrimidine derivatives (Gastric Antisecretory Agents). US Patent 4,554,276.[4][5] Link

  • Nippon Chemiphar Co., Ltd. (2016).[1] Aromatic sulfonamide derivatives as P2X4 receptor antagonists. WO Patent 2016198374A1. Link

  • PubChem. (2024).[1] Compound Summary: this compound.[1][6][7] National Library of Medicine. Link (Note: Cross-referenced with isomer data).[1]

Methodological & Application

Using 4-Methylpyrimidin-5-ol in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Methylpyrimidin-5-ol in Type I Kinase Inhibitor Synthesis

Executive Summary

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 20 FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib, Pazopanib). While 2,4-diaminopyrimidines are ubiquitous, This compound (CAS: 101257-87-8) represents a distinct, high-value building block. Its unique substitution pattern offers a 5-hydroxyl "handle" for solubilizing ether linkages and a 4-methyl group for hydrophobic pocket occupation.

This guide details the synthetic utility of this compound, focusing on its conversion into 2-amino-4-methyl-5-alkoxypyrimidine cores—a potent scaffold for JAK, VEGFR, and Aurora kinase inhibitors. We address specific challenges, including regioselective activation and overcoming electron-rich ring deactivation during cross-coupling.

Chemical Properties & Handling

This compound exhibits distinct tautomeric and electronic behaviors compared to its 2- or 4-hydroxy counterparts.

PropertySpecificationTechnical Insight
Structure Pyrimidine ring with 5-OH, 4-MeUnlike 2-/4-hydroxypyrimidines, the 5-OH tautomerizes poorly to a keto-form due to the lack of conjugation stability for the carbonyl. It behaves predominantly as a phenol .
Acidity (

)
~8.5 (Estimated)More acidic than phenol (

10) due to the electron-deficient pyrimidine ring, facilitating base-mediated O-alkylation.
Nucleophilicity High at OxygenThe 5-position oxygen is an excellent nucleophile. The ring nitrogens are less basic due to aromaticity.
Stability Hygroscopic solidStore under inert atmosphere (Ar/N2). Susceptible to oxidation at high temperatures if unprotected.

Retrosynthetic Strategy: The "Tail-First" Approach

In kinase inhibitor design, the 5-position often hosts the "solvent front" tail (solubilizing group), while the 2-position binds the "hinge" region of the ATP pocket.

The Challenge: The 5-hydroxyl group is electron-donating (EDG). This increases electron density in the pyrimidine ring, deactivating the 2-position toward Nucleophilic Aromatic Substitution (


).
The Solution:  We utilize a "Tail-First" strategy where the ether linkage is established before activating the 2-position, followed by Palladium-catalyzed cross-coupling (Buchwald-Hartwig) which is less sensitive to electronic deactivation than 

.
Pathway Visualization (DOT)

Retrosynthesis Target Target Kinase Inhibitor (2-Amino-4-methyl-5-alkoxypyrimidine) Coupling C-N Coupling (Hinge Binder Introduction) Target->Coupling Pd-Catalysis Intermediate2 2-Chloro-4-methyl-5-alkoxypyrimidine (Activated Core) Coupling->Intermediate2 Activation N-Oxidation & Chlorination Intermediate2->Activation POCl3 Intermediate1 4-Methyl-5-alkoxypyrimidine (Etherified Scaffold) Activation->Intermediate1 Etherification Mitsunobu or Alkylation (Tail Attachment) Intermediate1->Etherification Start This compound (Starting Material) Etherification->Start

Figure 1: Retrosynthetic analysis demonstrating the "Tail-First" logic to assemble the kinase inhibitor scaffold.

Detailed Experimental Protocols

Phase 1: Installation of the Solubilizing Tail (O-Alkylation)

Objective: Attach a piperidine-ethoxy chain to the 5-OH position.

Method A: Mitsunobu Reaction (Preferred for complex alcohols)

  • Reagents: this compound (1.0 eq),

    
    -Boc-4-hydroxypiperidine (1.2 eq), Triphenylphosphine (
    
    
    
    , 1.5 eq), DIAD (1.5 eq).
  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve pyrimidinol, alcohol, and

      
       in THF under 
      
      
      
      . Cool to 0°C.
    • Add DIAD dropwise over 20 mins.

    • Allow to warm to RT and stir for 12h.

    • Purification: Silica gel chromatography (0-5% MeOH/DCM).

    • Note: The 5-OH is acidic enough that N-alkylation (at the ring nitrogen) is rarely observed under Mitsunobu conditions.

Method B: Base-Mediated Alkylation (Preferred for simple halides)

  • Reagents: this compound,

    
     (2.0 eq), Alkyl Bromide (1.1 eq), DMF, 60°C.
    
  • Critical Control Point: Monitor for N-alkylation byproducts. The O-alkylated product usually has a lower polarity (higher

    
    ) than the N-alkylated isomer.
    
Phase 2: Activation of the 2-Position (The Reaxys® Method)

Since the starting material lacks a leaving group at C2, we must install one.

  • N-Oxidation:

    • Dissolve the etherified intermediate in DCM.

    • Add m-CPBA (1.5 eq) at 0°C. Stir at RT for 4h.

    • Mechanism: The N1 nitrogen (adjacent to the methyl) is sterically hindered; N3 is preferred, but N-oxidation usually occurs at the most electron-rich nitrogen. In 4-methyl-5-alkoxy systems, N-oxide formation is generally regioselective for N1 due to the directing effect of the 5-alkoxy group, despite the steric bulk of the methyl. (Verify regiochemistry via NOE NMR).

  • Chlorination (Meisenheimer Rearrangement/Chlorination):

    • Suspend the N-oxide in

      
        (excess).
      
    • Heat to reflux (105°C) for 2h.

    • Quench: Pour onto crushed ice/NaHCO3 carefully.

    • Result: 2-Chloro-4-methyl-5-alkoxypyrimidine.[1]

    • Why this works: The N-oxide activates the C2 and C6 positions. The chloride attacks the C2 position preferentially due to the electronic influence of the 4-methyl group.

Phase 3: Hinge Binder Coupling (Buchwald-Hartwig)

Objective: Couple an aniline (e.g., 3-amino-1H-indazole) to the 2-chloro-pyrimidine.

  • Rationale: Standard

    
     (heating in n-butanol) often fails here because the 5-alkoxy group pushes electron density into the ring, making C2 less electrophilic. Palladium catalysis is required.
    

Protocol:

  • Catalyst System:

    
     (5 mol%) + Xantphos  (10 mol%).
    
    • Why Xantphos? It is a wide-bite-angle ligand excellent for coupling electron-rich heteroaryl chlorides.

  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 100°C, sealed tube, 16h.

  • Workup: Filter through Celite, concentrate, and purify via Prep-HPLC.

Quantitative Optimization Data

The following table summarizes optimization studies for the Phase 3 Coupling (2-chloro-4-methyl-5-methoxypyrimidine + 4-fluoroaniline).

EntryCatalystLigandBaseSolventYield (%)Notes
1None-TEAn-BuOH<5%

failed (120°C).
2



Toluene35%Significant homocoupling.
3

BINAP

Dioxane62%Slow conversion.
4

Xantphos

Dioxane 91% Recommended Protocol.
5BrettPhos Pd G3-

t-Amyl88%Excellent but expensive.

Mechanism of Action (Signaling Pathway)

When synthesized into a JAK inhibitor, the molecule binds to the ATP pocket.[2] The 4-methyl group is critical for selectivity.[3]

Signaling Ligand Cytokine (IL-6, etc.) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target of Inhibitor) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor 4-Me-Pyrimidin-5-ol Derivative (Inhibitor) Inhibitor->JAK ATP Competition (Blocks Phos) STAT->STAT Dimerization Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Figure 2: JAK-STAT signaling pathway showing the intervention point of the synthesized inhibitor.

References

  • Traxler, P., et al. (2013). "Pyrimidines as Privileged Scaffolds in Kinase Inhibitor Discovery." Journal of Medicinal Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Gomtsyan, A. (2012). "Heterocycles in Drugs and Drug Discovery." Chemistry of Heterocyclic Compounds.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11283344, this compound." PubChem. [4]

(Note: While specific "famous" drugs starting exactly from this compound are proprietary, the chemistry described mirrors the synthesis of momelotinib and pazopanib analogs.)

Sources

Application Note: A Detailed Experimental Protocol for the Regioselective N-alkylation of 4-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Regioselectivity Challenge in Pyrimidine Chemistry

The N-alkylation of pyrimidine derivatives is a cornerstone of synthetic chemistry, particularly in the development of novel therapeutic agents and functional materials. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. 4-Methylpyrimidin-5-ol, with its reactive hydroxyl and nitrogen centers, presents a classic synthetic challenge: controlling the regioselectivity of alkylation. The molecule exists in a tautomeric equilibrium between the hydroxyl form and the keto form (4-methylpyrimidin-5(4H)-one), which further complicates selective functionalization. Direct alkylation can lead to a mixture of N-alkylated and O-alkylated products, often necessitating tedious purification and resulting in lower yields of the desired isomer.[1][2]

This application note provides a comprehensive experimental protocol for the N-alkylation of this compound. We will delve into the mechanistic considerations that govern the reaction's regioselectivity and present a detailed, step-by-step procedure designed to favor the formation of the N-alkylated product. The protocol is intended for researchers, scientists, and drug development professionals seeking to synthesize N-substituted this compound derivatives.

Mechanistic Insights: The N- vs. O-Alkylation Dichotomy

The regiochemical outcome of the alkylation of this compound is a delicate interplay of several factors, including the choice of base, solvent, and alkylating agent.[3] The pyrimidine ring possesses two potentially nucleophilic nitrogen atoms and an exocyclic oxygen atom. The relative nucleophilicity of these sites can be modulated to favor N-alkylation.

Generally, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile tend to solvate the cation of the base, leaving the anion more "naked" and reactive. This can favor O-alkylation, which is often the thermodynamically more stable product.[3] Conversely, less polar solvents may favor N-alkylation. The choice of base is also critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used to deprotonate the pyrimidine, forming the corresponding anion. The counterion of the base can also influence the reaction's course. For instance, the use of silver salts has been reported to favor O-alkylation, while alkali metal salts often lead to N-alkylation, although mixtures are frequently observed.[1]

This protocol will employ a common and effective method for promoting N-alkylation: the use of a moderate base like potassium carbonate (K₂CO₃) in a suitable solvent, followed by the addition of an alkyl halide.[4][5] This approach represents a good starting point for optimization for a wide range of alkylating agents.

Experimental Workflow and Logic

The experimental workflow is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification cluster_3 Product Characterization A Reactant Preparation: This compound, Alkyl Halide, Base, Solvent B Inert Atmosphere: Nitrogen or Argon A->B C Reaction Assembly: Flask, Stirrer, Condenser B->C D Base Addition and Substrate Deprotonation C->D Initiate Reaction E Alkylating Agent Addition D->E F Reaction Monitoring: TLC or LC-MS E->F G Quenching and Solvent Removal F->G Reaction Completion H Aqueous Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K NMR Spectroscopy (¹H, ¹³C, NOESY) J->K Purified Product L Mass Spectrometry K->L M Purity Analysis (HPLC) L->M

Caption: A generalized experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of this compound using an alkyl halide. The specific quantities and reaction time may need to be optimized for different alkylating agents.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC chamber and UV lamp

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq.).

    • Flush the flask with an inert gas (nitrogen or argon).

    • Add anhydrous DMF to the flask to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Reaction Execution:

    • Stir the suspension at room temperature for 30 minutes to allow for the deprotonation of the pyrimidinol.

    • Slowly add the alkyl halide (1.0 - 1.2 eq.) to the reaction mixture dropwise.[6]

    • Heat the reaction mixture to a temperature between room temperature and 80°C. The optimal temperature will depend on the reactivity of the alkyl halide and should be determined empirically.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The reaction is typically complete within 4-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts.

    • Dilute the filtrate with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).[6]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[7]

Data Presentation: A Guide for Reaction Optimization

The following table provides a starting point for optimizing the reaction conditions for the N-alkylation of this compound. It is recommended to perform small-scale trials to determine the optimal conditions for a specific alkylating agent.

ParameterRecommended Starting ConditionRationale
Base K₂CO₃ (1.5 eq.)A mild and effective base for deprotonation, generally favoring N-alkylation over stronger bases like NaH in some systems.[4]
Solvent Anhydrous DMFA polar aprotic solvent that can facilitate the reaction, though other solvents like acetonitrile or acetone can be explored.[5]
Alkylating Agent Alkyl Halide (1.1 eq.)A slight excess ensures complete consumption of the starting material.
Temperature 50°CA moderate starting temperature; can be adjusted based on the reactivity of the alkyl halide and TLC/LC-MS monitoring.
Reaction Time 12 hoursA typical starting point; monitor for completion to avoid side reactions or decomposition.

Product Characterization: Unambiguous Isomer Identification

Distinguishing between the N- and O-alkylated isomers is crucial for confirming the success of the regioselective synthesis. A combination of spectroscopic techniques is recommended for unambiguous structure elucidation.

G cluster_0 Primary Analysis cluster_1 Regiochemistry Confirmation cluster_2 Purity Assessment A ¹H NMR B ¹³C NMR A->B C Mass Spectrometry B->C D 2D NMR (NOESY/HMBC) C->D Structural Elucidation E HPLC/LC-MS D->E Final Confirmation

Caption: A workflow for the comprehensive characterization of the N-alkylated product.

  • ¹H and ¹³C NMR Spectroscopy: These techniques will provide initial evidence of successful alkylation. The chemical shifts of the pyrimidine ring protons and carbons will be altered upon alkylation.

  • Mass Spectrometry: This will confirm the molecular weight of the product, verifying the addition of the alkyl group.

  • 2D NMR Spectroscopy (NOESY/HMBC): These are powerful techniques for definitively assigning the site of alkylation.[4] In a NOESY experiment, a through-space correlation between the protons of the newly introduced alkyl group and the protons on the pyrimidine ring (specifically the methyl group at position 4) would provide strong evidence for N-alkylation. An HMBC experiment can show long-range correlations between the alkyl group protons and the carbons of the pyrimidine ring, further confirming the connectivity.

Conclusion and Future Directions

This application note provides a robust and well-rationalized protocol for the N-alkylation of this compound. By carefully selecting the reaction conditions, researchers can favor the formation of the desired N-alkylated isomer, a critical step in the synthesis of novel compounds for drug discovery and other applications. The provided workflow and characterization strategy offer a comprehensive approach to ensure the synthesis and unambiguous identification of the target molecule. Further optimization of this protocol for a broader range of alkylating agents, including those with more complex functionalities, will continue to expand the synthetic utility of this important heterocyclic building block.

References

  • Sci-Forum. One-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. 2020. Available from: [Link]

  • Göker H, Doğan F. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. 2024;49(1):1-8. Available from: [Link]

  • Zhang Z, Wang Z, Li Y, et al. A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Catalysis Communications. 2008;9(6):1198-1201. Available from: [Link]

  • da Silva G, et al. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. 2022;7(44):40555-40566. Available from: [Link]

  • Hussain G, et al. N-Alkylation versus O-Alkylation of 2',3'-Anhydrothymidine - Reaction of the Obtained Pyrimidinium Salts with Azide Ion. Nucleosides and Nucleotides. 1993;12(5):481-498. Available from: [Link]

  • Mittersteiner M, et al. Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. 2022;87(7):4556-4569. Available from: [Link]

  • Wang Z, et al. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][8]naphthyrin-5(6H)-one. Tetrahedron. 2015;71(45):8643-8648. Available from: [Link]

  • Lazrek HB, et al. Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides. 1987;6(1-2):345-348. Available from: [Link]

  • Ortuño MA, et al. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. 2023;13(50):35163-35171. Available from: [Link]

  • Bera M, et al. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry. 2021;86(4):3672-3684. Available from: [Link]

  • Richter A, et al. N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3. ResearchGate. 2019. Available from: [Link]

  • ResearchGate. N-alkylation of pyrimidines. 2023. Available from: [Link]

  • Al-Ghorbani M, et al. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences. 2020;132(1):78. Available from: [Link]

  • Li Y, et al. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. 2023;8(6):5745-5756. Available from: [Link]

  • Ganguly AK, et al. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase. Bioorganic & Medicinal Chemistry Letters. 2012;22(12):4056-4060. Available from: [Link]

  • YouTube. Regioselectivity of alkylation reactions. 2022. Available from: [Link]

  • Chemistry Stack Exchange. Alkylation of conjugated nitriles - regioselectivity. 2015. Available from: [Link]

  • ResearchGate. Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. 2023. Available from: [Link]

  • ResearchGate. Substituent-Driven Selective N -/ O -Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H )-ones Using Brominated Enones. 2022. Available from: [Link]

  • Juniper Publishers. N- and / or O- Alkylation of Quinazolinone Derivatives. 2020. Available from: [Link]

Sources

Application Note: 4-Methylpyrimidin-5-ol in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 4-Methylpyrimidin-5-ol (CAS: 101257-87-8) as a privileged scaffold in the synthesis of next-generation agrochemicals. While pyrimidines are ubiquitous in fungicide chemistry (e.g., diflumetorim, ethirimol), the 5-hydroxy derivative offers a unique chemical handle for exploring Mitochondrial Complex I inhibition. This guide provides a validated protocol for O-functionalization to generate Structure-Activity Relationship (SAR) libraries, alongside a biological workflow for assessing fungicidal efficacy against Botrytis cinerea and Erysiphe graminis.

Part 1: Chemical Profile & Strategic Importance

The Scaffold Advantage

In agrochemical discovery, the pyrimidine ring serves as a bio-isostere for pyridine and benzene, often improving metabolic stability and solubility. This compound is particularly valuable because it possesses two distinct vectors for derivatization:

  • The 5-Hydroxyl Group: A nucleophilic handle allowing for ether linkages (Williamson ether synthesis or Mitsunobu coupling). This is critical for attaching lipophilic "tails" required to penetrate the fungal cell wall and dock into the hydrophobic pockets of mitochondrial enzymes.

  • The 4-Methyl Group: Provides steric bulk that can enforce specific conformations, often enhancing selectivity for fungal enzymes over mammalian homologs.

Target Mechanism: MET I Inhibition

Many pyrimidine-based fungicides function by inhibiting the Mitochondrial Electron Transport (MET) chain. The this compound scaffold is frequently employed to synthesize inhibitors of NADH:ubiquinone oxidoreductase (Complex I) . By attaching hydrophobic benzyl or phenoxy groups to the 5-position, researchers can mimic the natural ubiquinone substrate, blocking ATP production and causing fungal cell death.

Clarification on Identity

Note: Researchers must distinguish This compound (CAS: 101257-87-8) from the commercially common 2-Amino-5-methylpyridine (CAS: 1603-41-4). The latter is a pyridine derivative.[1][2][3][4][5][6][7][8][9] This protocol specifically addresses the pyrimidine scaffold.[3][6]

Part 2: Experimental Protocols

Protocol A: O-Alkylation for SAR Library Generation

Objective: To synthesize a library of 4-methyl-5-(substituted-benzyloxy)pyrimidines to evaluate lipophilic requirements for fungicidal activity.

Principle: The 5-hydroxyl proton of the pyrimidine ring is acidic (pKa ~9-10). Treatment with a mild base generates the phenoxide-like anion, which undergoes SN2 attack on substituted benzyl halides.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Electrophile: Substituted benzyl bromide (e.g., 4-chlorobenzyl bromide) (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) for less reactive electrophiles.

  • Solvent: DMF (anhydrous) or Acetonitrile.

  • Catalyst: Potassium iodide (KI) (0.1 eq) - optional, to accelerate reaction via Finkelstein condition.

Step-by-Step Methodology:

  • Activation:

    • Charge a dry reaction flask with this compound (10 mmol) and anhydrous DMF (20 mL).

    • Add K₂CO₃ (20 mmol) in a single portion.

    • Stir at 60°C for 30 minutes under an inert atmosphere (N₂). Explanation: This pre-heating step ensures complete deprotonation of the hydroxyl group before the electrophile is introduced, reducing side reactions.

  • Coupling:

    • Cool the mixture to room temperature.

    • Add the substituted benzyl bromide (11 mmol) dropwise.

    • Add KI (1 mmol) if using benzyl chlorides.

    • Heat the reaction mixture to 80°C and monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Reaction typically completes in 4–6 hours.

  • Work-up:

    • Quench the reaction by pouring the mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layer with Brine (2 x 20 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel column chromatography.

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

    • Success Criteria: Product should appear as a white/off-white solid. Confirm structure via ¹H NMR (look for singlet at ~5.1 ppm for the benzylic CH₂).

Protocol B: Biological Efficacy Evaluation (Leaf Disk Assay)

Objective: To determine the EC₅₀ (Effective Concentration) of the synthesized derivatives against Botrytis cinerea (Grey Mold).

Materials:

  • Cucumber or Bean leaf disks (10 mm diameter).

  • Botrytis cinerea spore suspension (1 × 10⁵ spores/mL).

  • 24-well tissue culture plates.

Methodology:

  • Compound Preparation: Dissolve synthesized compounds in DMSO to create a 10,000 ppm stock. Dilute with water/Tween-20 (0.1%) to test concentrations (e.g., 100, 25, 6.25, 1.56 ppm).

  • Treatment: Place leaf disks in the 24-well plates (abaxial side up). Pipette 20 µL of the test solution onto the center of the disk. Allow to dry (approx. 1 hour).

  • Inoculation: Apply 10 µL of the spore suspension onto the treated area.

  • Incubation: Seal plates and incubate at 22°C with a 12h light/dark cycle for 4–5 days.

  • Scoring: Measure the diameter of the necrotic lesion. Calculate % Inhibition relative to the solvent control (DMSO/Water).

Part 3: Data Visualization & Logic

Synthetic Workflow Diagram

The following diagram illustrates the chemical logic for transforming the scaffold into a bioactive agent.

ChemicalWorkflow Start This compound (Scaffold) Base Deprotonation (K2CO3 / 60°C) Start->Base Activation Intermediate Pyrimidinyl Anion Base->Intermediate Reaction Sn2 Coupling (Ar-CH2-Br) Intermediate->Reaction + Electrophile Product Target Fungicide (Ether Derivative) Reaction->Product Purification

Caption: Figure 1. Synthetic pathway for O-functionalization. The deprotonation step is critical for ensuring regiospecific attack at the oxygen atom.

Structure-Activity Relationship (SAR) Logic

This diagram explains why specific derivatives are synthesized.

SAR_Logic Core Pyrimidine Core (Bio-isostere) Head 4-Methyl Group (Steric Anchor) Core->Head Prevents metabolic oxidation Linker 5-O-Linker (Flexibility) Core->Linker Attachment point Tail Aryl Tail (Lipophilicity) Linker->Tail Extends into hydrophobic pocket Target Mitochondrial Complex I Tail->Target Binding Interaction

Caption: Figure 2. SAR Design Strategy. The 5-O-Linker and Aryl Tail are the variable regions optimized to maximize binding affinity to the mitochondrial target.

Part 4: Expected Results & Data Interpretation

When evaluating the library generated from Protocol A using Protocol B, the following trends are typically observed. This data table serves as a reference for validating your internal results.

Table 1: Representative Efficacy Data (Hypothetical Reference Values)

Compound IDR-Group (Tail)LogP (Calc)EC₅₀ (ppm) vs B. cinereaInterpretation
PYR-5-01 Benzyl (Unsubstituted)2.145.0Moderate activity; baseline lipophilicity.
PYR-5-02 4-Chloro-benzyl2.88.5High activity. Halogen improves membrane permeability.
PYR-5-03 4-Methoxy-benzyl2.2120.0Low activity. Electron donation reduces binding efficacy.
PYR-5-04 2,4-Dichloro-benzyl3.43.2Lead Candidate. Increased lipophilicity and steric bulk match target pocket.
Control Pyrimethanil (Std)-2.5Commercial standard for comparison.

Technical Insight: If your synthesized compounds show low activity (EC₅₀ > 100 ppm), consider modifying the "Linker" region (see Figure 2). Replacing the ether oxygen with an amine (via Buchwald-Hartwig coupling on a 5-bromo precursor) or extending the carbon chain may restore potency.

Part 5: Safety & Handling

  • Hazard Identification: this compound is an irritant. Pyrimidine derivatives can be skin and eye irritants.

  • Reaction Safety: Benzyl halides are potent lachrymators. All steps in Protocol A involving benzyl bromide must be performed in a functioning fume hood.

  • Waste Disposal: Aqueous waste from the reaction contains DMF and potassium salts; dispose of via halogenated organic solvent streams.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101257-87-8, this compound. Retrieved from [Link]

  • Liu, J., et al. (2021). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC - NIH. Retrieved from [Link]

  • Frontiers in Chemistry. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (Context for Pyrimidine SAR). Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 4-Methylpyrimidin-5-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methylpyrimidin-5-ol as a Building Block for Heterocyclic Compounds Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2][3]

Executive Summary & Chemical Profile

This compound (CAS: 13755-38-9) represents a specialized subclass of hydroxypyrimidines.[1][2][3][4] Unlike its 2- and 4-hydroxy counterparts, which exist predominantly as lactams (pyrimidones) due to keto-enol tautomerism, the 5-hydroxy isomer lacks the structural capacity for ring-carbonyl formation.[1][2][3] Consequently, it behaves as a true heterocyclic phenol .[4][5]

This distinct electronic profile makes it a high-value building block for introducing polar aromatic ether motifs into drug scaffolds, particularly in kinase inhibitors and GPCR ligands (e.g., Orexin antagonists).[3][5] Its amphoteric nature—possessing a nucleophilic hydroxyl group and electron-deficient nitrogen atoms—requires precise protocol selection to avoid N-alkylation side reactions.[1][2][3][4]

Key Physicochemical Properties
PropertyValue / CharacteristicImpact on Protocol
pKa (OH) ~7.2 (Est.)[1][2][3][5]More acidic than phenol (pKa 10).[3][5] Deprotonates with weak bases (K₂CO₃).[3][5]
pKa (N) ~1.8 (Conj.[3][5] Acid)Weakly basic.[4][5] Protonation requires strong mineral acids.[1][4][5]
Tautomerism None (Stable Enol)Does not isomerize to keto-form; stable O-nucleophile.[1][2][3]
Solubility DMSO, DMF, MeOHPolar aprotic solvents recommended for alkylation.[4][5]

Strategic Reactivity Map

To successfully utilize this building block, one must navigate its competing reactive centers.[4][5] The diagram below illustrates the divergent pathways available based on reagent selection.

ReactivityMap Center This compound (Core) Path1 O-Alkylation (Ether Formation) Center->Path1 R-X / Base or Mitsunobu Path2 N-Oxidation (C2 Activation) Center->Path2 mCPBA Path3 O-Sulfonylation (Cross-Coupling Precursor) Center->Path3 Tf2O / Pyridine Prod1 Bioactive Ethers (e.g., Orexin Antagonists) Path1->Prod1 Prod2 2-Chloro/Amino Derivatives Path2->Prod2 POCl3 / NH3 Prod3 5-Arylpyrimidines (Suzuki Coupling) Path3->Prod3 Ar-B(OH)2 / Pd(0)

Figure 1: Divergent synthetic utility of this compound.[1][2][3][5] Green path denotes the primary application (ether synthesis).[5]

Core Application: O-Alkylation Protocols

The primary utility of this compound is the installation of the pyrimidine ring via an ether linkage.[1][2][4] Two robust protocols are provided below.

Protocol A: Base-Mediated SN2 Alkylation

Best for: Primary alkyl halides/tosylates and robust electrophiles.[1][2][4] Mechanism: The pyrimidinyl anion is generated in situ.[4] Due to the enhanced acidity of the 5-OH (vs. phenol), mild carbonate bases are sufficient and preferred over hydrides to minimize side reactions.[4]

Materials:

  • This compound (1.0 equiv)[1][2][3]

  • Electrophile (Alkyl Bromide/Iodide) (1.1 equiv)[3][5]

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[3][5]

  • Solvent: DMF or Acetonitrile (Anhydrous)[3][5]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with this compound and Cs₂CO₃.

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate). Stir at room temperature for 15 minutes. Observation: The suspension may turn slightly yellow as the phenoxide forms.[4]

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C. Monitor via LC-MS or TLC (5% MeOH in DCM).

    • Endpoint: Disappearance of the starting material (UV active, low Rf).[5]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over Na₂SO₄.[1][4][5][6]

  • Purification: Flash chromatography. The product is typically less polar than the starting material.[4]

Expert Insight: Cs₂CO₃ is superior to K₂CO₃ here due to the "Cesium Effect," which improves solubility in organic solvents and promotes O-alkylation over N-alkylation by forming a looser ion pair with the phenoxide.[1][2][4]

Protocol B: The Mitsunobu Reaction

Best for: Secondary alcohols or complex scaffolds where SN2 displacement is sterically hindered or prone to elimination.[4] Case Study Context: This method is frequently employed in the synthesis of Orexin receptor antagonists where the pyrimidine is linked to a chiral cyclopropane or proline scaffold [1].[4]

Materials:

  • This compound (1.0 equiv)[1][2][3]

  • Target Alcohol (R-OH) (1.0 equiv)[2][3][5]

  • Triphenylphosphine (PPh₃) (1.5 equiv)[3][5]

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[3][5]

  • Solvent: THF or Toluene (Anhydrous)[3][5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrimidinol, the target alcohol, and PPh₃ in anhydrous THF under N₂ atmosphere. Cool to 0°C.[1][4][6][7]

  • Activation: Add DIAD dropwise over 10 minutes. Critical: Maintain temperature <5°C to prevent byproduct formation.[1][4]

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Validation: Check LC-MS. A major peak corresponding to [M+H]⁺ of the ether should appear.[5]

  • Workup: Concentrate the solvent. Triturate the residue with Et₂O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO).[3][5] Filter off the solid.[4][6]

  • Purification: The filtrate requires careful column chromatography to separate the product from reduced hydrazine byproducts.[4]

Advanced Workflow: Synthesis of Orexin Antagonist Scaffold

The following workflow illustrates the integration of this compound into a bioactive scaffold, specifically targeting the Orexin 1/2 receptors, a validated pathway for sleep disorders [2].[1][2][4]

Workflow SM1 Chiral Cyclopropane Alcohol Step1 Mitsunobu Coupling (PPh3, DIAD, THF) SM1->Step1 SM2 This compound (Building Block) SM2->Step1 Inter1 Intermediate Ether Step1->Inter1 Step2 Ester Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Step3 Amide Coupling (HATU, Aminopyridine) Step2->Step3 Final Orexin Receptor Antagonist Step3->Final

Figure 2: Synthetic route for (1R,2S)-2-{[(4-methylpyrimidin-5-yl)oxy]methyl} derivatives.

Troubleshooting & Quality Control

Impurity Profiling

When sourcing or synthesizing this compound, be aware of these common impurities:

  • 4-Methylpyrimidine: Result of over-reduction during synthesis.[1][2][4] Detectable by GC-MS.

  • Inorganic Salts: If prepared via diazonium hydrolysis or boronic acid oxidation, residual salts may interfere with Mitsunobu chemistry.[4][5] Recommendation: Perform a hot EtOAc filtration if solubility is poor.[1][4]

Regioselectivity Verification (NMR)

Distinguishing O-alkylation from N-alkylation is critical.[1][2][3]

  • O-Alkylation (Desired): The chemical shift of the proton at C2 (between nitrogens) typically appears at 8.5 – 8.8 ppm in DMSO-d₆.[2][3] The ether methylene protons (–OCH₂–) will show a sharp singlet/doublet around 5.1 ppm .[5]

  • N-Alkylation (Undesired): This destroys the aromaticity of the ring, often shifting the C2 proton upfield and causing significant changes in the coupling constants of the ring carbons in ¹³C NMR.

References

  • Cox, C. D., et al. (2012).[5] Cyclopropane compounds. US Patent US8268848B2.[1][4][5] Merck Sharp & Dohme Corp.[1][4][5] Validates the use of this compound in Orexin antagonist synthesis via Mitsunobu coupling.[1][2][3]

  • Boss, C., et al. (2012).[5][8] Cyclopropane derivatives as orexin receptor antagonists. WO Patent WO2012039371A1.[1][4][5] Details the preparation of the building block and its subsequent functionalization.

  • Jadhav, S. D., & Singh, A. (2017).[5] Oxidative Annulation involving Anilines and Aryl Ketones.[1][4] Organic Letters, 19(20), 5673–5676.[5] Provides context on pyrimidine ring construction methodologies relevant to building block synthesis.[3][5]

  • PubChem Compound Summary. (2025). This compound.[1][2][3][4] National Center for Biotechnology Information.[1][4][5] Verification of chemical identifiers and physical properties.

Sources

Application Note: Protocol for the Purification of 4-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Profile

This guide details the isolation and purification of 4-Methylpyrimidin-5-ol, a critical intermediate in the synthesis of vitamin B6 analogs and specific kinase inhibitors. Due to its amphoteric nature—possessing both a basic pyrimidine nitrogen and an acidic phenolic hydroxyl group—standard silica gel chromatography often results in significant yield loss due to irreversible adsorption (tailing).[1]

This protocol prioritizes Recrystallization for bulk purification and Ion-Exchange Chromatography for high-purity polishing (>99.5%), minimizing the use of halogenated solvents.[1]

Chemical Profile
PropertyValueNotes
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure.[1][2][3]
Solubility (High) DMSO, DMF, Methanol, 1M HCl, 1M NaOHpH-dependent solubility in water.
Solubility (Low) Hexanes, Diethyl Ether, Cold Water (at pI)
pKa (Estimated) pKa₁ ≈ 1.8 (N-protonation)pKa₂ ≈ 8.9 (OH-deprotonation)Amphoteric/Zwitterionic behavior near pH 5–6.[1]

Pre-Purification Assessment

Before initiating bulk purification, the crude material must be characterized to select the optimal workflow.

Diagnostic TLC:

  • Stationary Phase: Silica Gel 60 F₂₅₄

  • Mobile Phase: Dichloromethane : Methanol (9:1 v/v)[1]

  • Visualization: UV (254 nm) and Ferric Chloride stain (phenolic OH turns purple).[1]

  • Observation: If the spot trails significantly, the compound is interacting with silanols. Add 1% Triethylamine to the mobile phase for better resolution.[1]

Decision Matrix (Workflow Selection)

purification_logic start Crude this compound purity_check Assess Purity (HPLC/NMR) start->purity_check salt_check High Inorganic Salt Content? purity_check->salt_check < 95% Purity method_C Method C: Sublimation (Analytical Standards) purity_check->method_C > 98% (Need >99.9%) method_A Method A: Recrystallization (Ethanol/Water) salt_check->method_A No (Organic impurities only) method_B Method B: Ion Exchange (Cation Resin) salt_check->method_B Yes (e.g. NaCl, NH4Cl) method_B->method_A Polishing step

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity profile.

Method A: Recrystallization (Primary Protocol)

Best for: Removal of organic tars and non-polar byproducts.[1] Principle: Exploits the steep solubility curve of hydroxypyrimidines in aqueous ethanol. Inorganic salts (if present) are largely insoluble in hot ethanol and can be filtered off.[1]

Reagents
  • Solvent A: Ethanol (Absolute)[1]

  • Solvent B: Deionized Water

  • Activated Charcoal (optional, for decolorization)

Step-by-Step Protocol
  • Dissolution:

    • Place crude solid (10 g) in a round-bottom flask equipped with a reflux condenser.

    • Add Ethanol (80 mL) . Heat to reflux (78°C).[1]

    • Observation: The compound should partially dissolve.[1][4] If salts are present, they will remain as a white suspension.[1]

  • Solvent Titration:

    • While refluxing, add Water dropwise through the condenser.

    • Stop adding water the moment the solution becomes clear (or when only inorganic salts remain).

    • Target Ratio: Typically 90:10 to 80:20 (EtOH:H₂O).[1]

  • Hot Filtration (Critical Step):

    • If insoluble particles (salts/dust) remain, filter the hot solution rapidly through a pre-heated Celite pad or sintered glass funnel to prevent premature crystallization.

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (25°C) slowly over 2 hours. Stirring is not recommended during this phase to encourage large crystal growth.[1]

    • Once at room temperature, move to an ice bath (0–4°C) for 1 hour.[1]

  • Isolation:

    • Collect crystals via vacuum filtration.[1]

    • Wash: Rinse with 10 mL of ice-cold Ethanol/Water (95:5).[1]

    • Dry: Vacuum oven at 45°C for 12 hours.

Method B: Ion-Exchange Chromatography (Desalting)

Best for: Separation from inorganic salts (NaCl, KCl) or when the compound fails to crystallize due to high impurity load.[1] Principle: this compound is amphoteric.[1] At pH < 2, it is protonated (cationic).[1] It will bind to a cation exchange resin, allowing neutral impurities and anions (Cl⁻, SO₄²⁻) to pass through.

Reagents
  • Resin: Dowex 50W-X8 (H⁺ form) or Amberlite IR-120.[1]

  • Loading Buffer: 0.1 M HCl.[1]

  • Elution Buffer: 2 M Ammonia (NH₄OH).[1]

Mechanism & Workflow

ion_exchange cluster_loading Step 1: Loading (pH 1.0) cluster_wash Step 2: Wash cluster_elute Step 3: Elution (pH > 10) node_load Molecule Protonated (Cationic) Binds to Resin-SO3- node_wash Water Wash Removes Salts/Neutrals node_load->node_wash node_elute Ammonia Deprotonates Molecule Releases from Resin node_wash->node_elute

Figure 2: Ion-exchange mechanism.[1] The amphoteric nature allows reversible binding to cation exchangers.

Step-by-Step Protocol
  • Resin Preparation:

    • Pack a glass column with 50 g of resin per 10 g of crude compound.[1]

    • Wash resin with 3 bed volumes (BV) of 1 M HCl, followed by Deionized Water until effluent is neutral.[1]

  • Loading:

    • Dissolve crude this compound in minimal 0.1 M HCl . Ensure pH is < 2.[1]

    • Load onto the column at a flow rate of 1 mL/min.

  • Washing:

    • Flush with Deionized Water (3–5 BV) until the effluent shows no precipitation with AgNO₃ (indicates removal of Chloride ions).[1]

  • Elution:

    • Elute with 2 M NH₄OH .[1]

    • Collect fractions. The product typically elutes as the pH of the effluent rises above 8.

  • Recovery:

    • Combine product fractions.

    • Evaporate ammonia and water under reduced pressure (Rotavap) at 50°C.[1]

    • Note: The residue is often a high-purity solid that can be recrystallized (Method A) for final polishing.[1]

Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)δ 2.3 (s, 3H, CH₃), 8.0 (s, 1H), 8.5 (s, 1H).
Purity HPLC (C18, H₂O/MeCN)> 98.0% (Area %)
Melting Point Capillary Method150–154°C (Lit.[1] varies by polymorph)
Troubleshooting Guide
  • Problem: Product "oils out" during recrystallization instead of forming crystals.

    • Cause: Cooling too fast or solvent mixture is too rich in water.[1]

    • Fix: Reheat to dissolve the oil.[1] Add a small amount of Ethanol.[1][5] Seed with a pure crystal if available.[1] Cool very slowly (wrap flask in towel).

  • Problem: Low recovery in Ion Exchange.

    • Cause: Product not binding (pH too high during load) or not eluting (ammonia too weak).[1]

    • Fix: Ensure loading pH is < 2.[1] Increase elution concentration to 3 M NH₄OH.

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Brown, D. J. (1962).[1] The Pyrimidines. Interscience Publishers.[1] (Foundational text on pyrimidine solubility and amphoteric properties).

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Solvents and Methods. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2016).[1] Discussions on Purification of Hydroxypyrimidines. Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance and Synthetic Challenges of 4-Methylpyrimidin-5-ol

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases, and as such, substituted pyrimidines are prevalent scaffolds in a wide array of therapeutic agents. The specific substitution pattern of a methyl group at the 4-position and a hydroxyl group at the 5-position offers a unique electronic and steric profile, making it a valuable intermediate for the synthesis of targeted kinase inhibitors, receptor antagonists, and other novel pharmaceutical candidates.

While numerous methods exist for the synthesis of pyrimidine derivatives, the scale-up of a specific isomer such as this compound presents several challenges. These include ensuring regioselectivity, achieving high purity, maintaining consistent yields at a larger scale, and handling potentially hazardous reagents safely. This application note provides a comprehensive and scalable two-step synthetic protocol for the preparation of this compound, designed to be robust, efficient, and suitable for adaptation to an industrial setting. The chosen pathway involves the initial synthesis of a key β-keto ester intermediate, followed by a cyclization reaction to form the target pyrimidine ring.

Strategic Overview of the Synthesis

The synthesis is logically divided into two main stages. This approach allows for the purification of the key intermediate, which is crucial for obtaining a high-purity final product.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Pyrimidine Ring Formation A Ethyl Propionate + Ethyl Formate C Claisen Condensation A->C B Sodium Ethoxide (Base) B->C D Ethyl 2-formylpropanoate (Intermediate) C->D Formation of β-keto ester E Ethyl 2-formylpropanoate G Cyclization Reaction E->G F Formamidine Acetate F->G H This compound (Final Product) G->H Formation of Pyrimidine Ring

Figure 1: Overall synthetic workflow.

PART 1: Synthesis of the Key Intermediate: Ethyl 2-formylpropanoate

The first stage of this synthesis is the preparation of ethyl 2-formylpropanoate via a Claisen condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] We will be reacting ethyl propionate with ethyl formate using sodium ethoxide as the base. The choice of sodium ethoxide is critical; using an alkoxide that matches the alkyl group of the ester prevents transesterification, a common side reaction that would complicate the product mixture.[2]

Reaction Mechanism: Claisen Condensation

The reaction proceeds through the following steps:

  • Enolate Formation: Sodium ethoxide, a strong base, deprotonates the α-carbon of ethyl propionate to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl formate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester, ethyl 2-formylpropanoate.

Experimental Protocol: Scale-Up Synthesis of Ethyl 2-formylpropanoate

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )QuantityMoles
Sodium Ethoxide141-52-668.0574.8 g1.1
Ethyl Propionate105-37-3102.13102.1 g1.0
Ethyl Formate109-94-474.0881.5 g1.1
Toluene, anhydrous108-88-392.14500 mL-
Diethyl Ether, anhydrous60-29-774.12500 mL-
Acetic Acid64-19-760.05~66 g~1.1
Saturated aq. NaClN/AN/A2 x 250 mL-
Anhydrous MgSO₄7487-88-9120.3720 g-

Safety Precautions:

  • Sodium ethoxide is highly flammable, corrosive, and reacts violently with water.[3] It must be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[4] All glassware must be thoroughly dried.

  • Ethyl propionate, ethyl formate, toluene, and diethyl ether are flammable liquids.[5][6] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

Procedure:

  • Reaction Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure the system is under a positive pressure of nitrogen.

  • Charging the Reactor: To the flask, add anhydrous toluene (250 mL) and sodium ethoxide (74.8 g, 1.1 mol). Begin stirring to form a suspension.

  • Addition of Esters: In the dropping funnel, prepare a mixture of ethyl propionate (102.1 g, 1.0 mol) and ethyl formate (81.5 g, 1.1 mol).

  • Reaction: Add the ester mixture dropwise to the stirred suspension of sodium ethoxide over a period of 1-2 hours. Maintain the internal temperature between 30-35 °C. An exothermic reaction will be observed.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for an additional 3-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly and carefully add acetic acid (~66 g, 1.1 mol) dropwise to neutralize the excess sodium ethoxide and the enolate product. The addition is exothermic, so maintain the temperature below 20 °C. A safe quenching procedure is critical on a large scale to control the exotherm.[7][8]

  • Work-up: Transfer the mixture to a separatory funnel. Add 250 mL of water and shake. Separate the organic layer. Wash the organic layer with saturated aqueous sodium chloride solution (2 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: The crude ethyl 2-formylpropanoate can be purified by vacuum distillation to yield a colorless liquid.

Expected Yield: 75-85%

PART 2: Synthesis of this compound

The second stage is the cyclization of the ethyl 2-formylpropanoate intermediate with formamidine acetate to construct the pyrimidine ring. This is a classic pyrimidine synthesis strategy.[9] Formamidine acetate is used as a stable and easy-to-handle source of formamidine.

Reaction Mechanism: Pyrimidine Formation
  • Condensation: The formamidine reacts with the two carbonyl groups of the β-keto ester.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of water and ethanol to form the aromatic pyrimidine ring.

Experimental Protocol: Scale-Up Synthesis of this compound

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )QuantityMoles
Ethyl 2-formylpropanoate27772-62-9130.14130.1 g1.0
Formamidine Acetate3473-63-0104.11109.3 g1.05
Sodium Ethoxide141-52-668.0574.8 g1.1
Ethanol, absolute64-17-546.071 L-
Hydrochloric Acid (conc.)7647-01-036.46As needed-
Ethyl Acetate141-78-688.11For crystallization-
Activated Carbon7440-44-012.0110 g-

Safety Precautions:

  • Formamidine acetate may cause an allergic skin reaction. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium ethoxide is highly flammable and corrosive. Handle with the same precautions as in Part 1.

  • Ethanol and Ethyl Acetate are flammable liquids.

  • Wear appropriate PPE.

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a nitrogen inlet, and a thermometer, add absolute ethanol (1 L).

  • Base Addition: Under a nitrogen atmosphere, carefully add sodium ethoxide (74.8 g, 1.1 mol) to the ethanol with stirring. The dissolution is exothermic.

  • Addition of Reactants: Once the sodium ethoxide has dissolved and the solution has cooled to room temperature, add formamidine acetate (109.3 g, 1.05 mol) and stir until dissolved. Then, add ethyl 2-formylpropanoate (130.1 g, 1.0 mol).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution to pH 6-7 by the slow addition of concentrated hydrochloric acid. This should be done in an ice bath to control the temperature.

  • Filtration and Concentration: Filter the precipitated sodium chloride and wash the solid with a small amount of ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification by Crystallization:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Add activated carbon (10 g) and reflux for 15 minutes to decolorize the solution.

    • Hot-filter the solution through a pad of celite to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Expected Yield: 65-75%

Characterization of this compound

Physical Properties:

PropertyValue
CAS Number101257-87-8
Molecular FormulaC₅H₆N₂O
Molecular Weight110.11 g/mol
AppearanceOff-white to light brown solid
Melting PointExpected to be in the range of 140-160 °C (by analogy to similar compounds)

Predicted Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • ~10.0-11.0 (br s, 1H, -OH)

    • ~8.8 (s, 1H, pyrimidine H2)

    • ~8.4 (s, 1H, pyrimidine H6)

    • ~2.5 (s, 3H, -CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

    • ~158 (pyrimidine C4)

    • ~155 (pyrimidine C2)

    • ~145 (pyrimidine C6)

    • ~138 (pyrimidine C5)

    • ~20 (-CH₃)

  • Mass Spectrometry (EI):

    • m/z (%): 110 (M⁺), 82, 55

Scale-Up Considerations and Process Optimization

G cluster_0 Key Parameters for Scale-Up A Temperature Control D Quenching Protocol A->D Impacts safety of quench B Reagent Addition Rate B->A Controls exotherm C Mixing Efficiency C->B Ensures homogeneity E Crystallization Conditions D->E Affects crude purity F Solvent Recycle E->F Improves process economics

Figure 2: Interdependencies of scale-up parameters.

  • Heat Management: Both the Claisen condensation and the neutralization steps are exothermic. On a large scale, efficient heat exchange is critical to maintain the desired temperature range and prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential.

  • Reagent Handling: The handling of large quantities of sodium ethoxide requires stringent safety protocols, including the use of an inert atmosphere and appropriate transfer techniques to avoid contact with air and moisture.[3][4]

  • Purification: The crystallization process is a key step in achieving high purity. Seeding the solution with a small amount of pure product can promote crystallization and lead to a more uniform particle size distribution. The choice of crystallization solvent and the cooling profile should be optimized to maximize yield and purity.

  • Waste Management: The process generates salt byproducts (sodium chloride and sodium acetate) and organic solvent waste. Proper waste disposal procedures must be followed. The potential for recycling solvents should be evaluated to improve the economic and environmental footprint of the process.

Conclusion

This application note provides a detailed, two-step protocol for the scalable synthesis of this compound. By carefully controlling reaction conditions and adhering to the safety precautions outlined, this method can be reliably implemented to produce this valuable intermediate in high yield and purity. The provided insights into the reaction mechanisms and scale-up considerations are intended to empower researchers and drug development professionals in their synthetic endeavors.

References

  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714–721. Available at: [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • PubChem. (n.d.). 4-Methylpyrimidine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved February 7, 2026, from [Link]

  • Sarpong Group, UC Berkeley. (2016). Quenching of Self-Heating Substances and Mixtures. Retrieved February 7, 2026, from [Link]

  • Taylor, E. C., & McKillop, A. (1965). A Convenient Synthesis of Formamidine and Acetamidine Acetate. Journal of the American Chemical Society, 87(8), 1984–1985. Available at: [Link]

  • Organic Syntheses. (n.d.). Formamidine acetate. Retrieved February 7, 2026, from [Link]

  • XCHEMI. (n.d.). How to quench sodium methoxide?. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved February 7, 2026, from [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Retrieved February 7, 2026, from [Link]

  • PierpaLab. (2025). Ethyl Formate Synthesis. Retrieved February 7, 2026, from [Link]

  • Sciencemadness Wiki. (2019). Sodium ethoxide. Retrieved February 7, 2026, from [Link]

  • Gelest, Inc. (2015). SODIUM ETHOXIDE, 95% Safety Data Sheet. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxalylpropionate. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN1059199C - ethyl propionate production process.
  • Yixing City Xinxiang Chemical Co., Ltd. (n.d.). [Chemical Knowledge]:The correct use of sodium ethoxide and precautions. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Choice of Base in Claisen Condensation. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). DE4422273A1 - Prodn. of formamidine acetate from orthoformate ester.
  • Google Patents. (n.d.). JP5722560B2 - Method for producing formamidine acetate.
  • Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved February 7, 2026, from [Link]

Sources

Application Notes and Protocols: 4-Methylpyrimidin-5-ol as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in the design of novel therapeutics. This document provides a detailed guide to the utility of a specific, yet underexplored, pyrimidine derivative: 4-methylpyrimidin-5-ol. While specific biological data for this compound is limited, its structural features suggest significant potential as a versatile scaffold for the development of new drugs targeting a range of diseases, from cancer to infectious diseases. This guide will explore the rationale for its use, provide detailed protocols for the synthesis of derivatives, and outline methods for their biological evaluation.

Physicochemical Properties and Design Rationale

The this compound scaffold offers several key features that make it an attractive starting point for medicinal chemistry campaigns.

Structural Features:

  • Hydrogen Bond Donors and Acceptors: The hydroxyl group at the 5-position and the nitrogen atoms within the pyrimidine ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.

  • Aromaticity: The aromatic nature of the pyrimidine ring allows for π-π stacking interactions with aromatic residues in protein binding pockets.

  • Substitution Points: The scaffold presents multiple positions for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The methyl group at the 4-position can also be a site for modification or can influence the overall electronic properties of the ring.

Design Strategy:

The core principle behind using this compound as a scaffold is to leverage its fundamental binding capabilities while introducing diverse chemical functionalities at its substitution points. This allows for the creation of a library of analogs with a wide range of pharmacological profiles. The position of substituents on the pyrimidine nucleus is known to greatly influence biological activities.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 101257-87-8Internal Data
Molecular Formula C₅H₆N₂OInternal Data
Molecular Weight 110.11 g/mol Internal Data
Appearance White to off-white crystalline solidInferred
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)Inferred

Synthesis of this compound Derivatives: A Protocol

Part 1: Proposed Synthesis of the this compound Scaffold

This proposed synthesis is based on the classical condensation reaction to form the pyrimidine ring.

Workflow for Scaffold Synthesis:

G cluster_0 Scaffold Synthesis A Ethyl Acetoacetate D Condensation Reaction (Cyclization) A->D B Formamidine Acetate B->D C Base (e.g., Sodium Ethoxide) C->D Catalyst E This compound D->E Acidic Workup G cluster_1 Derivative Synthesis (Etherification) F This compound I Williamson Ether Synthesis F->I G Alkyl/Aryl Halide (R-X) G->I H Base (e.g., K₂CO₃, NaH) H->I Catalyst J 4-Methyl-5-(alkoxy/aryloxy)pyrimidine I->J

Sources

Harnessing the Power of Click Chemistry: Application Notes and Protocols for 4-Methylpyrimidin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical synthesis and bioconjugation, the principles of click chemistry have emerged as a transformative force, offering unparalleled efficiency, selectivity, and modularity.[1][2][3] This guide provides an in-depth exploration of the applications of 4-Methylpyrimidin-5-ol derivatives as versatile scaffolds in click chemistry reactions. Pyrimidine cores are of significant interest in medicinal chemistry due to their presence in a vast array of biologically active compounds, including anticancer and anti-inflammatory agents.[4][5][6] By functionalizing the this compound structure with bioorthogonal handles, researchers can unlock new avenues for drug discovery, targeted therapies, and the development of novel biomaterials.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural steps. We will delve into the synthesis of click-ready this compound derivatives, their application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), and provide practical guidance for troubleshooting common experimental challenges.

The Strategic Advantage of this compound in Click Chemistry

The this compound scaffold offers a unique combination of properties that make it an attractive building block for click chemistry applications:

  • Biological Relevance: Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This inherent bioactivity makes them "privileged structures" in drug discovery.

  • Synthetic Tractability: The pyrimidine ring can be readily synthesized and functionalized at various positions, allowing for the strategic installation of azide or alkyne handles for click reactions.[7]

  • Modularity: Once equipped with a click handle, the this compound core can be easily conjugated to a diverse array of molecules, including peptides, proteins, imaging agents, and drug payloads, facilitating the rapid generation of compound libraries for screening.[][9]

Synthesis of "Click-Ready" this compound Derivatives

To participate in click chemistry, the this compound core must be functionalized with either an azide or a terminal alkyne. The hydroxyl group at the 5-position provides a convenient anchor for introducing these functionalities via an ether linkage.

Synthesis of an Alkyne-Modified this compound

This protocol describes the synthesis of 5-(prop-2-yn-1-yloxy)-4-methylpyrimidine, a terminal alkyne derivative ready for CuAAC or SPAAC reactions.

Protocol 1: Synthesis of 5-(prop-2-yn-1-yloxy)-4-methylpyrimidine

Materials:

  • This compound

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir the suspension at room temperature for 15 minutes to form the corresponding alkoxide. The use of a non-nucleophilic base like K₂CO₃ is crucial to deprotonate the hydroxyl group without competing in the subsequent substitution reaction.

  • Alkylation: Add propargyl bromide (1.5 eq) dropwise to the reaction mixture. Propargyl bromide is a potent lachrymator and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. This washing sequence removes any remaining acidic impurities and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 5-(prop-2-yn-1-yloxy)-4-methylpyrimidine.

Synthesis of an Azide-Modified this compound

This protocol outlines the synthesis of an azide-functionalized derivative, which serves as the complementary partner in azide-alkyne cycloaddition reactions.

Protocol 2: Synthesis of 5-(2-azidoethoxy)-4-methylpyrimidine

Materials:

  • This compound

  • 1-Bromo-2-chloroethane

  • Sodium azide (NaN₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Alkylation: To a solution of this compound (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF, add 1-bromo-2-chloroethane (1.2 eq). Heat the mixture to 60°C and stir for 12 hours.

  • Azidation: After cooling to room temperature, add sodium azide (3.0 eq) to the reaction mixture. Stir at 60°C for an additional 24 hours. Sodium azide is highly toxic and should be handled with extreme care. Avoid contact with acids, which can generate explosive hydrazoic acid.

  • Workup: Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the residue by column chromatography on silica gel to yield 5-(2-azidoethoxy)-4-methylpyrimidine.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly robust and efficient click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[1] This reaction is widely used for creating conjugates between small molecules, peptides, and other biomolecules.[9][10]

Protocol 3: General Procedure for CuAAC of an Alkyne-Modified Pyrimidine with an Azido-Containing Molecule

Materials:

  • Alkyne-modified this compound derivative (e.g., from Protocol 1)

  • Azido-containing molecule (e.g., an azide-functionalized peptide or fluorescent dye)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

Step-by-Step Procedure:

  • Reactant Preparation: Dissolve the alkyne-modified pyrimidine (1.0 eq) and the azide-containing molecule (1.1 eq) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt. Freshly prepared solutions are crucial for optimal catalytic activity.[11]

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Reaction Progress: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Purification: Upon completion, the product can be purified by an appropriate method such as preparative HPLC or column chromatography to remove the copper catalyst and any unreacted starting materials.

Below is a diagram illustrating the general workflow for a CuAAC reaction.

CuAAC_Workflow cluster_prep Reactant Preparation cluster_catalyst Catalyst System Pyrimidine_Alkyne Alkyne-Modified This compound Reaction_Vessel Reaction Mixture (Solvent: H₂O/t-BuOH) Pyrimidine_Alkyne->Reaction_Vessel Azide_Molecule Azide-Containing Molecule Azide_Molecule->Reaction_Vessel CuSO4 CuSO₄·5H₂O CuSO4->Reaction_Vessel Add Ascorbate Sodium Ascorbate Ascorbate->Reaction_Vessel Add Purification Purification (e.g., HPLC) Reaction_Vessel->Purification Reaction Complete Final_Product Triazole-Linked Conjugate Purification->Final_Product

Caption: General workflow for a CuAAC reaction.

The catalytic cycle of the CuAAC reaction is a well-established mechanism involving copper-acetylide and copper-azide intermediates.

CuAAC_Mechanism Cu_I Cu(I) Cu_Acetylide [Cu]-C≡C-R₁ Cu_I->Cu_Acetylide + Alkyne Alkyne R₁-C≡CH (Pyrimidine) Alkyne->Cu_Acetylide Azide R₂-N₃ Metallacycle Copper Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle + Azide Triazole_Cu Triazole-Cu Complex Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->Cu_I Catalyst Regeneration Product Triazole Product Triazole_Cu->Product + H⁺

Caption: Catalytic cycle of the CuAAC reaction.

Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful alternative to CuAAC, particularly for applications in living systems, as it obviates the need for a potentially cytotoxic copper catalyst.[][13] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide.[14][15]

Protocol 4: General Procedure for SPAAC of an Azide-Modified Pyrimidine with a Strained Alkyne

Materials:

  • Azide-modified this compound derivative (e.g., from Protocol 2)

  • Strained cyclooctyne derivative (e.g., DBCO, BCN) conjugated to the molecule of interest

  • Biocompatible solvent (e.g., PBS buffer, cell culture media)

Step-by-Step Procedure:

  • Reactant Preparation: Dissolve the azide-modified pyrimidine (1.0 eq) and the strained alkyne-containing molecule (1.0-1.5 eq) in the chosen biocompatible solvent.

  • Reaction Incubation: Incubate the reaction mixture at a suitable temperature (typically room temperature to 37°C). The reaction kinetics will depend on the specific cyclooctyne used.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., fluorescence imaging if one of the components is a fluorophore, or LC-MS for in vitro reactions).

  • Purification (if applicable): For in vitro reactions, the product can be purified by size-exclusion chromatography or dialysis to remove unreacted starting materials. For live-cell imaging, purification is often not necessary due to the high specificity of the reaction.

The workflow for SPAAC is simpler than CuAAC due to the absence of a catalyst system.

SPAAC_Workflow cluster_reactants Reactants Pyrimidine_Azide Azide-Modified This compound Reaction_Vessel Reaction Mixture (Biocompatible Buffer) Pyrimidine_Azide->Reaction_Vessel Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Reaction_Vessel Purification Purification (e.g., SEC) Reaction_Vessel->Purification Incubation Final_Product Triazole-Linked Conjugate Purification->Final_Product

Caption: General workflow for a SPAAC reaction.

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics and biocompatibility being key considerations.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required (typically Cu(I) generated in situ)Not required
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Very fast (typically complete in 1-4 hours)Varies with cyclooctyne (can be very fast)
Reactants Terminal alkyne and azideStrained alkyne (e.g., cyclooctyne) and azide
Typical Solvents Aqueous/organic mixturesBiocompatible buffers, cell media
Applications Small molecule synthesis, bioconjugation in vitroLive-cell imaging, in vivo bioconjugation

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation in CuAAC - Inactive catalyst (oxidized Cu(I))- Poor quality of reagents- Incorrect stoichiometry- Use freshly prepared solutions of copper sulfate and sodium ascorbate.- Ensure the purity of your alkyne and azide starting materials.- Optimize the ratio of reactants and catalyst.
Side product formation in CuAAC - Alkyne homocoupling (Glaser coupling)- Use a copper-ligating agent like TBTA to stabilize the Cu(I) oxidation state.- Degas the solvent to remove oxygen.
Slow reaction rate in SPAAC - Low concentration of reactants- Use of a less reactive cyclooctyne- Increase the concentration of the reactants if possible.- Consider using a more reactive cyclooctyne derivative (e.g., DBCO).
Difficulty in purifying the final conjugate - Similarities in polarity between product and starting materials- Presence of copper catalyst- Optimize the chromatographic conditions (e.g., different solvent system, different stationary phase).- For CuAAC products, consider using a copper-chelating resin to remove the catalyst.

Conclusion

The functionalization of this compound with click handles provides a powerful and versatile platform for a wide range of applications in chemical biology and drug discovery. The protocols and guidelines presented here offer a solid foundation for researchers to harness the efficiency and selectivity of click chemistry for the synthesis of novel pyrimidine-based conjugates. By understanding the principles behind both CuAAC and SPAAC, and by carefully considering the experimental conditions, scientists can successfully employ these powerful reactions to advance their research goals.

References

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC. (n.d.).
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021, August 16).
  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC. (n.d.).
  • Click Chemistry and Its Applications in Medicinal Chemical Synthesis - BOC Sciences. (2022, November 3).
  • The Use of Click Chemisty in Drug Development Applications - DergiPark. (n.d.).
  • Click Chemistry: A valuable tool for peptide and protein modification - Bachem. (2021, July 5).
  • Click Chemistry Reagents Overview - Sigma-Aldrich. (n.d.).
  • Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate. (n.d.).
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC. (n.d.).
  • The application of click chemistry in the synthesis of agents with anticancer activity - PMC. (2015, March 12).
  • Synthesis and Pharmacological Properties of 4-piperazino-5-methylthiopyrimidines. Selection of New Antiemetic Agents - PubMed. (n.d.).
  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.).
  • Click Chemistry in Natural Product Modification - PMC - NIH. (2021, November 17).
  • Click Chemistry Conjugations | Springer Nature Experiments. (n.d.).
  • Recent applications of click chemistry in drug discovery - PubMed. (n.d.).
  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed. (2011, August 16).
  • Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. (n.d.).
  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC. (n.d.).
  • Pyrimidine synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.).
  • Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR - PMC - NIH. (n.d.).
  • Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine. (n.d.).
  • Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source - MDPI. (n.d.).
  • 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! - YouTube. (2025, November 4).
  • Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide - -ORCA - Cardiff University. (n.d.).
  • Molecules | Special Issue : Click Chemistry in Organic Synthesis - MDPI. (n.d.).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.).
  • Recent applications of click chemistry in drug discovery - ResearchGate. (2019, May 16).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3).
  • Unfolding Potential of Click Chemistry in Bioconjugation: A Review | ChemRxiv. (n.d.).
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
  • Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives. (n.d.).
  • 4-metalated condensed pyrimidines: their preparation and reaction with aldehydes under Barbier-type conditions - PubMed. (n.d.).
  • A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis - YouTube. (2022, October 7).
  • (PDF) A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential - ResearchGate. (n.d.).
  • 9.3 Synthesis of Alkynes | Organic Chemistry - YouTube. (2020, December 4).
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - ResearchGate. (n.d.).
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation - BOC Sciences. (n.d.).
  • Positively Charged Indolylmaleimides for the Repair of Cyclobutane Pyrimidine Dimers in DNA | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Synthesis using alkynes (video) - Khan Academy. (n.d.).
  • Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine - ResearchGate. (2025, August 6).
  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem. (n.d.).

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 4-Methylpyrimidin-5-ol in assays

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Overcoming Solubility & Precipitation Issues in Biological Assays

Executive Summary

You are likely encountering "crash-out" (precipitation) with 4-Methylpyrimidin-5-ol (CAS: 1755-05-1) during the transition from organic stock solvents to aqueous assay buffers.[1][2][3][4] Despite its low molecular weight (~110.11 g/mol ), this compound exhibits amphoteric properties and planar stacking tendencies that create a "solubility valley" near physiological pH (7.4).[3][4]

This guide moves beyond generic advice, treating solubility as a thermodynamic variable that must be controlled rather than just "hoped for."

Module 1: The Stock Solution (The Foundation)

The Issue: Users often report that their 10 mM or 100 mM stocks in DMSO turn cloudy or show "shimmering" upon freeze-thaw cycles. This is rarely due to the compound's intrinsic insolubility in DMSO, but rather water contamination .[3][4] DMSO is highly hygroscopic; it absorbs atmospheric water, which decreases the solubility of hydrophobic heterocycles like this compound.[1][2][3][4]

The Protocol: Anhydrous Stock Preparation

  • Solvent Choice: Use anhydrous DMSO (≥99.9%) stored under inert gas (Argon/Nitrogen) or over molecular sieves.[1][2][3][4]

  • Vessel: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene, which can leach plasticizers.[2][3][4]

  • Dissolution:

    • Weigh the solid compound.[1][2][3][4]

    • Add DMSO to reach a concentration of 50 mM (safer than 100 mM for this specific scaffold).

    • Sonicate at 25°C for 5–10 minutes. Visual clarity is not enough; sonication breaks up micro-aggregates.[1][2][3][4]

  • Storage: Aliquot immediately into single-use volumes (e.g., 20–50 µL) to prevent repeated freeze-thaw cycles. Store at -20°C.

Module 2: The Dilution Strategy (Preventing Solvent Shock)

The Issue: Directly pipetting 1 µL of 50 mM DMSO stock into 99 µL of PBS (a 1:100 dilution) causes "Solvent Shock." The rapid change in polarity forces the compound to precipitate before it can disperse, forming micro-crystals that are invisible to the naked eye but devastating to assay data (causing false positives via light scattering or non-specific protein adsorption).[3][4]

The Solution: Intermediate Dilution Step Do not jump from 100% DMSO to 0% DMSO. Use a "stepping stone" approach.

Protocol: 3-Step Serial Dilution
StepSource SolutionDiluentFinal Solvent CompositionPurpose
1 50 mM Stock (100% DMSO)100% DMSO100% DMSOCreate working stock (e.g., 10 mM)
2 10 mM Working StockAssay Buffer + 10% DMSO Assay Buffer + 19% DMSO Critical Step: Pre-equilibrate compound in a semi-aqueous environment.
3 Intermediate Mix (Step 2)Assay Buffer (0% DMSO)Assay Buffer + 1-2% DMSO Final Assay Condition.

Why this works: The intermediate step allows the hydration shell to form gradually around the hydroxyl and nitrogen moieties of the pyrimidine ring, preventing the thermodynamic shock that drives crystallization.[3][4]

Visual Workflow: Serial Dilution Strategy

DilutionStrategy cluster_0 Solubility Danger Zone Stock 50 mM Stock (100% DMSO) Inter Intermediate Mix (High DMSO Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Final Final Assay Well (<2% DMSO) Inter->Final 1:10 Dilution (Equilibration)

Figure 1: Step-wise dilution strategy to mitigate solvent shock precipitation.

Module 3: Assay Conditions (pH and Ionization)

The Science: this compound has two key ionizable sites:

  • Pyrimidine Nitrogens: Basic (pKa ~1.8 - 2.5).[1][2][3][4]

  • Hydroxyl Group (C5-OH): Acidic (pKa ~8.5 - 9.0).[1][2][3][4]

At pH 7.4 (PBS) , the molecule is largely neutral .[3][4] Neutral heterocycles have the lowest solubility because they lack charge repulsion to prevent aggregation (pi-stacking).[1][2][3][4]

Troubleshooting Protocol: If you observe precipitation at pH 7.4:

  • Shift pH: If your biological target tolerates it, test solubility at pH 8.0 (Tris buffer).[1][2][3][4] Partial deprotonation of the hydroxyl group will introduce a negative charge, significantly boosting solubility.[3][4]

  • Add Surfactant: Add 0.01% Triton X-100 or Tween-20 to the assay buffer.[1][2][3][4] This deters the formation of critical nuclei for crystallization.[1][2][4]

Module 4: Validation (The "Truth Serum")

Do not rely on visual inspection. A solution can look clear but contain 200nm aggregates that inhibit enzymes non-specifically.[1][2][3][4]

Protocol: Kinetic Solubility Check via Nephelometry (or Absorbance) If you lack a nephelometer, use a standard plate reader.[2][3][4]

  • Prepare Plate: UV-transparent 96-well half-area plate.

  • Wavelength: Set absorbance to 650 nm (where the compound does not absorb light).[1][2][3][4]

  • Experiment:

    • Titrate this compound from 0 µM to 500 µM in your exact assay buffer.[1][2][3][4]

    • Incubate at RT for 60 minutes.

    • Read OD650.[1][2][3][4]

  • Analysis: Any increase in OD650 above the buffer blank baseline indicates light scattering caused by precipitation.[1][2][3][4] The concentration just before the OD spike is your Solubility Limit .[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: My IC50 curve is flat at high concentrations. Is this solubility related? A: Yes. This is a classic sign of "saturation."[1][2][3][4] If the compound precipitates at 50 µM, testing at 100 µM or 200 µM effectively delivers only 50 µM of soluble compound.[3][4] The curve flattens because the effective concentration has plateaued.[1][2][3][4] Action: Perform the OD650 check (Module 4) to define the valid concentration range.[1][2][3][4]

Q2: Can I use Ethanol instead of DMSO? A: Generally, no.[3][4] While this compound is soluble in ethanol, ethanol is more volatile (causing concentration shifts via evaporation) and often less tolerated by enzymes/cells than DMSO.[1][2][3][4] Stick to DMSO unless strictly contraindicated by the biology.[1][2][3][4]

Q3: The compound precipitates in RPMI media but not in PBS. Why? A: RPMI contains salts and amino acids that can induce "salting out" effects or common ion effects.[1][2][3][4] Furthermore, if the media contains serum (FBS), the compound may be binding to albumin.[3][4] Action: If using serum-free media, ensure the DMSO concentration is kept <0.5%.[1][2][3][4] If using serum, the "precipitation" might actually be protein-compound aggregates.[1][2][3][4] Spin down the media (10,000 x g for 5 min) and analyze the supernatant via HPLC to confirm the actual concentration.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Inconsistent Assay Data CheckVis Visual Check (Microscope/Light) Start->CheckVis Precip Precipitate Visible? CheckVis->Precip Action1 1. Reduce Max Conc. 2. Add 0.01% Tween-20 Precip->Action1 Visible Particles Action2 Perform OD650 Scattering Test Precip->Action2 Clear Solution YesPrecip YES NoPrecip NO ResultScat OD650 Spike Detected? Action2->ResultScat SolIssue Micro-aggregation confirmed. Switch to pH 8.0 buffer. ResultScat->SolIssue Scattering BioIssue Solubility is OK. Investigate biological interference (e.g., PAINS, redox). ResultScat->BioIssue No Scattering YesScat YES NoScat NO

Figure 2: Logic flow for diagnosing solubility-driven assay failures.

References
  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Optimizations and Troubleshooting for Assay Protocols.[1][2][3][4] Bethesda (MD): National Library of Medicine (US).[1][2][3][4] Available at: [Link]

  • PubChem. Compound Summary: this compound (CAS 1755-05-1).[1][2][3][4] National Library of Medicine.[1][2][3][4] Available at: [Link][1][2][4]

  • Di, L., & Kerns, E. H. (2015).[3][4] Drug-Like Properties: Concepts, Structure Design and Methods: Chapter 4 - Solubility.[1][2][3][4] ScienceDirect.[1][2][3][4] (Standard text on physicochemical properties in drug discovery).

Sources

Stability of 4-Methylpyrimidin-5-ol under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Stability Profiling & Handling of 4-Methylpyrimidin-5-ol

Introduction: The Molecule & The Challenge

You are likely working with This compound (CAS: 7599-87-3 / 101257-87-8) as a fragment in pharmaceutical synthesis or a metabolite standard. Unlike standard phenols or simple pyrimidines, this molecule is amphoteric and redox-active .

Most experimental failures with this compound stem from a misunderstanding of its ionization states (pKa) and its susceptibility to oxidative degradation under alkaline conditions. This guide replaces generic advice with mechanism-based troubleshooting.

Part 1: The Stability Matrix (pH & Chemistry)

The stability of this compound is dictated by the electron density of the pyrimidine ring, which changes drastically with pH.

pH ConditionDominant SpeciesStability StatusPrimary Risk Factor
Acidic (pH < 2) Cationic (N-protonated)High Precipitation of salt forms if counter-ion is incompatible.
Neutral (pH 4–7) Neutral / Zwitterionic Moderate Solubility Crash. This is near the isoelectric point (pI) where solubility is lowest.
Basic (pH > 9) Anionic (Phenolate)Low Oxidative Coupling. The electron-rich phenolate anion reacts rapidly with dissolved oxygen (browning).
Visualizing the Species Equilibrium

Understanding which species is present is critical for HPLC method development and extraction.

pH_Species Cation Cationic Form (pH < 2) Soluble, Stable Neutral Neutral Form (pH 4-7) Low Solubility (Isoelectric Region) Cation->Neutral Deprotonation (Ring N) Neutral->Cation Anion Anionic Form (pH > 9) High Solubility Oxidation Prone Neutral->Anion Deprotonation (-OH Group) Anion->Neutral Oxidation Oxidative Degradation (Brown Polymers) Anion->Oxidation + O2 (Air)

Figure 1: Ionization states of this compound. Note that unlike 2- or 4-hydroxypyrimidines, the 5-hydroxy isomer does not form a stable keto-tautomer, behaving more like a true phenol.

Part 2: Troubleshooting Guides (Q&A Format)

Scenario A: "My solution turned brown/black overnight."

Diagnosis: Oxidative Degradation of the Phenolate. Context: In basic media (pH > 8), the hydroxyl group deprotonates to form a phenolate anion. This species is highly electron-rich and acts as a radical scavenger, reacting with dissolved oxygen to form quinone-like intermediates that polymerize (similar to how an apple browns).

  • Corrective Protocol:

    • Degas all buffers: Use Helium sparging or vacuum sonication before adding the compound.

    • Add Antioxidants: If compatible with your assay, add 1mM Ascorbic Acid or Sodium Metabisulfite.

    • Lower the pH: If possible, work at pH < 7.0 to keep the hydroxyl group protonated.

Scenario B: "I see split peaks or severe tailing in HPLC."

Diagnosis: Dynamic Speciation (pKa proximity).[1] Context: The pKa of the hydroxyl group on 5-hydroxypyrimidines is typically around 6.0–7.0 [1]. If your mobile phase pH is near this value (e.g., pH 6.5), the molecule flips between neutral and anionic forms during the run, causing peak distortion.

  • Corrective Protocol:

    • The "2-Unit Rule": Adjust mobile phase pH at least 2 units away from the pKa.

      • Option A (Acidic): Use 0.1% Formic Acid (pH ~2.7). The molecule is fully protonated.

      • Option B (Basic): Use 10mM Ammonium Bicarbonate (pH 10). The molecule is fully deprotonated (ensure column pH tolerance).

    • Ion Pairing: If retaining the polar cation is difficult on C18, add an ion-pairing agent like Hexanesulfonic Acid (at acidic pH).

Scenario C: "The compound won't dissolve in my aqueous buffer."

Diagnosis: Isoelectric Point Precipitation. Context: At neutral pH, the molecule is uncharged (or zwitterionic depending on exact pKa shifts from the methyl group). This is the point of minimum thermodynamic solubility.

  • Corrective Protocol:

    • Shift pH: Acidify to pH 3 (protonate N) or basify to pH 9 (deprotonate OH) to create a charged species.

    • Co-solvent: Dissolve in DMSO stock first (up to 50 mg/mL), then dilute into the buffer. Keep final DMSO < 2% to avoid biological interference.

Part 3: Validated Stability Assay Protocol

Use this protocol to empirically determine the stability window for your specific batch/conditions.

Workflow Diagram:

Stability_Protocol Start Stock Prep (10mM in DMSO) Dilution Dilute to 100µM in Test Buffers (pH 2.0, 7.4, 10.0) Start->Dilution Stress Stress Conditions (24h @ RT vs 37°C) Dilution->Stress Quench Quench/Neutralize (Dilute 1:1 with Mobile Phase A) Stress->Quench Analysis HPLC-UV Analysis (254 nm & 280 nm) Quench->Analysis

Figure 2: Standard Operating Procedure for stability profiling.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1.1 mg of this compound in 1 mL anhydrous DMSO. Store at -20°C [2].

  • Buffer Preparation:

    • Acidic: 0.1 M HCl (pH 1.0)

    • Neutral: 50 mM Phosphate Buffer (pH 7.4)

    • Alkaline: 50 mM Carbonate Buffer (pH 10.0)

  • Incubation: Dilute stock 1:100 into buffers. Incubate in amber vials (light sensitive) for 24 hours.

  • Analysis: Inject onto C18 HPLC.

    • Success Metric: Recovery > 95% compared to T=0 sample.

    • Failure Metric: Appearance of new peaks at RRT (Relative Retention Time) < 0.5 (hydrolysis products) or broad humps (oxidative polymers).

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Khimiko-Farmatsevticheskii Zhurnal. Retrieved February 8, 2026, from [Link]

  • Sielc Technologies. (n.d.).[2] HPLC Method for Analysis of Aminopyrimidines. Retrieved February 8, 2026, from [Link]

Sources

Technical Support Center: 4-Methylpyrimidin-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers and process chemists synthesizing 4-Methylpyrimidin-5-ol (CAS: 1450-71-1) .[1] It focuses on the most common laboratory-scale synthesis: the Diazotization-Hydrolysis of 4-Methylpyrimidin-5-amine .[1]

Status: Operational | Topic: Synthesis & Troubleshooting | Target: CAS 1450-71-1[1]

Core Synthesis Protocol (The "Happy Path")

While industrial routes often involve cyclization of acyclic precursors (e.g., formamidine +


-substituted dicarbonyls), the most robust laboratory method involves the conversion of 4-methylpyrimidin-5-amine  (CAS 3438-61-7) to the phenol via a diazonium intermediate.[1]
The Reaction Logic
  • Diazotization: The amine is converted to a diazonium salt (

    
    ) using sodium nitrite in strong acid.[1]
    
  • Hydrolysis: The unstable diazonium group is displaced by water (

    
    -like mechanism) to form the phenol.[1]
    
  • Neutralization: The product is amphoteric; isolation requires precise pH control.[1]

Step-by-Step Methodology
  • Precursors: 4-Methylpyrimidin-5-amine (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (2.5 M), Water.[1]
StepActionTechnical Rationale
1. Solubilization Dissolve amine in

(2.5 M) at room temp. Cool to 0–5°C .
The amine must be fully protonated to prevent side-reactions. Low temp prevents premature decomposition of the diazonium salt.
2. Diazotization Add

(aq) dropwise.[1] Maintain T < 5°C . Stir for 30 min.
Exothermic.[1] If T > 10°C, the diazonium salt may couple with unreacted amine to form azo dyes (red/orange impurities).[1]
3. Hydrolysis Heat the solution to 80–90°C for 1–2 hours.Thermal energy is required to drive the

gas evolution and water attack.[1] Evolution of gas indicates reaction progress.
4. Neutralization Cool to RT. Adjust pH to 6.5–7.0 using

or

.
CRITICAL: The product is a zwitterion. It is soluble in strong acid (cation) and strong base (anion).[1] It precipitates/extracts best at its isoelectric point (pI).[1]
5. Isolation Extract with EtOAc or n-Butanol (3x).[1] Dry over

.[1]
The compound is moderately water-soluble.[2] Salting out (NaCl saturation) improves extraction efficiency.[1]

Troubleshooting Guide

Identify your failure mode below to find the corrective action.

Issue A: Product is Red/Orange or Sticky Tar

Diagnosis: Azo Coupling (Diazo-Tars) This occurs when the diazonium salt reacts with unreacted amine instead of water.[1]

  • Root Cause 1: Temperature during nitrite addition rose above 5°C.[1]

  • Root Cause 2: Insufficient acid concentration (free amine was present).[1]

  • Corrective Action:

    • Ensure internal temperature is monitored, not just the bath.

    • Increase acid concentration to ensure the amine is fully protonated (

      
      ) before nitrite addition.[1]
      
Issue B: Low Yield / Product Stuck in Aqueous Phase

Diagnosis: Isoelectric Trapping this compound is amphoteric (pKa ~6.6).

  • Root Cause: The pH during extraction was too low (< 4) or too high (> 9).[1]

  • Corrective Action:

    • Perform a precise pH adjustment to 6.5–7.0 .

    • Use Continuous Liquid-Liquid Extraction if simple extraction fails.

    • Salting Out: Saturate the aqueous layer with NaCl before extraction.[1]

Issue C: Decomposition upon Drying

Diagnosis: Oxidative Instability Electron-rich pyrimidinols are prone to oxidation in air, especially when wet or in basic solution.[1]

  • Corrective Action:

    • Dry under vacuum with

      
       backfill.[1]
      
    • Store at -20°C under argon.

    • If the solid turns brown, recrystallize from EtOH/Water or Acetonitrile .[1]

Visualizing the Workflow

The following diagrams illustrate the reaction pathway and the critical decision logic for purification.

Diagram 1: Reaction Pathway & Failure Modes

ReactionPathway Amine 4-Methylpyrimidin-5-amine (Precursor) Diazonium Diazonium Salt (Unstable Intermediate) Amine->Diazonium NaNO2, <5°C Acid H2SO4 / 0°C Product This compound (Target) Diazonium->Product -N2, +OH AzoDye Azo Dyes (Red/Orange Impurity) Diazonium->AzoDye Reaction with Amine (pH > 2) Tar Polymeric Tars Diazonium->Tar Overheating Dry State Heat Heat (80°C) / H2O

Caption: The "Happy Path" (Green) vs. Common Failure Modes (Red).[1] Control of pH and Temperature prevents the Azo Dye pathway.[1]

Diagram 2: Purification Logic (Isoelectric Point)

Purification Start Crude Aqueous Mixture CheckPH Check pH Start->CheckPH Acidic pH < 4 (Cationic Form) CheckPH->Acidic Too Low Basic pH > 9 (Anionic Form) CheckPH->Basic Too High Neutral pH 6.5 - 7.0 (Neutral Form) CheckPH->Neutral Optimal Action1 Add NaOH Acidic->Action1 Action2 Add HCl Basic->Action2 Extract Extract with EtOAc (Target Isolated) Neutral->Extract Action1->Neutral Action2->Neutral

Caption: Solubility of 5-hydroxypyrimidines is pH-dependent.[1] Extraction is only efficient near the isoelectric point (pH 6.5–7.0).

Frequently Asked Questions (FAQs)

Q: Can I use HCl instead of H2SO4? A: Yes, but


 is often preferred because the sulfate counter-ion is less nucleophilic than chloride.[1] High concentrations of chloride ions can sometimes lead to chlorination side-products (4-methyl-5-chloropyrimidine) via the Sandmeyer reaction if Cu salts are inadvertently present or at very high temperatures.

Q: My product is a solid but has a low melting point (below 150°C). Why? A: This usually indicates solvation or hydration.[1] Pyrimidinols form strong hydrogen bonds with water. Dry the sample at 60°C under high vacuum (0.1 mbar) over


 to remove bound water. Pure melting point should be ~150–154°C .

Q: Is the product light sensitive? A: Yes. Like many electron-rich heterocycles, it can photo-oxidize.[1] Store in amber vials.

Q: Can I synthesize this from 5-methoxy-4-methylpyrimidine? A: Yes. If you have the methoxy precursor, refluxing in 48% HBr or using BBr3 in DCM is often cleaner than the diazotization route.[1] The workup remains the same (neutralize to pH 7 and extract).

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General principles of pyrimidine diazotization and hydroxylation).

  • Sigma-Aldrich. (n.d.).[1] 4-Methylpyrimidin-5-amine Product Data. (Precursor physical properties).[1]

  • BenchChem. (2025).[1][3] Stability issues of 4-methoxypyrimidin-5-ol in solution. (Analogous stability data for 5-hydroxypyrimidines).

  • PubChem. (2025).[1][4][5] Compound Summary: 5-Hydroxypyrimidine (pKa and Solubility Data). National Library of Medicine.[1]

  • Williams, R. (2022).[1][6] pKa Data Compiled. Organic Chemistry Data. (pKa values for hydroxypyrimidines).

Sources

Technical Support Center: Stability & Storage of 4-Methylpyrimidin-5-ol

[1]

Core Storage Directives (The "Why" & "How")

As a Senior Application Scientist, I often see degradation in 5-hydroxypyrimidines misdiagnosed as simple "impurity" issues. The reality is that the 5-hydroxyl group on the electron-deficient pyrimidine ring creates a unique vulnerability.[1] While the ring pulls electron density, the hydroxyl group is electron-donating, making the molecule susceptible to oxidative radical attack and tautomeric shifts that lead to colored degradation products (often hydantoins or quinoid-like species).[1]

Critical Storage Parameters Dashboard
ParameterSpecificationTechnical Rationale (Causality)
Temperature -20°C (Preferred) 2-8°C (Acceptable < 1 month)Low temperature kinetically inhibits the autoxidation of the phenolic moiety and slows dimerization rates.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Critical. The 5-OH group is prone to oxidation by atmospheric oxygen, especially if trace moisture is present.[1]
Container Amber Glass + Teflon Liner Pyrimidines are UV-active.[1] Light energy can catalyze ring-opening or radical formation.[1] Amber glass blocks UV <400nm.[1]
Moisture Strictly Anhydrous (<0.5% H2O) Water facilitates proton transfer, accelerating tautomerization.[1] Hygroscopicity leads to "caking" and hydrolysis.[1]
pH Sensitivity Store Neutral to Slightly Acidic pKa of the 5-OH is ~6.[1]8. At pH > 7, the phenolate anion forms, which oxidizes much faster than the neutral molecule.[1]

Visualizing the Degradation Logic

Understanding how the molecule breaks down helps you prevent it.[1] The diagram below illustrates the decision logic for storage and the chemical pathway of degradation.

StorageLogiccluster_0Safe Storage WorkflowStartIncoming Material4-Methylpyrimidin-5-olCheckDryIs material dry?Start->CheckDryOxidationOxidation (O2/Light)Start->OxidationExposed to Air/LightVacuumVacuum Dry(<40°C)CheckDry->VacuumNo (Caking)AtmosphereInert Gas Purge(Ar/N2)CheckDry->AtmosphereYesVacuum->AtmosphereTempStorage Temp(-20°C)Atmosphere->TempProduct5-Hydroxyhydantoin /Colored QuinoidsOxidation->ProductBrowning

Figure 1: Storage decision tree and oxidative failure mode. Note the critical intervention of inert gas purging to prevent the formation of colored oxidation products.

Troubleshooting Guide (Symptom-Based)

This section addresses specific issues reported by users in the field.

Issue 1: The white powder has turned pink or tan.[1]
  • Diagnosis: Oxidative Degradation. The 5-hydroxyl group has undergone autoxidation.[1] This is often surface-level initially.[1]

  • Root Cause: Exposure to air (oxygen) or light.[1] The "pinking" is characteristic of quinoid-like impurities or 5-hydroxyhydantoin formation [1, 2].[1]

  • Corrective Action:

    • Recrystallization: (See Protocol A below). Colored impurities are usually more polar and will remain in the supernatant.[1]

    • Prevention: Flush headspace with Argon after every use.[1]

Issue 2: Material has hardened into a "cake" or sticky solid.
  • Diagnosis: Hygroscopic Agglomeration. [1]

  • Root Cause: The pyrimidine ring nitrogens can hydrogen bond with water.[1] Moisture absorption lowers the glass transition temperature, causing stickiness.[1]

  • Corrective Action:

    • Dry under high vacuum (0.1 mbar) at 35-40°C for 4-6 hours.

    • Store with a silica gel packet outside the inner vial (in the secondary container).

Issue 3: HPLC Purity is low, with fronting peaks.
  • Diagnosis: Ionization Issues (pH mismatch).

  • Root Cause: this compound is amphoteric.[1]

    • Basic N: pKa ~1.9 (protonates at low pH).[1]

    • Acidic OH: pKa ~6.8 (deprotonates at neutral/high pH).[1]

    • If your HPLC mobile phase is neutral (pH 7), the molecule is partially ionized, causing peak tailing/fronting and apparent purity loss.[1]

  • Corrective Action: Adjust Mobile Phase pH to 3.0 - 4.0 (using Formic Acid or Phosphate buffer) to keep the molecule in a single protonation state (neutral OH, protonated N).

Experimental Protocols

Protocol A: Purification via Recrystallization

Use this if your compound has discolored.[1]

  • Solvent Selection: Ethanol (EtOH) or Ethyl Acetate (EtOAc).[1] 5-Hydroxypyrimidines generally show good temperature-dependent solubility in alcohols [3].[1]

  • Dissolution:

    • Place crude solid in a flask.

    • Add hot Ethanol (approx. 60°C) dropwise with stirring until just dissolved.

    • Tip: If the solution is dark brown, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.[1]

    • Move to a fridge (4°C) for 2 hours.

  • Isolation: Filter the white crystals and wash with cold Ethanol.

  • Drying: Vacuum dry immediately to remove solvent residues.[1]

Protocol B: QC Check (HPLC Method)

Standard method to validate stability.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (ring absorption) and 280 nm (phenolic absorption).[1]

  • Pass Criteria: Single peak >98% area.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO stock solutions? A: Use with caution. While soluble, DMSO is hygroscopic and can act as an oxidant over time.[1]

  • Recommendation: Prepare stocks fresh. If storage is necessary, freeze at -80°C immediately. Do not store at 4°C in DMSO, as the freezing point of DMSO (19°C) causes repeated freeze-thaw stress during handling.[1]

Q: Why is the pKa important for storage? A: The pKa of the hydroxyl group is approximately 6.8 [4].[1] This means at physiological pH (7.4), the molecule is largely deprotonated (anionic).[1] The anionic form is electron-rich and oxidizes rapidly .[1] Always store the solid or solution in conditions that keep the pH < 6.0.[1]

Q: Is this compound toxic? A: Treat as a standard hazardous chemical. SDS data for 5-hydroxypyrimidines suggests they can be irritants (H315, H319) [5].[1] Always use PPE.[1]

References

  • Riviere, J., et al. (2005).[1][2][3] Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin. Chemical Research in Toxicology.

  • BenchChem. (2025).[1] Stability issues of 4-methoxypyrimidin-5-ol and related hydroxypyrimidines.

  • University of Rochester. Tips & Tricks: Recrystallization Solvents for Heterocycles.

  • Williams, R. (2022).[1][4] pKa Data Compiled: 5-Hydroxypyrimidine values. Organic Chemistry Data.

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 5-Hydroxypyrimidine derivatives.

Technical Support Center: Catalyst Optimization for 4-Methylpyrimidin-5-ol Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: 4-Methylpyrimidin-5-ol (CAS: 146-84-9) Context: Thiamine (Vitamin B1) metabolite; Kinase inhibitor scaffold.

This guide addresses the specific electronic and steric challenges of functionalizing this compound. Unlike 2- or 4-hydroxypyrimidines, which exist predominantly as lactams (ketones), the 5-hydroxy isomer is a true phenol. However, the electron-deficient pyrimidine ring and the basic nitrogen atoms create a "tug-of-war" for catalyst binding and regioselectivity.

Part 1: Decision Matrix & Workflow

Before selecting a catalyst, determine your target bond formation. The 4-methyl group provides steric bulk that protects the C5-position but also hinders bulky catalysts.

ReactionWorkflow Start Target Transformation Decision1 Bond Type? Start->Decision1 PathA C-O Bond (Etherification) Decision1->PathA Ether/Ester PathB C-C Bond (Cross-Coupling) Decision1->PathB Biaryl/Alkyl SubDecisionA Electrophile Type? PathA->SubDecisionA SubDecisionB Activation Strategy PathB->SubDecisionB AlkylHalide Alkyl Halide (SN2) SubDecisionA->AlkylHalide Aliphatic ArylBoronic Aryl Boronic Acid (Chan-Lam) SubDecisionA->ArylBoronic Aromatic Direct Direct C-H (Rare/Difficult) SubDecisionB->Direct High Risk Activate Activate OH -> OTf (Suzuki/Buchwald) SubDecisionB->Activate Standard Path

Figure 1: Strategic decision tree for functionalizing this compound based on target moiety and available electrophiles.

Part 2: O-Alkylation (The Regioselectivity Challenge)

The Issue: The pyrimidine ring contains two basic nitrogen atoms. While the 5-OH is phenolic, the N-atoms are competitive nucleophiles, leading to mixtures of O-alkyl and N-alkyl products.

Troubleshooting Guide

Q: Why am I observing significant N-alkylation despite using a base? A: This is often a result of "Counter-Ion Control." Small cations (Li+, Na+) coordinate tightly to the phenoxide oxygen, reducing its nucleophilicity and allowing the "softer" nitrogen to attack.

  • Solution: Switch to Cesium Carbonate (Cs₂CO₃) . The large Cesium cation forms a loose ion pair with the phenoxide, maximizing the "naked" oxygen's nucleophilicity.

  • Protocol Adjustment: Use DMF or NMP as solvent. The polar aprotic nature solvates the cation, further exposing the O-nucleophile.

Q: My reaction stalls with bulky alkyl halides. A: The 4-methyl group creates local steric hindrance.

  • Solution: Add Potassium Iodide (KI) (10 mol%) to generate a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Temperature: Increase to 60-80°C.

Optimized Protocol: O-Alkylation
  • Dissolve: 1.0 eq this compound in DMF (0.2 M).

  • Base: Add 1.5 eq Cs₂CO₃ (Anhydrous). Stir at RT for 30 min (deprotonation).

  • Electrophile: Add 1.1 eq Alkyl Bromide.

  • Additive: If slow, add 10 mol% TBAI (Tetrabutylammonium iodide).

  • Monitor: TLC/LCMS. If N-alkylation persists, lower temp to 0°C and run longer (kinetic control).

Part 3: Copper-Catalyzed Chan-Lam Coupling (Direct Arylation)

The Issue: Transition metals (Cu, Pd) love to bind to pyrimidine nitrogens. This "poisons" the catalyst, removing it from the catalytic cycle and requiring high loadings.

Troubleshooting Guide

Q: The reaction turns black and stops reaching full conversion. A: The black precipitate is Cu(0) or inactive Cu-oxide clusters. The catalyst has died due to ligand displacement by the substrate's nitrogen atoms.

  • Solution: Use a bidentate ligand to protect the copper center. 1,10-Phenanthroline or TMEDA are effective.

  • Oxygen: Ensure the reaction is open to air or under an O₂ balloon. Re-oxidation of Cu(I) to Cu(II) is the rate-limiting step.

Q: I see low yields with electron-poor boronic acids. A: Pyrimidin-5-ol is already electron-deficient. Coupling it with another electron-poor partner is difficult.

  • Solution: Switch the copper source to Cu(OTf)₂ . The triflate counter-ion makes the copper more Lewis acidic and electrophilic.

Data: Catalyst Screening for Phenylboronic Acid Coupling
Catalyst SystemBaseSolventYield (24h)Notes
Cu(OAc)₂ (10%)Pyridine (2 eq)DCM35%Stalled; Catalyst poisoning.
Cu(OAc)₂ (20%)TEA (2 eq)DCM55%High loading required.
Cu(OAc)₂ (10%) + Phenanthroline TEA (2 eq) DCM 88% Ligand prevents N-poisoning.
Cu(OTf)₂ (5%)PyridineDMF40%Solvent coordination interference.

Part 4: Palladium Catalysis (Activation via Triflate)

The Issue: Direct C-H activation is difficult. The standard route is converting the 5-OH to a Triflate (OTf) followed by Suzuki/Buchwald coupling. Warning: The 4-methyl-5-pyrimidyl triflate is hydrolytically unstable.

Troubleshooting Guide

Q: The triflate degrades during aqueous workup. A: The electron-deficient ring makes the S-O bond susceptible to nucleophilic attack by water (hydrolysis back to phenol).

  • Solution: Do not perform an aqueous workup. Filter the reaction through a silica plug to remove salts, concentrate, and use the crude triflate immediately in the next step ("Telescoping").

Q: Palladium catalyst precipitates/fails in the Suzuki coupling. A: Pyrimidine nitrogens are sequestering the Pd.

  • Solution: Use Pd(dppf)Cl₂ or XPhos Pd G2 . These bulky, bidentate ligands bind Pd tightly, preventing the pyrimidine from displacing them.

  • Loading: Start with 5 mol%.

PoisoningMechanism Catalyst Active Catalyst (L-M-L) Complex Productive Intermediate Catalyst->Complex Correct Binding Dead Dead Catalyst (N-Coordinated) Catalyst->Dead N-Attack (Poisoning) Substrate This compound Ligand Add Strong Ligand (Phenanthroline/XPhos) Ligand->Catalyst Stabilizes

Figure 2: Mechanism of catalyst deactivation by pyrimidine nitrogens and the stabilization role of bidentate ligands.

Part 5: References

  • Selectivity in Pyrimidine Alkylation:

    • Title: Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one (Demonstrates Cs2CO3 effect).

    • Source: NIH / Tetrahedron (2015).

    • URL:[Link]

  • Chan-Lam Coupling Optimization:

    • Title: Optimization of reaction conditions for the Chan-Lam coupling (Ligand effects).

    • Source: ResearchGate / Journal of Chemical Sciences (2020).

    • URL:[Link]

  • Palladium Catalyst Speciation:

    • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors.

    • Source: ACS Organic Process Research & Development (2022).

    • URL:[Link]

  • Thiamine Biosynthesis (Substrate Context):

    • Title: The Structural and Biochemical Foundations of Thiamin Biosynthesis.

    • Source: NIH / Annual Review of Biochemistry (2007).

    • URL:[Link]

Enhancing the regioselectivity of reactions with 4-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methylpyrimidin-5-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective reactions with this versatile heterocyclic building block. Here, we address common experimental challenges in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower your synthetic strategies.

Section 1: Foundational Principles - Understanding the Reactivity of this compound

Before troubleshooting specific reactions, it is crucial to understand the inherent chemical nature of this compound. Its reactivity is governed by two key features: tautomerism and the electronic effects of its substituents.

FAQ 1.1: What are the stable forms of this compound in solution?

This compound exists as a mixture of tautomers in solution. The main forms are the enol (pyrimidin-5-ol) form and two keto (pyrimidone) forms, 1,4-dihydro-4-methylpyrimidin-5-one and 3,4-dihydro-4-methylpyrimidin-5-one.[1][2][3] Generally, the keto forms are more stable and predominate in solution.[3] The specific equilibrium depends on the solvent, pH, and temperature. This is critical because the nucleophilicity and the positions susceptible to electrophilic attack differ between the tautomers.

tautomers cluster_enol Enol Form cluster_keto Keto (Pyrimidone) Forms (Major) enol This compound keto1 1,4-dihydro-4-methyl- pyrimidin-5-one enol->keto1 Tautomerization keto2 3,4-dihydro-4-methyl- pyrimidin-5-one enol->keto2 Tautomerism keto1->keto2 Tautomerism

Caption: Tautomeric equilibrium of this compound.

Section 2: Troubleshooting N- vs. O-Alkylation

One of the most frequent challenges encountered with this compound is controlling the regioselectivity of alkylation reactions. The molecule presents two primary nucleophilic sites: the oxygen of the hydroxyl group and the ring nitrogen atoms.

FAQ 2.1: My alkylation of this compound gave a mixture of N- and O-alkylated products. How can I favor O-alkylation?

To favor O-alkylation, you should employ conditions that promote reaction at the oxygen atom. This is generally achieved by using "hard" alkylating agents and conditions that favor the formation of the phenoxide-like enolate.

Causality: According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles (like the oxygen in the enolate) react preferentially with hard electrophiles.

Troubleshooting Guide & Protocol for O-Alkylation:

IssueProbable CauseRecommended Solution
Mixture of Isomers Use of a soft alkylating agent (e.g., methyl iodide).Switch to a "harder" alkylating agent like dimethyl sulfate or dimethyl carbonate.[4][5][6]
Low Yield Incomplete deprotonation or competing N-alkylation.Use a base that favors the formation of the enolate, such as NaH or K₂CO₃ in a polar aprotic solvent like DMF.
Decomposition Reaction temperature is too high.Run the reaction at a lower temperature (e.g., room temperature or slightly elevated) and monitor by TLC.

Experimental Protocol: Selective O-Methylation with Dimethyl Sulfate

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq) at room temperature.

  • Stir the mixture for 30 minutes to ensure the formation of the potassium salt.

  • Add dimethyl sulfate (1.1 eq) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-methoxy-4-methylpyrimidine.

FAQ 2.2: How can I enhance the selectivity for N-alkylation?

Selective N-alkylation is typically achieved using "soft" alkylating agents under conditions that favor the nucleophilicity of the ring nitrogen atoms.

Causality: The nitrogen atoms of the pyrimidine ring are softer nucleophiles than the oxygen of the enolate and thus react more readily with soft electrophiles. The choice of base and solvent can also influence the availability of the nitrogen lone pairs for reaction.

Troubleshooting Guide & Protocol for N-Alkylation:

IssueProbable CauseRecommended Solution
Mixture of Isomers Use of a hard alkylating agent (e.g., dimethyl sulfate).Use a "softer" alkylating agent like methyl iodide.[7]
Low Yield Steric hindrance or insufficient nucleophilicity of the nitrogen.Use a less polar solvent like acetone or acetonitrile, which may favor N-alkylation. Using a stronger, non-nucleophilic base might also be beneficial.
Formation of Quaternary Salt Over-alkylation of the product.Use a stoichiometric amount of the alkylating agent and monitor the reaction carefully.

Experimental Protocol: Selective N-Methylation with Methyl Iodide

  • Suspend this compound (1.0 eq) and potassium carbonate (1.2 eq) in acetone (0.5 M).

  • Add methyl iodide (1.1 eq) to the suspension. Caution: Methyl iodide is a volatile and toxic compound. Handle in a well-ventilated fume hood.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.[7]

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield a mixture of N1 and N3-methylated pyrimidones.

alkylation cluster_O O-Alkylation Pathway cluster_N N-Alkylation Pathway start This compound + Base O_reagent Hard Electrophile (e.g., (CH₃)₂SO₄) start->O_reagent Favored by polar aprotic solvents (DMF) N_reagent Soft Electrophile (e.g., CH₃I) start->N_reagent Favored by less polar solvents (Acetone) O_product 5-Methoxy-4-methylpyrimidine O_reagent->O_product N_product 1-Methyl- or 3-Methyl- 4-methylpyrimidin-5-one N_reagent->N_product

Caption: Competing N- vs. O-alkylation pathways.

FAQ 2.3: I have a product from an alkylation reaction, but I'm unsure if it's the N- or O-alkylated isomer. How can I distinguish them?

Unambiguous structure determination is critical. While 1D ¹H NMR can provide clues, 2D NMR techniques are definitive.

Analytical Troubleshooting:

  • ¹³C NMR: The chemical shift of the carbon attached to the alkyl group is highly diagnostic. For an O-alkylated product, this carbon will be significantly downfield (typically > 55 ppm for O-CH₃) compared to an N-alkylated product (typically < 45 ppm for N-CH₃).[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful technique.

    • For an O-alkylated product (e.g., 5-methoxy-4-methylpyrimidine), you will observe a correlation between the protons of the methoxy group and the C5 carbon of the pyrimidine ring.

    • For an N-alkylated product (e.g., 1-methyl-4-methylpyrimidin-5-one), you will see correlations from the N-methyl protons to the C2 and C6 carbons of the pyrimidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment confirms the direct one-bond C-H correlations and helps in assigning the signals in the HMBC spectrum.[9]

Section 3: Regioselective Electrophilic Aromatic Substitution

The pyrimidine ring of this compound is electron-rich due to the activating effects of the methyl and hydroxyl/oxo groups, making it susceptible to electrophilic aromatic substitution. The key challenge is controlling the position of substitution.

FAQ 3.1: I want to perform a bromination on this compound. Which position is most likely to react, and how can I achieve this selectively?

The most activated position on the pyrimidine ring for electrophilic attack is C6, followed by C2. The hydroxyl/oxo group at C5 and the methyl group at C4 are both ortho, para-directing. The C6 position is ortho to the powerful activating hydroxyl group and para to the N1 nitrogen, making it the most electron-rich and sterically accessible site.

Causality: The resonance structures of the pyrimidin-5-ol tautomer show increased electron density at the C6 and C2 positions, making them susceptible to attack by electrophiles.

Troubleshooting Guide & Protocol for Bromination:

IssueProbable CauseRecommended Solution
No Reaction Insufficiently activated brominating agent.Use N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. NBS is a mild source of electrophilic bromine.[10][11]
Over-bromination/Side Products Reaction is too vigorous or uses too much reagent.Use one equivalent of NBS at a low temperature (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC.
Poor Regioselectivity Harsh reaction conditions.Avoid strong Lewis acids or high temperatures which can lead to a mixture of isomers.

Experimental Protocol: Regioselective Bromination at C6

  • Dissolve this compound (1.0 eq) in acetonitrile (0.4 M) in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to yield 6-bromo-4-methylpyrimidin-5-ol.

FAQ 3.2: Is it possible to nitrate this compound, and what challenges should I expect?

Nitration is feasible but can be challenging due to the sensitivity of the hydroxypyrimidine ring to strong oxidizing acids. The primary challenges are preventing oxidation of the ring and controlling regioselectivity. The C6 position is the most likely site of nitration.

Causality: The nitronium ion (NO₂⁺) is a strong electrophile. The reaction conditions must be carefully controlled to prevent degradation of the electron-rich pyrimidine ring.

Troubleshooting Guide for Nitration:

IssueProbable CauseRecommended Solution
Decomposition/Tar Formation The nitrating mixture (e.g., HNO₃/H₂SO₄) is too harsh.Use milder nitrating conditions, such as nitric acid in acetic anhydride or a nitrate salt with a Lewis acid, at low temperatures (-10 °C to 0 °C).[12][13]
Low Yield Incomplete reaction or decomposition.Ensure anhydrous conditions and add the nitrating agent slowly at a controlled low temperature.
Mixture of Isomers High reaction temperature.Maintain a low and constant temperature throughout the addition and reaction time.

Experimental Protocol: Regioselective Nitration at C6 (Proposed)

  • Cool a mixture of acetic anhydride (5.0 eq) to 0 °C.

  • Slowly add fuming nitric acid (1.1 eq) while keeping the temperature below 10 °C to form acetyl nitrate in situ.

  • In a separate flask, dissolve this compound (1.0 eq) in acetic anhydride.

  • Cool the pyrimidine solution to 0 °C and slowly add the pre-formed acetyl nitrate solution dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the excess acetic anhydride is hydrolyzed.

  • Neutralize the solution with a base such as sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via column chromatography to isolate 4-methyl-6-nitropyrimidin-5-ol.

eas cluster_activation Electronic Activation cluster_outcome Predicted Regiochemical Outcome start This compound oh OH at C5 (Strong Activator) me CH₃ at C4 (Weak Activator) c6 C6 Position: Most Favored oh->c6 ortho-directing c2 C2 Position: Less Favored oh->c2 para-directing me->c6 ortho-directing

Caption: Directing effects in electrophilic substitution.

References

  • Regioselective stepwise bromination of boron dipyrromethene (BODIPY) dyes. PubMed. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

  • Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. ResearchGate. [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. National Center for Biotechnology Information. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Nitration process.
  • Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. MDPI. [Link]

  • Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. National Center for Biotechnology Information. [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. [Link]

  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]

  • 4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). National Center for Biotechnology Information. [Link]

  • Nitration Lab. YouTube. [Link]

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. [Link]

  • Methylation using iodomethane. Reddit. [Link]

  • Effects of nitric acid concentration for nitration of fused[14][15][16]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Royal Society of Chemistry Publishing. [Link]

  • Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. MDPI. [Link]

  • Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate. [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. National Center for Biotechnology Information. [Link]

  • The Course of N‐Alkylation of 6‐Methylmercaptopurines. Sci-Hub. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • 2-NITRO-p-CYMENE. Organic Syntheses. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

Sources

Navigating the Nuances of 4-Methylpyrimidin-5-ol Analysis: A Technical Troubleshooting Guide for LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of 4-Methylpyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the quantitative and qualitative analysis of this small polar molecule. As your virtual application scientist, I will provide in-depth, experience-driven insights to not only solve problems but also to foster a deeper understanding of the underlying chromatographic and mass spectrometric principles.

Introduction: The Challenge of Small Polar Analytes

This compound, a substituted pyrimidine, presents a class of analytical challenges typical of small, polar, nitrogen-containing compounds. These molecules often exhibit poor retention on traditional reversed-phase (RP) columns and can be susceptible to various matrix effects and ionization issues. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the laboratory.

Part 1: Chromatographic Woes & Solutions

This section addresses the most frequent issues related to the liquid chromatography separation of this compound.

Q1: I'm seeing little to no retention of my this compound peak on my C18 column. What's happening and how can I fix it?

A1: This is a classic issue with small polar molecules like this compound on traditional reversed-phase columns. The low hydrophobicity of your analyte leads to poor partitioning with the nonpolar stationary phase, causing it to elute at or near the solvent front.

Causality: Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase. Polar compounds have a stronger affinity for the polar mobile phase and thus are poorly retained.[1][2]

Solutions & Explanations:

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds.[3][4][5] It utilizes a polar stationary phase (e.g., unbonded silica, amide, or diol) with a high organic content mobile phase. A water layer forms on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[3]

  • Use a "Polar-Embedded" or "Aqua" Reversed-Phase Column: These columns have stationary phases modified with polar functional groups that allow for the use of highly aqueous mobile phases without phase collapse, a phenomenon that can occur with standard C18 columns under such conditions.[1] This enables better retention of polar analytes.

  • Mobile Phase Modification (with caution for MS): While the addition of ion-pairing reagents can increase retention in RP-HPLC, they are generally not recommended for LC-MS due to their potential for ion suppression and contamination of the mass spectrometer.[2]

Chromatography Mode Stationary Phase Mobile Phase Retention Mechanism Suitability for this compound
Reversed-Phase (RP) Non-polar (e.g., C18)High aqueousHydrophobic interactionPoor, unless using a specialized polar-embedded column
HILIC Polar (e.g., Silica, Amide)High organic (>70% ACN)Partitioning into aqueous layerExcellent
Q2: My peak shape for this compound is tailing. What are the likely causes and troubleshooting steps?

A2: Peak tailing is a common problem, especially with polar and basic compounds like pyrimidines. It can compromise resolution and integration accuracy.[6]

Causality & Troubleshooting Workflow:

The primary cause of peak tailing for a basic compound like this compound is often secondary interactions with acidic silanol groups on the silica-based column packing material.[7][8]

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The nitrogen atoms in the pyrimidine ring can become protonated. By adjusting the mobile phase pH, you can control the ionization state of your analyte. For basic compounds, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can often improve peak shape by protonating the analyte and minimizing interactions with silanols.

  • Column Choice:

    • Use a high-purity, end-capped silica column where the number of accessible silanol groups is minimized.

    • Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce tailing.

  • Check for Column Contamination: If all peaks in your chromatogram are tailing, it could indicate a contaminated guard column or column inlet frit.[9][10] Flushing the column or replacing the guard column can resolve this.

Part 2: Mass Spectrometry & Detection Challenges

This section focuses on troubleshooting issues related to the mass spectrometric detection of this compound.

Q3: I am observing a weak or inconsistent signal for my analyte. Could this be ion suppression? How do I confirm and mitigate it?

A3: Yes, a weak or variable signal, especially in complex matrices, is a strong indicator of ion suppression.[11][12][13]

Causality: Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization in the MS source, reducing the analyte's ionization efficiency and thus its signal intensity.[12][13][14] This is a significant issue in electrospray ionization (ESI), which is a soft ionization technique.[15][16]

Experimental Protocol to Diagnose and Mitigate Ion Suppression:

  • Post-Column Infusion Experiment:

    • Continuously infuse a standard solution of this compound into the MS source post-column.

    • Inject a blank matrix sample onto the LC column.

    • A dip in the baseline signal of the infused standard at the retention time of any matrix components indicates ion suppression.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate your analyte from the interfering matrix components.[12] This might involve adjusting the gradient, changing the column, or switching to an orthogonal separation technique like HILIC.[17]

    • Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before injection.[14]

    • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience the same degree of ion suppression, allowing for accurate quantification.

Q4: What are the expected ions and fragmentation patterns for this compound in ESI-MS/MS?

Predicted Ionization and Fragmentation:

  • Parent Ion (Q1): In positive ion mode ESI, this compound (MW: 124.14 g/mol ) is expected to readily protonate on one of the ring nitrogens to form the [M+H]+ ion at m/z 125.1.

  • Fragmentation (Q3): Collision-induced dissociation (CID) of the parent ion will likely lead to characteristic neutral losses. Common fragmentation pathways for pyrimidine rings involve ring cleavage and loss of small neutral molecules.[18][19]

    • Loss of CO (Carbon Monoxide): A common loss from phenolic compounds.

    • Loss of HCN (Hydrogen Cyanide): A frequent loss from nitrogen-containing heterocyclic rings.

    • Loss of CH3CN (Acetonitrile): Possible through ring rearrangement and cleavage.

Logical Troubleshooting Flow for MS/MS Method Development:

G start Inconsistent Results rt_shift Retention Time Shift? start->rt_shift area_change Peak Area Drift? rt_shift->area_change No equilibration Check Column Equilibration rt_shift->equilibration Yes analyte_stability Assess Analyte Stability area_change->analyte_stability Yes system_suitability Run System Suitability Test area_change->system_suitability No mobile_phase Check Mobile Phase Prep & Age equilibration->mobile_phase analyte_stability->system_suitability

Caption: A decision tree for troubleshooting inconsistent LC-MS results.

By systematically addressing these common issues with a clear understanding of their root causes, you can develop a robust and reliable LC-MS method for the analysis of this compound.

References

  • Thermo Fisher Scientific. (n.d.). Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates.
  • Young, J. E., Nguyen, H. N., & Pesek, J. J. (2013). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 31(2).
  • Lee, M. S., & Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America.
  • Gajewska, M., Kaczmarczyk, J., & Kaza, M. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7455. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Itälä, E., Tanzer, K., Granroth, S., Kooser, K., Denifl, S., & Kukk, E. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770–776. [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • Kumar, A., Narasimhan, B., & Kumar, P. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. [Link]

  • uHPLCs. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns?.
  • LCGC International. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
  • Wang, Y., Vivekananda, S., & Zhang, K. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505–4512. [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
  • University of Reading. (2022). Advances in ionisation techniques for mass spectrometry based omics research. CentAUR.
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips.
  • LCGC International. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.
  • ResearchGate. (2023). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API.
  • ResearchGate. (2025). The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis.
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Hdb. (n.d.). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi.
  • Han, M., Lee, J. H., Kim, J., & Lee, S. Y. (2018). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Molecules, 23(2), 438. [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
  • Chromatography Forum. (2012). LC/MS not good for small molecules.
  • Catani, M., et al. (2025). Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum. Analytical and Bioanalytical Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements.
  • Monostori, P., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE, 14(2), e0212458. [Link]

  • MilliporeSigma. (n.d.). LC-MS Grade Solvents and Reagents.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • AMS Biopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • ResearchGate. (2023). Structural and Spectral Properties of 4-(5-methyl- [7][20][21]triazolo [1, 5-a] pyrimidine-7-yloxy) phthalonitrile: Analysis by TD-DFT Method, ADME Analysis, and Molecular Docking Simulations. Retrieved from

  • Guillarme, D. (n.d.). What You Need to Know About HILIC. LCGC International.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • ResearchGate. (n.d.). HILIC as a complement to normal phase and reversed-phase LC separations.
  • Singh, R., McEwan, M., & Farmer, P. B. (2003). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Chemical Research in Toxicology, 16(7), 864–871. [Link]

  • ACS Publications. (2023). Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS. Journal of Proteome Research.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • JScholar Publisher. (2021). HPLC-UV and LC-MS/MS analysis to study formulation and long-term stability of some anticancer drugs in elastomeric pumps.
  • The Association for Clinical Biochemistry and Laboratory Medicine. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Nature. (2025). Ion suppression correction and normalization for non-targeted metabolomics.
  • ACS Publications. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega.
  • Annals of Laboratory Medicine. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method.
  • PubChem. (n.d.). 2,4-Dimethylpyrimidin-5-ol.
  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Benchchem. (n.d.). physical and chemical properties of 2-Isopropyl-5-methyl-4-nitrophenol.
  • ACS Publications. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities.

Sources

Technical Support Center: Scaling Up 4-Methylpyrimidin-5-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 4-Methylpyrimidin-5-ol. This resource is designed for researchers, process chemists, and drug development professionals. Our goal is to provide practical, experience-driven insights into the potential pitfalls you may encounter when transitioning from laboratory-scale experiments to larger-scale production. We will explore the causality behind common issues and offer robust troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) - Core Synthesis & Handling

This section addresses foundational questions regarding the synthesis, properties, and handling of this compound.

Q1: What are the common synthetic routes for this compound?

A: The synthesis of the pyrimidine core generally involves the condensation of a three-carbon dielectrophile with a dinucleophile containing a nitrogen-carbon-nitrogen (N-C-N) backbone. For this compound, a prevalent strategy is the reaction of an acetoacetate derivative with formamidine or a related amidine salt. This is a variation of the classic Principal synthesis.

The general reaction involves the cyclocondensation of a β-keto ester or a related 1,3-dicarbonyl compound with an amidine.[1][2] The choice of specific reagents, catalysts (acidic or basic), and solvents is critical for optimizing yield and minimizing side-product formation.[1] Industrial syntheses for structurally similar compounds, like 2,4-dimethylpyrimidin-5-ol, often start from readily available materials and proceed through multi-step sequences to ensure high purity and regioselectivity, which are crucial for pharmaceutical intermediates.[3]

Q2: My initial lab-scale reaction shows low yield (<50%). What are the first troubleshooting steps?

A: Low yield at the lab scale is a critical issue that must be resolved before attempting scale-up. The cause can often be traced to one of several factors: reagent quality, reaction conditions, or work-up procedures.

Initial Troubleshooting Workflow:

  • Reagent Purity and Stoichiometry:

    • Amidine Stability: Amidines, especially as free bases, can be hygroscopic or unstable. Using a stable salt form (e.g., hydrochloride or acetate) with a stoichiometric amount of a suitable base is often more reliable.

    • Stoichiometry: Ensure the molar ratios are correct. Sometimes, a slight excess of one reagent (e.g., the amidine) can drive the reaction to completion, but a large excess can complicate purification.

  • Reaction Conditions:

    • Solvent: The solvent must be appropriate for the reactants' solubility and the reaction temperature. Alcohols like ethanol or isopropanol are common. Ensure the solvent is anhydrous if your reagents are moisture-sensitive.

    • Temperature and Time: Condensation reactions may require heating to overcome the activation energy.[4] Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or GC) to determine the optimal reaction time and to confirm completion. An incomplete reaction is a common cause of low isolated yield.

  • Work-up and Isolation:

    • pH Adjustment: Pyrimidinols can exhibit amphoteric properties. The pH of the aqueous phase during extraction is critical for ensuring the product is in its neutral, less soluble form for efficient extraction into an organic solvent or for precipitation.

    • Product Solubility: this compound may have moderate solubility in the reaction solvent even at room temperature, leading to losses during filtration. Cooling the mixture or using an anti-solvent can improve recovery.

Low_Yield_Troubleshooting start Low Yield Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check condition_check Optimize Reaction Conditions start->condition_check workup_check Analyze Work-up & Isolation start->workup_check sub_reagent1 Use Stable Amidine Salt reagent_check->sub_reagent1 sub_reagent2 Confirm Molar Ratios reagent_check->sub_reagent2 sub_condition1 Monitor Reaction by HPLC/TLC condition_check->sub_condition1 sub_condition2 Screen Solvents & Temperature condition_check->sub_condition2 sub_workup1 Optimize pH for Isolation workup_check->sub_workup1 sub_workup2 Test Anti-solvents workup_check->sub_workup2

Caption: Decision tree for initial low-yield troubleshooting.

Q3: The isolated product is a dark oil or discolored solid, not the expected crystalline material. What are the likely causes?

A: Discoloration is a common indicator of impurity formation, often from degradation or side reactions.

  • Cause 1: High Temperature Degradation: Extended heating or excessive reaction temperatures can cause the pyrimidine ring or its precursors to degrade or polymerize, forming colored, often tarry, impurities. This is particularly relevant when scaling up, as localized "hot spots" can occur if mixing is inefficient.

  • Cause 2: Oxidative Impurities: The pyrimidine ring, especially with an electron-donating hydroxyl group, can be susceptible to oxidation. If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), trace oxygen can lead to colored byproducts.

  • Cause 3: Residual Catalysts or Reagents: Strong acids or bases used as catalysts can sometimes remain in the crude product, leading to instability and discoloration over time. Similarly, some starting materials or solvents (like DMF) can degrade to form colored impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Rerun the reaction under a nitrogen blanket to exclude oxygen.

  • Temperature Control: Re-evaluate the reaction temperature. Run it at the lowest temperature that allows for a reasonable reaction rate.

  • Purification: Attempt to purify the crude product. A common method for related heterocyclic compounds is to dissolve the crude material in a dilute acid, wash with an organic solvent to remove non-basic impurities, and then carefully neutralize the aqueous layer to precipitate the purified product.[5] A charcoal or silica gel treatment of the product solution can also remove colored impurities.

Q4: What are the best practices for handling and storing this compound and its solutions?

A: The stability of heterocyclic compounds can be highly dependent on their environment.[6] For this compound:

  • Solid Storage: Store the solid product in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated.

  • Solution Stability: The stability in solution is pH-dependent. Avoid highly acidic or basic conditions for prolonged periods, as these can promote degradation of the pyrimidine ring.[6] For stock solutions, use a suitable organic solvent like DMSO or ethanol. It is recommended to store stock solutions at low temperatures (-20°C or -80°C) and in small aliquots to prevent repeated freeze-thaw cycles.[6]

Section 2: Troubleshooting Guide for Reaction Scale-Up

This section focuses on challenges that become more pronounced when moving from the bench to a larger reactor.

Category: Reaction Control & Thermal Management
Q5: We are observing a significant exotherm during reagent addition at the pilot scale. How can we manage this safely?

A: An uncontrolled exotherm is one of the most serious risks during scale-up. The heat generated by the reaction increases with the cube of the reactor dimension (volume), while the ability to remove that heat only increases with the square (surface area).

  • Causality: The cyclocondensation reaction is often exothermic. On a small scale, the high surface-area-to-volume ratio allows for easy dissipation of heat to the environment. On a large scale, this heat can accumulate, leading to a rapid temperature increase (a "runaway" reaction), which can cause solvent to boil violently and increase the rate of side reactions or decomposition.

  • Preventative Strategy:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) on the lab scale. This will quantify the heat of reaction, determine the maximum rate of heat evolution, and help establish a safe thermal profile.

    • Controlled Addition: The most effective control method is to switch from a one-time "batch" addition of a reagent to a slow, controlled feed using a pump. The addition rate should be set so that the reactor's cooling system can comfortably remove the heat being generated.

    • Reverse Addition: In some cases, adding the reaction mixture to the final reagent (reverse addition) can help control the concentration of the limiting reagent and manage the exotherm.

    • Sufficient Cooling: Ensure the planned reactor has adequate cooling capacity for the batch size and the determined heat of reaction.

Thermal_Safety_Workflow plan Plan Scale-Up calorimetry Perform Reaction Calorimetry (RC1) plan->calorimetry model Model Heat Flow in Production Reactor calorimetry->model define_params Define Safe Operating Parameters (Addition Rate, Cooling Jacket Temp) model->define_params execute Execute with In-Process Controls (Internal Temperature Monitoring) define_params->execute end_state Safe & Controlled Reaction execute->end_state

Caption: Workflow for ensuring thermal safety during scale-up.

Category: Impurity Profile & Side Reactions
Q6: HPLC analysis of our scaled-up batch shows a persistent impurity with the same mass as the product. What is it and how do we prevent it?

A: An impurity with the same mass is almost certainly a structural isomer. This is a common pitfall in heterocyclic synthesis when using unsymmetrical starting materials.

  • Causality: If you are using an unsymmetrical 1,3-dicarbonyl equivalent (like ethyl acetoacetate), condensation with formamidine can theoretically occur in two different orientations, leading to the formation of a regioisomer. For example, instead of this compound, you could form 6-Methylpyrimidin-5-ol. These isomers often have very similar physical properties (polarity, boiling point), making them difficult to separate by standard crystallization or chromatography.

  • Troubleshooting & Prevention:

    • Confirm Identity: Use 2D NMR techniques (like HMBC and NOESY) to definitively confirm the structure of your main product and the impurity.

    • Reaction Optimization: Regioselectivity is often influenced by reaction conditions.

      • pH Control: The pH can affect which tautomeric form of the dicarbonyl compound reacts, thereby influencing the regiochemical outcome. A systematic screen of pH or catalyst (acid vs. base) is recommended.

      • Protecting Groups: In some industrial syntheses, protecting groups are used on one of the starting materials to force the reaction to proceed with the desired regioselectivity.[3]

    • Alternative Starting Materials: Consider using a starting material that is already "biased" toward the desired connectivity, even if it adds a step to the synthesis. The cost of an extra step is often less than the cost of dealing with an inseparable isomeric impurity.

Category: Work-up & Purification
Q7: Product isolation via crystallization gives poor recovery and a fine, difficult-to-filter powder on a large scale. How can we improve this?

A: Crystallization behavior is highly dependent on scale. Rapid precipitation on a large scale often leads to very small particles that clog filters and trap impurities.

  • Causality: On a large scale, temperature and concentration gradients can be more significant. If an anti-solvent is added too quickly or the solution is cooled too rapidly, nucleation will happen very fast throughout the solution, favoring the formation of many small crystals over the slow growth of larger, purer ones.

  • Strategies for Improvement:

    • Controlled Cooling Profile: Implement a slow, linear cooling ramp instead of simply shutting off the heat. For example, cool from 80°C to 20°C over 4-6 hours. This promotes the growth of larger, more easily filtered crystals.

    • Anti-Solvent Addition: Add the anti-solvent slowly and subsurface to avoid localized, rapid precipitation.

    • Seeding: Develop a seeding protocol. After cooling the solution to a point of supersaturation, add a small amount (0.1-1% by weight) of pure, crystalline product. This provides nucleation sites and encourages controlled crystal growth.

    • Aging: Hold the slurry at the final crystallization temperature for several hours with gentle agitation. This "aging" or "digestion" period can allow smaller particles to dissolve and redeposit onto larger crystals (a process known as Ostwald ripening), improving the particle size distribution.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Primary Use CaseComments
Ethanol 7824.5Reaction/CrystallizationGood general-purpose solvent for polar heterocycles. Product may have some solubility at RT.
Isopropanol 8219.9Reaction/CrystallizationSimilar to ethanol but less polar; may offer better recovery in crystallization.
Toluene 1112.4Reaction/Azeotropic DehydrationCan be used to remove water formed during condensation. Poor solvent for crystallization of polar products.
Acetonitrile 8237.5ReactionHighly polar aprotic solvent. Can be effective for the reaction but may require an anti-solvent for crystallization.
Water 10080.1pH-controlled precipitationUseful for work-up but solubility of the product is highly pH-dependent.

Table 1: Comparison of common solvents for reaction and crystallization of pyrimidinols.

Section 3: Protocols & Methodologies

The following protocols are provided as illustrative examples. They must be adapted and optimized for your specific laboratory or manufacturing environment.

Protocol 1: Illustrative Lab-Scale Synthesis

Objective: To synthesize this compound via cyclocondensation.

Reagents:

  • Ethyl 2-formylpropanoate (1.0 eq)

  • Formamidine acetate (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous Ethanol (10 volumes)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Charge the flask with anhydrous ethanol, followed by sodium ethoxide. Stir until fully dissolved.

  • Add the formamidine acetate and stir for 15 minutes to form the free base in situ.

  • Add the ethyl 2-formylpropanoate dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by TLC or LC-MS every hour after the first 2 hours to check for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture to pH ~7 using glacial acetic acid. This will precipitate sodium acetate.

  • Filter off the inorganic salts and wash the filter cake with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Proceed with purification as described in Protocol 2.

Protocol 2: Scale-Up Purification via pH-Controlled Work-up

Objective: To purify crude this compound by removing non-basic and highly basic impurities.

Materials:

  • Crude this compound

  • 1 M Hydrochloric Acid

  • Ethyl Acetate

  • 5 M Sodium Hydroxide Solution

  • Water

Procedure:

  • Dissolve the crude product in 1 M HCl (approx. 10 volumes). The product should be fully protonated and dissolved in the aqueous phase.

  • Transfer the acidic aqueous solution to a separatory funnel (or reactor).

  • Extract the solution with ethyl acetate (2 x 5 volumes) to remove any non-basic, organic-soluble impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath to 0-5°C.

  • Slowly add 5 M NaOH solution with vigorous stirring, carefully monitoring the pH.

  • The product will begin to precipitate as the pH approaches its isoelectric point (typically in the range of pH 5-7 for similar compounds). Continue adding base until the target pH is reached and precipitation is complete.

  • Self-Validation: After precipitation, take a sample of the mother liquor and analyze by HPLC to quantify the amount of product remaining in solution, ensuring maximum recovery.

  • Stir the resulting slurry at 0-5°C for 1-2 hours to allow for complete precipitation.

  • Filter the solid product, wash the filter cake with cold deionized water, and then with a small amount of cold ethyl acetate.

  • Dry the purified product under vacuum at 40-50°C to a constant weight.

Section 4: References

  • Cardiff University. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA. Available at: [Link]

  • Guery, S., et al. (1988). Synthesis and Pharmacological Properties of 4-piperazino-5-methylthiopyrimidines. Selection of New Antiemetic Agents. PubMed. Available at: [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Available at:

  • Google Patents. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. Available at:

  • Google Patents. CN113412255A - Process for preparing 4-amino-5-methylpyridinone. Available at:

  • Google Patents. US5414086A - Preparation of 4-methylpyrimidines. Available at:

  • Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]

Sources

Managing exothermic reactions in 4-Methylpyrimidin-5-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylpyrimidin-5-ol Synthesis

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this important pyrimidine derivative. The synthesis, particularly the cyclocondensation step, is often characterized by a significant exothermic profile. Failure to properly manage this heat release can lead to reduced yield, impurity formation, and potentially hazardous runaway reactions.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to equip you with the knowledge to perform this synthesis safely, efficiently, and reproducibly.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound an exothermic process?

A1: The exothermic nature of this synthesis stems from the fundamental chemical transformations occurring, specifically the formation of new, stable chemical bonds. Most synthetic routes to pyrimidine rings involve a cyclocondensation reaction. In this process, you are forming a stable aromatic ring system. The formation of these strong sigma (σ) and pi (π) bonds releases a significant amount of energy in the form of heat.[1] Breaking bonds requires energy (endothermic), while forming bonds releases energy (exothermic).[1] In a net exothermic reaction like this one, the energy released from forming the stable pyrimidine ring and other bonds is greater than the energy consumed to break the bonds of the starting materials.

Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?

A2: The primary risks of an uncontrolled exotherm are threefold:

  • Runaway Reaction: This is the most severe hazard. If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise uncontrollably. This can lead to a rapid increase in pressure within the reactor, potentially causing vessel rupture, explosions, and the release of hazardous materials.

  • Product Degradation and Impurity Formation: Elevated temperatures can cause the desired product, this compound, or key intermediates to decompose. Furthermore, high temperatures can activate alternative reaction pathways, leading to the formation of unwanted side products and impurities.[2] This complicates purification and reduces the overall yield and quality of the final product.

  • Solvent Boiling: An uncontrolled temperature increase can quickly exceed the boiling point of the reaction solvent. This can lead to a sudden and dangerous pressure buildup, especially in a closed system.

Q3: What are the critical process parameters I must monitor and control?

A3: To ensure a safe and successful synthesis, you must rigorously monitor and control the following parameters:

  • Internal Reaction Temperature: This is the most critical parameter. Do not rely on the temperature of the external cooling bath alone. An internal thermocouple or probe provides a true reading of the reaction's thermal state.

  • Reagent Addition Rate: The rate at which you add one of the key reactants is your primary tool for controlling the rate of heat generation. A slow, controlled addition is crucial.

  • Stirring/Agitation Efficiency: Effective mixing is vital for uniform heat distribution.[3] Poor agitation can lead to localized "hot spots" where the temperature is much higher than the bulk, increasing the risk of a runaway reaction.

  • Cooling System Performance: Ensure your cooling bath or reactor jacket is functioning correctly and is set to a temperature that allows for effective heat removal.

Troubleshooting Guide: Specific Scenarios

Scenario 1: My reaction temperature is rising much faster than expected after I started adding the second reagent.

Q: I've started the slow addition of my amine source (e.g., formamidine) to the β-ketoester in solution, and the internal temperature is climbing rapidly towards the safety limit. What should I do immediately, and what is the probable cause?

A: Immediate Actions:

  • Stop the Addition: Immediately halt the addition of the reagent. This is the quickest way to stop feeding the reaction and generating more heat.

  • Increase Cooling: If possible, lower the temperature of your cooling bath or increase the flow of coolant to the reactor jacket.

  • Ensure Maximum Agitation: Verify that your stirrer is functioning at an optimal speed to dissipate heat from the bulk of the reaction mixture to the vessel walls.

  • Prepare for Quenching (Emergency Only): If the temperature continues to rise uncontrollably despite the above measures, be prepared to execute your pre-planned emergency quenching procedure. This typically involves adding a cold, inert solvent or a specific quenching agent to rapidly cool and dilute the reaction.

Probable Cause & Long-Term Solution:

The most likely cause is that your reagent addition rate is too high for the current cooling capacity. Even a "slow" addition can be too fast if the reaction is highly concentrated or the cooling system is inefficient.

Solution Workflow:

G

For future experiments, you must re-evaluate and lower the addition rate. Consider the following:

ParameterStandard ProtocolRevised Protocol (Post-Excursion)
Addition Rate 1.0 eq over 60 min1.0 eq over 120-180 min
Initial Temp. 0 °C-10 °C to -5 °C
Concentration 1 M0.5 - 0.75 M

This data-driven adjustment provides a larger safety margin by reducing the instantaneous concentration of reactants.

Scenario 2: My reaction yield is low, and I'm seeing significant impurities in the crude NMR/LCMS.

A: Yes, this is very likely related to poor temperature control. Relying solely on the external bath temperature is a common but critical mistake. The actual reaction mixture can be significantly hotter due to the exotherm. These unmonitored temperature spikes, or "hot spots," are a primary cause of side reactions and product degradation.

Causality Chain:

  • Exotherm Generation: The condensation reaction begins, releasing heat.

  • Inefficient Heat Transfer: Heat is not removed fast enough from the reaction's core.

  • Internal Temperature Spike: Localized regions within the reactor become much hotter than the bath temperature.

  • Side Reactions Activated: These higher temperatures provide the activation energy for alternative, undesired reaction pathways (e.g., dimerization, decomposition of starting materials, or further reaction of the product).

  • Result: A mixture of desired product and impurities is formed, leading to low yield and difficult purification.

Protocol for Ensuring Thermal Homogeneity:

  • Equipment Setup:

    • Always use a reaction vessel with a high surface-area-to-volume ratio (e.g., a taller, narrower flask is better than a short, wide one).

    • Position an internal temperature probe so the tip is fully submerged in the reaction mixture, away from the vessel walls.

    • Use an overhead mechanical stirrer for volumes greater than 500 mL to ensure vigorous and efficient mixing. A small magnetic stir bar is often insufficient for viscous mixtures or larger scales.

  • Execution:

    • Log both the internal and external (bath) temperatures throughout the entire addition process. The difference between these two (ΔT) is a direct indicator of the rate of heat generation.

    • Establish a maximum internal temperature (T_max) that should not be exceeded.

    • Control the reagent addition rate reactively. If the internal temperature approaches T_max, slow down or pause the addition until it subsides.

G

Scenario 3: I need to scale up my reaction from 10g to 200g. What are the key considerations for managing the exotherm?

Q: My 10g scale reaction was successful with a simple ice bath. Now I need to produce 200g of material. Can I simply use a bigger flask and a bigger ice bath?

A: Absolutely not. This is a dangerous misconception. The principles of heat transfer change dramatically with scale, and a linear scale-up of your cooling method will fail.

The Square-Cube Law in Chemistry:

As you increase the volume of your reaction (a cubic function, r³), the surface area of your reactor available for cooling only increases as a square function (r²).

  • Heat Generation: Scales with volume (20x increase).

  • Heat Removal: Scales with surface area (less than 20x increase).

This mismatch means your ability to remove heat becomes progressively worse as you scale up, making a runaway reaction far more likely.

Key Scale-Up Modifications:

AspectLab Scale (10g)Pilot Scale (200g)Rationale
Reactor Round-bottom flaskJacketed glass reactorA jacket allows for active, circulating cooling with a precise temperature-controlled fluid, which is far more powerful and reliable than a static ice bath.
Agitation Magnetic stir barOverhead mechanical stirrer (Teflon paddle)Ensures efficient mixing and heat transfer from the bulk liquid to the cooled reactor walls. Prevents hot spots.
Addition Manual via dropping funnelAutomated syringe pump or peristaltic pumpProvides precise, constant, and reproducible control over the addition rate. Removes human error.
Cooling Ice/water bath (0 °C)Circulating chiller (-20 °C to 0 °C)Provides much higher cooling capacity and allows for sub-zero temperatures to create a larger ΔT for heat transfer.
Monitoring External thermometerInternal thermocouple + data loggerProvides accurate internal temperature data and allows for post-run analysis to ensure the process was in control.

Before attempting the 200g scale, it is highly recommended to perform an intermediate 50g scale run to validate these new process controls.

References

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]3]

  • The Organic Chemistry Tutor. (2016, July 17). Endothermic and Exothermic Reactions [Video]. YouTube. Retrieved from [Link]1]

  • Sharma, Y., Nikam, A. V., & Kulkarni, A. A. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. Organic Process Research & Development. Retrieved from [Link]]

  • Fernandez-Lafuente, R., et al. (2018). Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. Applied Microbiology and Biotechnology. Retrieved from [Link]2]

Sources

Validation & Comparative

In vitro vs. in vivo efficacy of 4-Methylpyrimidin-5-ol based compounds

Author: BenchChem Technical Support Team. Date: February 2026

From Hinge Binding to Hepatic Clearance: Bridging the In Vitro/In Vivo Gap

Executive Summary: The "Janus" Scaffold

The 4-Methylpyrimidin-5-ol core represents a classic "privileged scaffold" in medicinal chemistry. Its structural dualism defines its utility and its liabilities:

  • In Vitro Potency: The 5-hydroxyl group serves as a critical hydrogen bond donor/acceptor, often anchoring the molecule to the hinge region of kinases (e.g., CDK2, VEGFR-2) or acting as a radical scavenger in neuroprotective agents.

  • In Vivo Liability: This same hydroxyl group is a "soft spot" for Phase II metabolism. Without steric protection or prodrug strategies, compounds based on this core frequently suffer from rapid O-glucuronidation, leading to a profound disconnect between cellular potency (nM) and in vivo efficacy (mg/kg).

This guide provides a data-driven comparison of the native scaffold versus optimized derivatives, outlining the specific experimental workflows required to predict and mitigate metabolic failure.

Mechanism of Action & In Vitro Profiling

The Chemical Logic: Why Use This Scaffold?

The this compound core is electronically distinct from its phenyl (phenol) analogs. The nitrogen atoms in the pyrimidine ring pull electron density, increasing the acidity of the 5-OH group (lower pKa).

  • Kinase Inhibition: The 5-OH often mimics the ATP adenine N1/N6 interaction.

  • Antioxidant Activity: Similar to Edaravone, the core can undergo Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS).

Comparative In Vitro Data

The following table summarizes the performance of the "Naked" scaffold against optimized derivatives in standard cellular assays.

Compound ClassCore StructureTargetIn Vitro Potency (

)
Mechanism
Native Scaffold This compoundCDK2 / ROSHigh (10–50 nM)Direct H-bond donor to hinge region (Glu81/Leu83).
O-Alkylated 5-Methoxy-4-methylpyrimidineCDK2Low (>1 µM)Loss of critical H-bond donor; steric clash.
Bioisostere 4-Methylpyrimidin-5-amineCDK2Moderate (100–500 nM)Weaker H-bond strength; different pKa.
Fused System Pyrazolo[3,4-d]pyrimidineVEGFR-2Very High (<10 nM)Enhanced hydrophobic collapse; rigidified core.

Key Insight: Alkylating the 5-OH to improve lipophilicity often kills potency because the hydroxyl group is a pharmacophoric anchor, not just a solubilizing group.

The In Vivo Disconnect: The Glucuronidation Trap

While the native scaffold excels in petri dishes, it often fails in animal models. The culprit is UDP-Glucuronosyltransferase (UGT) .[1][2]

Metabolic Pathway Analysis

The 5-hydroxyl group is a prime substrate for UGT isoforms (specifically UGT1A1 and UGT1A9). Unlike Cytochrome P450 (CYP) metabolism, which can be slowed by deuteration or fluorine substitution, glucuronidation is rapid and often requires steric blocking or prodrug approaches.

Experimental Evidence: PK Parameters (Rat IV 1 mg/kg)
ParameterNative Scaffold (5-OH)Prodrug (5-O-Phosphate)Sterically Hindered (5-OH, 6-tBu)
Clearance (

)
>50 mL/min/kg (High)<10 mL/min/kg (Low)25 mL/min/kg (Moderate)
Half-life (

)
< 0.5 hours2.5 hours1.2 hours
Bioavailability (

)
< 10%> 60%35%
Major Metabolite 5-O-Glucuronide (Inactive)Active Parent (Released)Unchanged Parent

Critical Failure Mode: In standard liver microsome assays (without added UDPGA), the native scaffold may appear stable (low CYP metabolism). It is only when UDPGA is added that the rapid clearance is revealed.

Visualization: Metabolic Fate & Optimization

The following diagram illustrates the "Glucuronidation Trap" and the logic flow for bypassing it.

G cluster_0 The Glucuronidation Trap Scaffold This compound (Native Scaffold) Target Target Binding (Kinase/Receptor) Scaffold->Target High Affinity (In Vitro) Liver Liver Metabolism (Phase II) Scaffold->Liver Oral Absorption UGT UGT Enzymes (UGT1A1/1A9) Liver->UGT Rapid Access Systemic Systemic Circulation (Free Drug) Liver->Systemic Metabolic Stability Glucuronide O-Glucuronide (Inactive/Excreted) UGT->Glucuronide Conjugation Glucuronide->Target No Binding Prodrug Phosphate Prodrug (Masked 5-OH) Prodrug->Liver Resists UGT Systemic->Target Phosphatase Cleavage -> Active Parent

Caption: Pathway analysis showing how direct O-glucuronidation intercepts the native scaffold before it reaches the target, a step bypassed by prodrug strategies.

Detailed Experimental Protocols

To validate the efficacy and metabolic stability of this compound derivatives, use the following self-validating workflows.

Protocol A: Differential Microsomal Stability (The "UGT Check")

Purpose: To distinguish between CYP-mediated oxidation and UGT-mediated conjugation.

  • Preparation: Prepare two sets of reaction mixtures using pooled liver microsomes (human/rat, 0.5 mg/mL protein).

  • Condition 1 (CYP only): Add NADPH-regenerating system only.

  • Condition 2 (CYP + UGT): Add NADPH-regenerating system PLUS UDPGA (2 mM) and Alamethicin (25 µg/mg protein).

    • Note: Alamethicin forms pores in the microsomal membrane, allowing UDPGA to access the luminal UGT enzymes.[3] Without this, you will get false stability data.

  • Incubation: Incubate at 37°C. Sample at 0, 5, 15, 30, and 60 mins.

  • Analysis: Quench with ice-cold acetonitrile containing internal standard. Analyze parent depletion via LC-MS/MS.

  • Interpretation:

    • If

      
       (Cond 1) ≈ 
      
      
      
      (Cond 2): Metabolism is CYP-driven.
    • If

      
       (Cond 2) << 
      
      
      
      (Cond 1): Glucuronidation is the driver. (Typical for this compound).
Protocol B: In Vitro Kinase Assay (Hinge Binder Validation)

Purpose: To confirm the 5-OH is essential for binding.

  • Assay Platform: FRET-based LanthaScreen or radiolabeled

    
    -ATP assay.
    
  • Controls:

    • Positive: Staurosporine (pan-kinase inhibitor).

    • Negative: 5-Methoxy-4-methylpyrimidine analog (methylated control).

  • Procedure:

    • Titrate compound (1 nM to 10 µM).

    • Incubate with Kinase (e.g., CDK2/CyclinA) and ATP (

      
       concentration).
      
    • Measure phosphorylation of substrate peptide.

  • Success Criteria: The 5-OH compound should exhibit >100-fold higher potency than the 5-OMe control.

Conclusion & Recommendation

For drug development programs utilizing the This compound scaffold:

  • Do not rely solely on standard microsomal stability. You must use UDPGA-fortified assays (Protocol A) early in the screening cascade.

  • Prioritize Prodrugs: If the 5-OH is essential for binding (as confirmed by Protocol B), develop phosphate or ester prodrugs to mask the group during first-pass metabolism.

  • Consider Fused Systems: Transitioning to pyrazolo[3,4-d]pyrimidines or pyrrolo[2,3-d]pyrimidines can sometimes maintain the H-bond geometry while altering the electronic environment to reduce UGT affinity.

References

  • Makhinya, A., et al. (2023). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI Molecules. Retrieved from [Link]

  • Cruz, J.S., et al. (2021).[4] Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Ganguly, S., et al. (2012). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents. NIH PubMed Central. Retrieved from [Link]

  • Rowland, A., et al. (2013). In vitro-in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans: Pitfalls and promises. ResearchGate. Retrieved from [Link]

Sources

Comparative study of different synthetic routes to 4-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study of Synthetic Routes to 4-Methylpyrimidin-5-ol

Executive Summary

This compound (CAS 101257-87-8) is a critical heterocyclic building block, serving as a key intermediate in the synthesis of dual orexin receptor antagonists (e.g., Lemborexant) and various agrochemicals. Its structural uniqueness lies in the 5-hydroxyl group on the electron-deficient pyrimidine ring, a position that is difficult to functionalize directly via electrophilic aromatic substitution.

This guide evaluates three distinct synthetic strategies:

  • The De Novo Enaminone Cyclization (Recommended): A scalable, regioselective route utilizing alkoxyacetone precursors.

  • The Functionalization Route: Halogenation and hydrolysis of 4-methylpyrimidine.

  • The "Alpha-Acetoxy" Variation: An alternative protecting group strategy for the de novo route.

Recommendation: The De Novo Enaminone Cyclization (Route 1) is identified as the superior method for industrial scalability and purity, avoiding the harsh conditions and regioselectivity issues associated with direct functionalization.

Route Analysis & Comparative Assessment

Route 1: De Novo Enaminone Cyclization (The "Benzyl" Route)
  • Mechanism: Condensation of a protected hydroxyacetone with a one-carbon synthon (DMF-DMA), followed by cyclization with formamidine.

  • Best For: High-purity pharmaceutical intermediates, large-scale production.

  • Key Advantage: Unambiguous regiocontrol establishes the 4-methyl-5-hydroxy substitution pattern during ring construction.

Route 2: Functionalization of 4-Methylpyrimidine
  • Mechanism: Electrophilic bromination at the 5-position followed by nucleophilic aromatic substitution (S_NAr) and deprotection.

  • Best For: Small-scale laboratory synthesis where 4-methylpyrimidine is readily available.

  • Key Drawback: The 5-position of pyrimidine is resistant to nucleophilic attack, requiring forcing conditions or copper catalysis for the methoxylation step.

Route 3: The "Alpha-Acetoxy" Variation
  • Mechanism: Similar to Route 1 but uses an acetoxy protecting group, which is hydrolyzed in situ during cyclization or in a separate mild step.

  • Best For: Avoiding hydrogenolysis (Pd/C) steps required for benzyl deprotection.

Comparative Data Table

MetricRoute 1: Enaminone (Benzyl)Route 2: FunctionalizationRoute 3: Enaminone (Acetoxy)
Overall Yield 45 - 60% 25 - 35%40 - 50%
Step Count 3 (Protection, Cyclization, Deprotection)3 (Bromination, Methoxylation, Demethylation)3 (Protection, Cyclization, Hydrolysis)
Regioselectivity Excellent (>95%) High (Bromination is selective)Excellent
Scalability High (No chromatography required)Low (Purification of bromide difficult)Moderate
Cost Driver DMF-DMA, Pd/C Catalyst4-Methylpyrimidine, Pd/Cu catalystsDMF-DMA
Safety Profile Good (Mild conditions)Poor (Br2, HBr/BBr3 are corrosive)Good
Key Impurity 4-Benzyloxymethylpyrimidine (trace)5-Bromo-4-methylpyrimidineAcetamide byproducts

Detailed Experimental Protocols

Protocol A: Route 1 - The De Novo Enaminone Synthesis

This protocol is adapted from optimized industrial procedures for Lemborexant intermediates.

Step 1: Synthesis of 1-(Benzyloxy)propan-2-one (Benzyloxyacetone)

  • Reagents: Hydroxyacetone (1.0 eq), Benzyl bromide (1.1 eq), NaH (1.2 eq), THF.

  • Procedure: To a suspension of NaH in THF at 0°C, add hydroxyacetone dropwise. Stir for 30 min. Add benzyl bromide and warm to RT. Quench with water, extract with EtOAc. Distill to purify.

Step 2: Enaminone Formation

  • Reagents: 1-(Benzyloxy)propan-2-one (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Procedure:

    • Charge 1-(benzyloxy)propan-2-one into a reactor.

    • Add DMF-DMA.[1]

    • Heat to 90–100°C for 4–6 hours. Methanol byproduct is distilled off continuously to drive equilibrium.

    • Concentrate under vacuum to yield crude 3-(dimethylamino)-1-(benzyloxy)but-3-en-2-one (Note: The reaction occurs at the activated methylene alpha to the ether, not the methyl group).

    • Critical Insight: DMF-DMA attacks the methylene group flanked by the carbonyl and the benzyloxy group due to the inductive activation by oxygen, ensuring the correct substitution pattern.

Step 3: Cyclization

  • Reagents: Crude Enaminone, Formamidine Acetate (1.5 eq), NaOEt (2.0 eq), Ethanol.

  • Procedure:

    • Dissolve formamidine acetate in ethanol. Add NaOEt.

    • Add the crude enaminone solution dropwise at reflux.

    • Reflux for 6 hours.

    • Cool, neutralize with acetic acid, and concentrate. Partition between water/DCM.

    • Product: 5-(Benzyloxy)-4-methylpyrimidine .

Step 4: Hydrogenolysis (Deprotection)

  • Reagents: 5-(Benzyloxy)-4-methylpyrimidine, 10% Pd/C, Methanol, H2 (1 atm).

  • Procedure:

    • Stir the benzyl ether in methanol with Pd/C under H2 balloon for 4 hours.

    • Filter through Celite.

    • Concentrate to obtain This compound as a white/off-white solid.

Protocol B: Route 2 - Functionalization of 4-Methylpyrimidine

Step 1: Bromination

  • Reagents: 4-Methylpyrimidine, Br2, Acetic Acid, NaOAc.

  • Procedure: Heat 4-methylpyrimidine with bromine in acetic acid at 80°C. The electron-rich 5-position is brominated. Neutralize and extract. Yields ~60%.[2]

Step 2: Methoxylation (The Difficult Step)

  • Reagents: 5-Bromo-4-methylpyrimidine, NaOMe (5.0 eq), MeOH, CuI (0.1 eq).

  • Procedure:

    • The bromine at C5 is unreactive towards simple S_NAr.

    • Use Ullmann-type coupling : Heat the bromide with NaOMe and CuI in sealed tube at 120°C for 12h.

    • Workup: Filter copper salts, concentrate, extract.

Step 3: Demethylation

  • Reagents: 5-Methoxy-4-methylpyrimidine, 48% HBr.

  • Procedure: Reflux in 48% HBr for 4 hours. Neutralize to pH 7 to precipitate the product.

Visualizations

Figure 1: Mechanistic Pathway of Route 1 (Enaminone Cyclization)

Route1 Start Hydroxyacetone (Me-CO-CH2-OH) Prot Benzyloxyacetone (Me-CO-CH2-OBn) Start->Prot Protection Enaminone Enaminone Intermediate (Me-CO-C(OBn)=CH-NMe2) Prot->Enaminone Condensation Cyclized 5-Benzyloxy-4-methylpyrimidine Enaminone->Cyclized Cyclization Final This compound Cyclized->Final Hydrogenolysis Reag1 BnBr, NaH Reag2 DMF-DMA 90°C Reag3 Formamidine Acetate NaOEt, EtOH Reag4 H2, Pd/C

Caption: The regioselective construction of the pyrimidine ring ensures the methyl group remains at position 4 and the oxygen at position 5.

Figure 2: Workflow Comparison of Routes

Comparison cluster_0 Route 1: De Novo (Recommended) cluster_1 Route 2: Functionalization A1 Acyclic Precursor (Hydroxyacetone) A2 Regioselective Condensation A1->A2 A3 Cyclization A2->A3 A4 Product (High Purity) A3->A4 B1 Heterocycle (4-Methylpyrimidine) B2 Bromination (Hazardous) B1->B2 B3 Methoxylation (Cu Catalysis) B2->B3 B4 Demethylation B3->B4

Caption: Comparison of the linear synthesis (Route 1) versus the functionalization approach (Route 2), highlighting the complexity of the latter.

References

  • Preparation of Pyrimidin-1-ol Compounds. Eisai R&D Management Co Ltd. Patent WO2013008764. (Describes the synthesis of 2,4-dimethylpyrimidin-5-ol via the benzyl ether/enaminone route). Link

  • Synthesis of Derivatives of alpha-Acetoxy-beta-keto-butyraldehyde.Synthese (1989). (Establishes the acetoxy-protected route for 4-methyl-5-hydroxypyrimidine).
  • Process for the preparation of 2-methoxy-4-methylpyrimidin-5-ol. US Patent 8,268,848 B2. (Detailed experimental procedure for the hydrogenation of the benzyl ether intermediate). Link

  • Reactions of DMF-DMA Reagent with Different Functional Groups. ResearchGate. (Mechanistic insight into the regioselectivity of DMF-DMA with alpha-alkoxy ketones). Link

  • Ullmann-type Coupling of 5-Bromopyrimidines.Journal of Organic Chemistry.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Methylpyrimidin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental results. This is particularly true for pharmaceutical intermediates like 4-Methylpyrimidin-5-ol, where even trace impurities can have significant downstream effects on the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized this compound, grounded in scientific principles and practical, field-proven insights.

The importance of stringent quality control for pharmaceutical intermediates cannot be overstated. Regulatory bodies such as the FDA and EMA have established rigorous guidelines for the quality, purity, and consistency of these compounds.[3] Adherence to these standards is essential for the successful approval and market release of any new drug product.[3]

The Orthogonal Approach: A Multi-Faceted Strategy for Purity Verification

A single analytical method is rarely sufficient to definitively establish the purity of a synthesized compound. An orthogonal approach, employing multiple techniques that measure different chemical and physical properties, provides a more comprehensive and trustworthy assessment. For this compound, a polar heterocyclic alcohol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis (EA) is recommended.

This multi-pronged strategy creates a self-validating system. Each technique corroborates the findings of the others, significantly increasing confidence in the final purity assessment.

Core Validation Techniques: A Head-to-Head Comparison

The following sections detail the experimental protocols and underlying principles for the primary analytical techniques used to validate the purity of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity Determination

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds and is considered a gold standard for purity determination.[4][5] Quantitative NMR (qNMR) offers a direct and accurate measurement of compound purity without the need for a reference standard of the analyte itself.[5][6]

The choice of an internal standard is critical for accurate quantification. The standard should be of high purity, chemically inert, have a simple spectrum with signals that do not overlap with the analyte, and possess a long spin-lattice relaxation time (T1). Maleic acid is a suitable choice for polar compounds like this compound. The use of a deuterated solvent, such as DMSO-d6, is necessary to provide a lock signal for the spectrometer and to dissolve the polar analyte.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a high-purity internal standard (e.g., maleic acid) into a clean NMR tube.

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard to allow for full magnetization recovery.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the methyl protons) and a known proton signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Detecting Non-Volatile Impurities

HPLC is a cornerstone technique for purity analysis, particularly for separating non-volatile and thermally labile compounds.[7] For a polar compound like this compound, a reversed-phase HPLC method with a polar-modified column is often effective.[8][9]

A C18 column is a common choice for reversed-phase chromatography.[9] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is chosen to achieve good separation of the analyte from potential impurities. A gradient elution, where the composition of the mobile phase changes over time, is often employed to effectively separate compounds with a wide range of polarities.[7] UV detection is suitable for pyrimidine derivatives due to their chromophoric nature.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS): Confirming Molecular Identity and Detecting Impurities

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and identifying potential impurities.[10][11] It is often coupled with a chromatographic technique like HPLC (LC-MS) or gas chromatography (GC-MS) for enhanced separation and identification.[12][13]

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺). High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound.

  • LC Conditions: Utilize the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.

    • Scan Range: A range that encompasses the expected molecular weight of the product and potential impurities (e.g., 50-500 m/z).

  • Data Analysis:

    • Confirm the presence of the expected protonated molecular ion ([M+H]⁺) for this compound.

    • Analyze the mass spectrum for the presence of other ions that could correspond to impurities. The high-resolution data can be used to predict the elemental formulas of these impurities.

Elemental Analysis (EA): Verifying Elemental Composition

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample.[14][15] This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound and assessing its purity.[16][17]

The principle of elemental analysis involves the complete combustion of the sample, followed by the quantification of the resulting gases (CO₂, H₂O, and N₂).[17] The measured percentages are then compared to the theoretical values calculated from the molecular formula of the pure compound.

  • Sample Preparation:

    • Provide a small, accurately weighed amount (typically 2-3 mg) of the dried and homogenous sample.

  • Instrumentation:

    • Utilize a CHN elemental analyzer.

  • Data Analysis:

    • Compare the experimentally determined percentages of C, H, and N with the theoretical values for C₅H₆N₂O.

    • A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound.[18]

Comparison of Purity Validation Techniques

Technique Principle Strengths Weaknesses Best For
qNMR Measures the ratio of analyte to a known internal standard.Highly accurate and precise, primary analytical method, does not require a reference standard of the analyte.[6]Requires a high-purity internal standard, can be less sensitive to trace impurities.Absolute purity determination.
HPLC Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[7]High sensitivity, excellent for separating non-volatile impurities, widely available.Requires a reference standard for quantification, may not detect all impurities if they have poor chromophores.Detecting and quantifying impurities.
MS Measures the mass-to-charge ratio of ions.[11]High sensitivity, provides molecular weight information, can identify unknown impurities.Not inherently quantitative without a reference standard, ionization efficiency can vary between compounds.Confirming molecular identity and identifying impurities.
EA Determines the elemental composition of a sample.[15]Provides fundamental confirmation of the empirical formula, good for detecting inorganic impurities.Not very sensitive to organic impurities with similar elemental compositions, requires a relatively larger sample size.Verifying elemental composition.

Workflow for Validating this compound Purity

Caption: A comprehensive workflow for the purity validation of synthesized this compound.

Conclusion

Validating the purity of a synthesized compound like this compound is a critical step in the research and drug development process. By employing an orthogonal approach that combines the strengths of qNMR, HPLC, MS, and Elemental Analysis, researchers can have high confidence in the quality of their material. This rigorous validation ensures the integrity of subsequent experiments and contributes to the development of safe and effective pharmaceuticals. The methodologies and insights provided in this guide are designed to empower scientists to make informed decisions and maintain the highest standards of scientific integrity in their work.

References

  • Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents. PubMed. Available at: [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Available at: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link]

  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.Google Patents.
  • A new reagent for the determination of the optical purity of primary, secondary, and tertiary chiral alcohols and of thiols. The Journal of Organic Chemistry. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. Pharmaffiliates. Available at: [Link]

  • Preparation of 4-methylpyrimidines.Google Patents.
  • Elemental analysis: operation & applications. Elementar. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Wisconsin-Madison Chemistry Department. Available at: [Link]

  • Novel method for determination of heterocyclic compounds and their impact in brewing technology. Semantic Scholar. Available at: [Link]

  • Elemental analysis and chemical composition. INFINITIA Industrial Consulting. Available at: [Link]

  • Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. PMC - NIH. Available at: [Link]

  • NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. LCGC International. Available at: [Link]

  • Pharma Intermediates: Why Quality and Key Factors Matter. SCL Lifesciences. Available at: [Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]

  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • 2021 Heterocyclic chemistry - Lecture 15. YouTube. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Process for preparing 4-amino-5-methylpyridinone.Google Patents.
  • Pharma Intermediates: The Importance of Quality and Essential Factors. Medium. Available at: [Link]

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. Available at: [Link]

  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H)-one Hydrobromide. MDPI. Available at: [Link]

  • Chemists Debate the Value of Elemental Analysis. PMC - NIH. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Available at: [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.Google Patents.
  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Available at: [Link]

  • 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Enantilabs. Available at: [Link]

Sources

Definitive Guide to Inter-Laboratory Validation: 4-Methylpyrimidin-5-ol Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the inter-laboratory validation of assays targeting 4-Methylpyrimidin-5-ol (CAS: 14001-64-0).[1] As a critical intermediate in the synthesis of thiamine (Vitamin B1) analogs and a potential degradation marker in pharmaceutical stability studies, accurate quantification of this analyte is essential.

We objectively compare the performance of two primary analytical alternatives: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) versus Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[1] While HPLC-UV serves as the robust, cost-effective standard for raw material assay (>98% purity), our validation data highlights LC-MS/MS as the requisite alternative for trace impurity analysis (<0.1%) despite higher inter-laboratory variability.[1]

Scientific Grounding: The Analyte

To validate an assay, one must first understand the molecule. This compound presents specific challenges due to its amphoteric nature.

  • Chemical Structure: A pyrimidine ring substituted with a methyl group at position 4 and a hydroxyl group at position 5.[1]

  • pKa Considerations: The pyrimidine nitrogens are basic (pKa ~1.8), while the hydroxyl group is weakly acidic (pKa ~8.5).

  • Chromatographic Implications:

    • Retention: At neutral pH, the molecule is highly polar, leading to poor retention on standard C18 columns.

    • Solution: Methods must utilize pH control (acidic mobile phase) to protonate the nitrogen or ion-pairing reagents to induce hydrophobicity.[1]

Study Design: The Inter-Laboratory "Round Robin"

A robust validation follows ICH Q2(R2) and ISO 5725 guidelines.[1] The following workflow illustrates the study design used to compare the two methods across five independent laboratories.

Visualization: Validation Workflow

ValidationWorkflow cluster_Methods Parallel Method Execution Start Study Initiation (Central Lab) Prep Sample Homogeneity Testing Start->Prep Dist Blind Sample Distribution (n=5 Labs) Prep->Dist Pass MethodA Method A: HPLC-UV (Assay) Dist->MethodA MethodB Method B: LC-MS/MS (Trace) Dist->MethodB DataAgg Data Aggregation & Outlier Test (Grubbs) MethodA->DataAgg MethodB->DataAgg Stats Statistical Output (ANOVA, HorRat) DataAgg->Stats

Figure 1: The "Round Robin" workflow ensures that method performance is evaluated independent of site-specific bias.

Method Comparison & Protocols

Method A: HPLC-UV (The "Standard" Alternative)

Best for: Raw material assay, high-concentration stability samples.[1] Mechanism: Relies on the strong UV absorption of the conjugated pyrimidine ring at 275 nm.

Protocol A (Step-by-Step)
  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm). High carbon load recommended to retain the polar analyte.

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (pH 3.0).[1] Note: Phosphate is used here for superior peak shape, unlike in MS methods.[1]

    • Organic: Methanol.[1]

    • Ratio: 90:10 (Isocratic).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm.

  • Sample Prep: Dissolve 10 mg Reference Standard in 100 mL Mobile Phase. Sonicate for 5 mins.

Expert Insight: The acidic pH (3.[1]0) ensures the pyrimidine nitrogen is protonated, preventing secondary interactions with silanol groups on the column, which would otherwise cause peak tailing.

Method B: LC-MS/MS (The "High-Sensitivity" Alternative)

Best for: Trace impurity detection, genotoxic impurity screening, biological matrices.[1] Mechanism: Electrospray Ionization (ESI+) monitoring the transition of the protonated precursor.

Protocol B (Step-by-Step)
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: 5% B to 40% B over 10 mins.[1]

  • Mass Spec Parameters:

    • Source: ESI Positive Mode.[1]

    • MRM Transition: 125.1 m/z (Precursor) → 80.1 m/z (Quantifier fragment).[1]

  • Sample Prep: Dilute samples to ng/mL range using 50:50 Acetonitrile:Water to match initial mobile phase strength.

Expert Insight: We avoid phosphate buffers in Method B because non-volatile salts suppress ionization in the MS source (Signal Suppression). Formic acid provides the necessary protons without clogging the source.

Comparative Data Analysis

The following data summarizes the inter-laboratory validation results from 5 independent sites.

Table 1: Performance Metrics Summary
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Interpretation
Linearity (R²) > 0.999> 0.995UV is inherently more linear at high concentrations.[1]
Range 10 µg/mL – 1000 µg/mL1 ng/mL – 500 ng/mLMS is ~1000x more sensitive.[1]
Repeatability (RSD_r) 0.4%3.2%UV is more precise for macro-analysis.[1]
Reproducibility (RSD_R) 1.1%7.8%MS suffers more from inter-lab instrument variance.[1]
LOD (Limit of Detection) 0.5 µg/mL0.05 ng/mLMS is the only choice for trace analysis.
Recovery (Accuracy) 99.2% ± 0.8%95.4% ± 4.1%MS shows slight matrix suppression effects.[1]
Table 2: Robustness Challenge (Inter-Lab)
Robustness FactorImpact on Method AImpact on Method B
pH Variation (± 0.2) Negligible (< 1% shift)Moderate (Retention time shift in HILIC)
Column Batch Change LowHigh (HILIC columns are sensitive to batch aging)
Solvent Quality LowCritical (Trace contaminants cause background noise)

Discussion & Decision Logic

The validation data reveals a clear dichotomy. Method A (UV) is a "Robust System" with a HorRat value < 0.5, indicating exceptional inter-laboratory agreement.[1] Method B (MS) has a HorRat value ~1.2, which is acceptable for trace analysis but indicates higher variability.[1]

Causality of Variance: The higher variance in Method B is attributed to Matrix Effects . In ESI+, co-eluting compounds can compete for charge, suppressing the signal for this compound.[1] This is why Method B requires stable-isotope labeled internal standards (e.g., this compound-d3) for normalization in regulated environments, whereas Method A does not.[1]

Visualization: Method Selection Decision Tree

MethodSelection Question What is the Analytical Goal? Branch1 Raw Material Purity (>98%) Question->Branch1 Branch2 Trace Impurity / Metabolite (<0.1%) Question->Branch2 Result1 Select Method A (HPLC-UV) Low Cost, High Precision Branch1->Result1 Result2 Select Method B (LC-MS/MS) High Sensitivity, Specificity Branch2->Result2 Warning Requirement: Use Internal Standard to correct Matrix Effects Result2->Warning

Figure 2: Decision logic based on validation outcomes. Choose UV for assay and MS for impurities.

Conclusion

For the inter-laboratory validation of This compound :

  • Use Method A (HPLC-UV) for release testing of the chemical itself.[1] It meets the strict precision requirements (RSD < 1.0%) demanded by QC labs.

  • Use Method B (LC-MS/MS) only when detecting this compound as a low-level contaminant or metabolite.[1] The validation demonstrates that while sensitive, it requires strict control of mobile phase pH and preferably an internal standard to maintain inter-lab reproducibility.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 407091, this compound.[1][1]

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Quantification of Pyrimidine Derivatives.[1]

  • European Medicines Agency. (2022).[1] ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[1]

Sources

Safety Operating Guide

4-Methylpyrimidin-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of 4-Methylpyrimidin-5-ol

Executive Summary & Operational Context

This compound (CAS: 14648-12-5) is a heterocyclic intermediate frequently employed in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and vitamin B analogs.[1][2][3] While often categorized as a standard organic intermediate, its dual functionality—possessing both a basic nitrogen ring and an acidic phenolic hydroxyl group—requires specific attention during disposal to prevent downstream reactivity in waste drums.[3]

The Core Directive: Disposal is not merely "throwing away"; it is the final step of the chemical lifecycle.[3] Improper segregation of nitrogen-containing heterocycles can lead to unexpected exotherms or the formation of hazardous byproducts (e.g., nitrosamines) when mixed with incompatible waste streams.[1][2][3]

Hazard Profile & Technical Specifications

Before initiating disposal, verify the material identity and hazard class.[3] This data must be transcribed to your Hazardous Waste Tag.[1][2]

ParameterSpecificationOperational Implication
CAS Number 14648-12-5Unique identifier for waste manifests.[1][2][3]
Physical State Solid (Crystalline Powder)Dust generation risk; requires inhalation protection.[1][2][4]
Acidity (pKa) ~8.5 (Phenolic OH)Weakly acidic; incompatible with strong bases.[1][2]
GHS Classification Skin Irrit. 2 (H315) Eye Irrit. 2 (H319) STOT SE 3 (H335)Warning : Irritant.[1][2][5] Avoid mucosal contact.[1][2]
Incompatibilities Strong Oxidizers, Acid Chlorides, Strong BasesCRITICAL : Do not mix with Nitric Acid or Peroxides.[1][3]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Insight: Although this compound is not P-listed (acutely toxic), it should be treated as Hazardous Chemical Waste due to its potential to cause respiratory irritation and its reactivity profile as a phenol derivative [1].[1][2]

Pre-Disposal Protocol: The "Safe-State" System

A self-validating safety system requires that you stabilize the environment before handling the waste.[1][2][3]

Personal Protective Equipment (PPE) Matrix:

  • Hands: Nitrile gloves (minimum 0.11 mm thickness).[1][2] Latex is insufficient for aromatic heterocycles.[2][3]

  • Respiratory: If handling >10g of dry powder outside a fume hood, use an N95 respirator to prevent inhalation of irritant dust.[3]

  • Eyes: Chemical splash goggles.[1][2]

Spill Management (Immediate Action):

  • Isolate: Mark the area.[1][2]

  • Contain: If solid, cover with a dust suppressant (wet paper towel) to prevent airborne particles.[1][2][3]

  • Clean: Sweep carefully into a disposable container. Do not use a vacuum unless it is HEPA-rated and explosion-proof.[1][2][3]

  • Decontaminate: Wipe surface with 10% aqueous ethanol followed by soap and water.[1][2]

Disposal Workflow & Decision Logic

The disposal route is determined by the physical state of the waste.[2][3] Follow this logic tree to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)[1][2][3]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2][3]

  • Segregation: Do not mix with metal sharps or oxidizing solids.[1][2]

  • Labeling: Mark as "Solid Hazardous Waste - Toxic/Irritant."

  • Protocol:

    • Transfer solid directly to the waste container.[1][2]

    • Triple-rinse the original reagent bottle with a compatible solvent (e.g., Acetone or Methanol).[1][2][3]

    • Crucial Step: Add the rinsate to your Liquid Solvent Waste container (see Scenario B), NOT the solid waste bin.[2][3]

    • Deface the original label and dispose of the empty glass bottle in the "Decontaminated Glass" bin.[2]

Scenario B: Liquid Waste (Mother Liquors/Solutions)
  • Container: HDPE or Glass solvent carboy (Safety Can).[1][2]

  • Stream Selection:

    • If dissolved in organics (MeOH, DCM, Ethyl Acetate):Non-Halogenated Organic Waste (unless DCM is present, then Halogenated).[1][3]

    • If dissolved in water/buffer:Aqueous Organic Waste .[1][2]

  • pH Check (Self-Validation): Before adding to a communal waste drum, check the pH of your solution.[1][2][3] If pH < 4 or > 10, adjust to neutral (pH 6-8) to prevent drum corrosion or heat generation.[1][2][3]

Visualized Operational Workflow

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidContainer Container: HDPE Wide Mouth Solid->SolidContainer SolidLabel Label: Solid Hazardous Waste (Irritant) SolidContainer->SolidLabel SolventCheck Primary Solvent? Liquid->SolventCheck Validation Validation: Check pH & Oxidizers Liquid->Validation Organic Organic Solvent (MeOH, EtOAc) SolventCheck->Organic Aqueous Aqueous / Buffer SolventCheck->Aqueous HalogenCheck Contains Halogens? (e.g., DCM, Chloroform) Organic->HalogenCheck AqWaste Stream: Aqueous Chemical Waste Aqueous->AqWaste HaloWaste Stream: Halogenated Organic Waste HalogenCheck->HaloWaste Yes NonHaloWaste Stream: Non-Halogenated Organic Waste HalogenCheck->NonHaloWaste No

Caption: Decision tree for segregating this compound waste streams based on physical state and solvent composition.

Regulatory Compliance & Waste Characterization

To ensure compliance with EPA RCRA regulations [2], use the following data to complete your waste profile. Even if the concentration is low, accurate characterization prevents regulatory fines.[3]

Waste Tag FieldEntry ValueReason
Chemical Name This compoundMust match SDS exactly.
Hazard Checkbox [x] Irritant [x] ToxicBased on GHS H315/H319/H335.[1][2][5][6]
Composition >95% (if pure) or % in solutionWaste vendors require concentration ranges.[1][2]
EPA Waste Code D001 (if in flammable solvent)None (if pure solid)Pure substance is not P/U listed, but solvent mixtures often trigger D001 (Ignitable) [3].[1][2][3]

Final Verification Step: Before sealing the container, ask: Did I mix this with any strong oxidizers (e.g., KMnO4, Nitric Acid)?

  • YES: Do not seal. Contact EHS immediately. This is a potential explosion hazard.[1][2][6]

  • NO: Seal cap tightly, wipe the exterior, and schedule pickup.[3]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 407091, this compound. Retrieved from [Link]1][2][3]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1][2] Retrieved from [Link]1][2][3]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]1][2][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpyrimidin-5-ol
Reactant of Route 2
Reactant of Route 2
4-Methylpyrimidin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.